molecular formula C6H3BrF2 B057218 1-Bromo-2,4-difluorobenzene CAS No. 348-57-2

1-Bromo-2,4-difluorobenzene

Cat. No.: B057218
CAS No.: 348-57-2
M. Wt: 192.99 g/mol
InChI Key: MGHBDQZXPCTTIH-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4-difluorobenzene
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InChI

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MGHBDQZXPCTTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40188336
Record name 1-Bromo-2,4-difluorobenzene
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Molecular Weight

192.99 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Bromo-2,4-difluorobenzene
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CAS No.

348-57-2
Record name 1-Bromo-2,4-difluorobenzene
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Record name 1-Bromo-2,4-difluorobenzene
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Record name 1-Bromo-2,4-difluorobenzene
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Record name 1-bromo-2,4-difluorobenzene
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-2,4-difluorobenzene

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in organic synthesis.[1][2] With the chemical formula C6H3BrF2, this colorless to pale yellow liquid is particularly valued in the pharmaceutical, agrochemical, and advanced materials industries.[1][2][3][4] Its unique molecular structure, featuring a bromine atom and two fluorine atoms on a benzene (B151609) ring, provides versatile reactivity for constructing complex molecules.[2][3] The presence of fluorine atoms is especially significant in drug development, as their incorporation into molecules can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

Core Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.

PropertyValueSource
Molecular Formula C6H3BrF2[5][6][7]
Molecular Weight 192.99 g/mol [5][6]
CAS Number 348-57-2[1][5][8]
Appearance Colorless to pale yellow liquid[1]
Density 1.692 - 1.708 g/mL at 20-25 °C[1][8][9][10]
Melting Point -4 °C[5][8][9][11]
Boiling Point 145-148.4 °C at 760 mmHg[1][5][8][9]
Flash Point 51.7 °C (125 °F)[1][5][11]
Refractive Index (n20/D) 1.505[1][8][9][11]
Solubility Insoluble in water; soluble in organic solvents[1]
Vapor Pressure 5.38 mmHg at 25 °C[1][5]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Spectrum TypeKey Features and Observations
¹H NMR The proton NMR spectrum will show complex multiplets in the aromatic region, characteristic of the three protons on the substituted benzene ring.
¹³C NMR The carbon NMR spectrum will display distinct signals for the six carbons of the benzene ring, with the carbon atoms bonded to fluorine and bromine showing characteristic chemical shifts and coupling constants.
¹⁹F NMR The fluorine NMR spectrum provides specific information about the fluorine environments.
Mass Spectrometry (MS) The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹²Br and ¹⁹⁴Br), with the molecular ion peaks [M]+ at m/z 192 and 194.[12] The fragment ion [M-Br]+ at m/z 113 is also a significant peak.[12]
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Note: Detailed spectral data can be found in various chemical databases.[6][13]

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[2] It readily participates in a variety of cross-coupling reactions and the formation of organometallic reagents.

Key Reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds in the synthesis of complex organic molecules.[2]

  • Grignard Reagent Formation: The compound reacts with magnesium to form a Grignard reagent, providing a powerful nucleophilic carbon source for reactions with electrophiles like carbonyl compounds.[14]

  • Lithiation: It can undergo lithiation, particularly at the position adjacent to the two halogen substituents.[9]

The difluorinated phenyl moiety introduced by this reagent is a valuable pharmacophore in medicinal chemistry.[2]

Experimental Protocols

1. Synthesis of this compound via Bromination of 1,3-Difluorobenzene

Methodology: This procedure describes the electrophilic bromination of m-difluorobenzene.

  • Materials: m-difluorobenzene, carbon tetrachloride, iron powder, bromine, 20% sodium bisulfite solution, 10% sodium hydroxide (B78521) solution, anhydrous sodium sulfate.

  • Procedure:

    • Combine m-difluorobenzene, carbon tetrachloride, and iron powder in a reaction vessel.

    • Stir the mixture and heat to approximately 45°C.

    • Slowly add a solution of bromine in carbon tetrachloride.

    • Continue stirring for 30 minutes after the addition is complete.

    • Cool the reaction mixture and add 20% sodium bisulfite solution to quench excess bromine.

    • Separate the organic layer and wash it with 10% sodium hydroxide solution, followed by water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The product can be purified by distillation.

2. Suzuki-Miyaura Cross-Coupling Reaction

Methodology: This is a general protocol for the palladium-catalyzed coupling of an aryl halide with a boronic acid.

  • Materials: this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(OAc)2), a base (e.g., cesium carbonate or potassium acetate), and a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol (B145695) or THF).

  • Procedure:

    • In a reaction flask, combine this compound, the arylboronic acid, and the base.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the solvent and the palladium catalyst.

    • Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, cool the mixture and perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Dry the combined organic extracts and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[15]

Visualizations

Caption: Molecular structure of this compound.

grignard_formation Grignard Reagent Formation Workflow start Start: this compound mg React with Magnesium (Mg) in dry ether start->mg grignard Formation of 2,4-Difluorophenylmagnesium bromide (Grignard Reagent) mg->grignard electrophile React with an electrophile (e.g., CO2, aldehyde, ketone) grignard->electrophile workup Aqueous acidic workup electrophile->workup product Final Product (e.g., carboxylic acid, alcohol) workup->product

Caption: Workflow for the formation and reaction of a Grignard reagent.

suzuki_pathway Simplified Suzuki Coupling Catalytic Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (with this compound) pd0->oxidative_addition pd_complex Aryl-Pd(II)-Br Complex oxidative_addition->pd_complex transmetalation Transmetalation (with Arylboronic acid + Base) pd_complex->transmetalation diaryl_pd Diaryl-Pd(II) Complex transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Biaryl Product reductive_elimination->product

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is considered a hazardous substance.[1][6] It is a flammable liquid and vapor.[6] It can cause skin and eye irritation, and inhalation may lead to respiratory irritation.[1][6]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Store in a cool, dry place away from heat, sparks, and open flames.[1]

  • Keep containers tightly sealed.[1]

  • In case of fire, use carbon dioxide, dry chemical powder, or foam.[16]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] A thorough understanding of its chemical and physical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. The ability to undergo a wide range of chemical transformations makes it a key component in the modern chemist's toolbox for the construction of complex and functionally diverse molecules.[2][4]

References

An In-depth Technical Guide to 1-Bromo-2,4-difluorobenzene (CAS 348-57-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluorobenzene is a halogenated aromatic compound that serves as a versatile and crucial building block in modern organic synthesis.[1] Its unique molecular structure, featuring a benzene (B151609) ring substituted with one bromine and two fluorine atoms, imparts valuable reactivity, making it an essential intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][2][3][4][5] The presence of both bromine and fluorine atoms allows for a range of chemical transformations, including palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[1][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 348-57-2[6]
Molecular Formula C₆H₃BrF₂[6][7]
Molecular Weight 192.99 g/mol [6][8]
Appearance Colorless to pale yellow liquid[2][3][4]
Melting Point -4 °C to -8 °C[6][9]
Boiling Point 145-146 °C[3][6]
Density 1.708 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.505[6]
Solubility Sparingly soluble in water, soluble in organic solvents[2]
log Pow 2.58[9]

Table 2: Spectroscopic Data

Spectrum TypeKey FeaturesReference
¹H NMR Spectrum available[10]
¹³C NMR Data available[11]
Mass Spectrometry (MS) m/z (Irel (%)): 194, 192 [M]+ (100, 99), 113 [M-Br]+ (88), 63 (60)[11]
Infrared (IR) Spectroscopy Spectrum available[12]
Raman Spectroscopy Spectrum available[12]

Synthesis and Reactivity

Synthesis
Reactivity

The reactivity of this compound is characterized by the distinct properties of its halogen substituents. The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in the construction of complex organic molecules.[1]

The fluorine atoms significantly influence the electronic properties of the benzene ring, enhancing its metabolic stability and modulating the lipophilicity and binding affinity of derivative molecules.[1] This makes this compound a highly attractive building block in medicinal chemistry for the synthesis of fluorinated drug candidates.[1] The compound also undergoes lithiation, which occurs exclusively at the position adjacent to both halogen substituents.[6][14]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The following protocol details the synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate (B1210297), a representative example of a Suzuki-Miyaura cross-coupling reaction utilizing this compound.[15]

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Toluene (B28343)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[15]

  • Add a 4:1 mixture of toluene and deionized water to the flask.[15]

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Maintain the reaction at 80 °C for 12 hours.[15]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[15]

  • After completion, cool the reaction mixture to room temperature.[15]

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to yield 2',4'-difluoro-4-hydroxybiphenyl.

The subsequent acetylation of the hydroxyl group to yield the final product, 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, can be achieved using standard acetylation procedures with acetic anhydride.[15]

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - 4-Hydroxyphenylboronic acid - K₂CO₃ - Pd(PPh₃)₄ B Add Toluene/Water Solvent (4:1) A->B C Heat to 80°C under Inert Atmosphere B->C D Stir for 12 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Dilute with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over MgSO₄, Filter H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications

This compound is a key intermediate in various industrial applications, primarily in the synthesis of pharmaceuticals and agrochemicals.[2][3][4]

Pharmaceutical Development

This compound is extensively used as a building block in the synthesis of pharmaceutical compounds.[2] The incorporation of the 2,4-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] Fluorine substitution can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1] It is a key intermediate for the antifungal agent fluconazole (B54011) and in the synthesis of other chiral azole antifungal agents.[14][16] It is also used in the development of anti-inflammatory and anti-cancer agents.[3][4]

Agrochemicals

In the agrochemical industry, this compound serves as a precursor for the synthesis of pesticides and herbicides.[2][4] Its structure allows for the creation of active ingredients that can effectively control pests and weeds, contributing to crop protection.[2]

Materials Science

The unique electronic and physical properties imparted by the fluorine atoms make this compound a valuable component in the synthesis of advanced materials.[3][4][5] It is used in the production of specialty polymers and resins, enhancing properties such as thermal stability and chemical resistance.[3][4][5] Furthermore, it is utilized in the development of liquid crystals.[3][4][5]

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[9] It can cause skin and eye irritation.[2][9] When handling this chemical, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and protective clothing, should be worn.[9][17] Work should be conducted in a well-ventilated area or a fume hood.[17][18] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[18]

Table 3: GHS Hazard Information

Hazard StatementCode
Combustible liquidH227
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Toxic to aquatic lifeH401
Toxic to aquatic life with long lasting effectsH411

Data sourced from ECHEMI.[9]

Conclusion

This compound is an indispensable intermediate in the chemical and pharmaceutical industries.[1] Its unique combination of a reactive bromine atom and property-enhancing fluorine atoms makes it a valuable tool for synthetic chemists.[1] The ability to readily participate in cross-coupling reactions and introduce the difluorophenyl moiety into complex molecules has solidified its role in the development of novel drugs, advanced agrochemicals, and high-performance materials.[1][2][3][4][5] A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective application in research and development.

References

1-Bromo-2,4-difluorobenzene molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Bromo-2,4-difluorobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms, provides versatile reactivity, making it a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The fluorine substituents can enhance desirable properties such as metabolic stability and lipophilicity in drug candidates, while the bromine atom serves as a key handle for cross-coupling reactions to build complex molecular architectures.[3][4] This document provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and analytical protocols for this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][5][6] It is insoluble in water but soluble in common organic solvents.[2][7] Key quantitative data are summarized in the tables below for easy reference.

Table 1: General and Physicochemical Properties

PropertyValueReference(s)
Molecular Weight 192.99 g/mol [8][9][10][11]
Molecular Formula C₆H₃BrF₂[8][9][12][13]
CAS Number 348-57-2[8][9][12]
Appearance Colorless to pale yellow liquid[1][5]
Density 1.708 g/mL at 25 °C[9][14]
Melting Point -4 °C[9][14][15]
Boiling Point 145-146 °C[9][14]
Refractive Index (n20/D) 1.505[9][14]
LogP 2.98[5]
Vapor Pressure 5.4 ± 0.3 mmHg at 25°C[5]

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

Spectroscopic MethodKey Data and ObservationsReference(s)
¹H NMR Spectra available, showing signals in the aromatic region consistent with the substituted benzene (B151609) ring.[4][7]
¹³C NMR Spectra available for structural confirmation.[4][10]
Mass Spectrometry (GC-MS) Molecular ion peaks [M]+ and [M+2]+ are observed at m/z 192 and 194, respectively, in a ~1:1 ratio, characteristic of a monobrominated compound. The base peak is often the molecular ion. A significant fragment is observed at m/z 113, corresponding to the loss of the bromine atom ([M-Br]+).[1][3][4]
Infrared (IR) Spectroscopy Authentic IR spectra are available for comparison. Key absorptions are expected for C-H aromatic stretching, C=C aromatic ring stretching, and C-F and C-Br stretching.[4][7]

Experimental Protocols

Synthesis: Bromination of 1,3-Difluorobenzene (B1663923)

The selective synthesis of this compound can be achieved by the direct bromination of 1,3-difluorobenzene. The fluorine atoms are ortho-, para-directing, and the position between them (C2) is sterically hindered, leading to preferential bromination at the C4 position.

Materials and Equipment:

  • 1,3-Difluorobenzene

  • Bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Dichloromethane (B109758) (DCM) or another suitable inert solvent

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a gas trap (to neutralize HBr fumes)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the hydrogen bromide (HBr) gas produced.

  • Charging Reagents: Add 1,3-difluorobenzene and a catalytic amount of iron powder to the flask. If using a solvent, dissolve the 1,3-difluorobenzene in dichloromethane.

  • Addition of Bromine: Slowly add bromine, either neat or dissolved in dichloromethane, to the stirred solution via the dropping funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture. The reaction can be gently heated if necessary. Monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with dichloromethane or diethyl ether (3x).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to yield a colorless liquid.[8]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and assess the purity of the synthesized this compound.

Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan mode (e.g., m/z 40-400).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time of the main peak and assess purity by integrating the peak areas.

    • Analyze the mass spectrum of the main peak. Confirm the presence of the characteristic isotopic pattern for the molecular ion ([M]+ at m/z 192 and [M+2]+ at m/z 194) and key fragment ions (e.g., m/z 113).

    • Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for identity confirmation.[3]

Applications and Significance

This compound is a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[9] This reactivity makes it a key precursor for:

  • Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs), including chiral azole antifungal agents.[1][11]

  • Agrochemicals: It serves as a building block for pesticides and herbicides.[1]

  • Material Science: It is employed in the creation of advanced materials such as liquid crystals and specialty polymers, where the fluorine atoms impart desirable properties like thermal stability and chemical resistance.[2]

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification reagents 1,3-Difluorobenzene + Br₂ / Fe catalyst reaction Electrophilic Aromatic Substitution (Bromination) reagents->reaction crude Crude Reaction Mixture reaction->crude quench Quench with NaHSO₃ crude->quench Process extract Extract with DCM quench->extract wash Wash with NaHCO₃ / Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate Isolate distill Fractional Distillation concentrate->distill product Pure 1-Bromo-2,4- difluorobenzene distill->product

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[13] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All operations should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from heat and open flames.[1]

References

An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of 1-bromo-2,4-difluorobenzene. The information presented herein is intended to assist researchers, scientists, and drug development professionals in confirming the identity and purity of this compound through modern spectroscopic methods.

Compound Identification and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂.[1] Precise identification is critical for regulatory and research purposes.

PropertyValue
CAS Number 348-57-2
Molecular Formula C₆H₃BrF₂
Molecular Weight 192.99 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 145-146 °C
Melting Point -4 °C
Density 1.708 g/mL at 25 °C
Refractive Index (n20/D) 1.505

Spectroscopic Data for Structure Confirmation

The structure of this compound is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of fluorine, both ¹H and ¹³C spectra exhibit characteristic couplings.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the adjacent bromine and fluorine substituents.

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-37.20 - 7.35m-
H-56.95 - 7.10m-
H-67.55 - 7.70tJ(H-F) ≈ 8.5

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical substituent effects in halogenated benzenes.

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are significantly affected by the electronegative fluorine and bromine atoms, and the signals are split due to coupling with fluorine (¹⁹F, spin I=1/2).[2]

CarbonChemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constants (Hz)
C-1~110 (d)d¹J(C-F) ≈ 20-30
C-2~160 (dd)dd¹J(C-F) ≈ 250, ²J(C-F) ≈ 25
C-3~112 (d)d²J(C-F) ≈ 20
C-4~162 (dd)dd¹J(C-F) ≈ 255, ²J(C-F) ≈ 15
C-5~118 (d)d³J(C-F) ≈ 5
C-6~132 (d)d³J(C-F) ≈ 10

Note: These are approximate values and assignments based on empirical data for similar compounds. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides information about the functional groups and bond vibrations within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium to WeakAromatic C-H stretch[3]
1600 - 1585Medium to WeakAromatic C=C ring stretching[3]
1500 - 1400MediumAromatic C=C ring stretching[3]
1250 - 1000StrongC-F stretching
900 - 680StrongAromatic C-H out-of-plane bending
~600 - 500MediumC-Br stretch
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zRelative Intensity (%)Assignment
192~100[M]⁺ (with ⁷⁹Br)
194~98[M]⁺ (with ⁸¹Br)
113High[M - Br]⁺
93Moderate[C₆H₂F₂]⁺

Note: The fragmentation pattern can be complex. The values provided are for the most significant and characteristic ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

  • Spectrometer: 500 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 10-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 200-220 ppm.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Procedure:

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue soaked in isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of this compound onto the center of the ATR crystal.

  • Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC-MS Conditions:

  • Gas Chromatograph:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split (e.g., 50:1).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2-3 scans/second.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described analytical techniques.

StructureElucidation cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Structure Confirmation Compound_Info This compound (C6H3BrF2) NMR NMR Spectroscopy (¹H and ¹³C) Compound_Info->NMR Provides FTIR FT-IR Spectroscopy Compound_Info->FTIR Provides MS Mass Spectrometry Compound_Info->MS Provides NMR_Data Proton & Carbon Environments - Chemical Shifts - Coupling Constants (H-H, C-F) NMR->NMR_Data Yields FTIR_Data Functional Groups & Bond Vibrations - C-H (aromatic) - C=C (aromatic) - C-F - C-Br FTIR->FTIR_Data Yields MS_Data Molecular Weight & Fragmentation - Molecular Ion (M+) - Isotopic Pattern (Br) - Key Fragments MS->MS_Data Yields Structure_Confirmed Confirmed Structure of This compound NMR_Data->Structure_Confirmed Confirms Connectivity FTIR_Data->Structure_Confirmed Confirms Functional Groups MS_Data->Structure_Confirmed Confirms Molecular Formula

A logical workflow for the structure elucidation of this compound.

This comprehensive approach, combining detailed data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the structure of this compound, ensuring its identity and purity for research and development applications.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂.[1] It is a key building block in organic synthesis, finding applications in the preparation of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental methodologies and structured data for ease of reference. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes. These properties have been determined through various experimental techniques and are summarized in the tables below.

General and Molecular Properties
PropertyValue
Chemical Formula C₆H₃BrF₂
Molecular Weight 192.99 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Odor Faint aromatic odor[1]
CAS Number 348-57-2[2][3]
Thermophysical Properties
PropertyValue
Boiling Point 145-146 °C (at 760 mmHg)[2]
Melting Point -4 °C[2][4]
Flash Point 51.7 °C (closed cup)[1]
Density 1.708 g/mL at 25 °C[2]
Optical and Other Properties
PropertyValue
Refractive Index (n20/D) 1.505[2][3]
Vapor Pressure 5.38 mmHg at 25°C[1]
Solubility Insoluble in water; soluble in organic solvents.[1]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method using a Thiele tube or a melting point apparatus with a boiling point attachment.

Methodology:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed with the open end down into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) or in an aluminum block heating apparatus.

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure Sample This compound in Fusion Tube Capillary Inverted Capillary Tube Sample->Capillary contains Thermometer Thermometer Sample->Thermometer attached to Heating_Apparatus Thiele Tube or Aluminum Block Thermometer->Heating_Apparatus placed in Heat Slow, Uniform Heating Observe_Bubbles Observe Continuous Stream of Bubbles Heat->Observe_Bubbles Cool Remove Heat and Cool Slowly Observe_Bubbles->Cool Record_BP Record Temperature When Liquid Enters Capillary Cool->Record_BP

Boiling Point Determination Workflow
Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since this compound has a melting point of -4 °C, this determination would require a cryostat or a specialized low-temperature melting point apparatus. The general principle remains the same as for solids at room temperature.

Methodology:

  • A small, powdered sample of the solidified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with the sample liquid (this compound) at the same temperature.

  • The mass of the pycnometer filled with the sample is measured.

  • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Density_Measurement Start Start Weigh_Empty Weigh Empty Pycnometer (m1) Start->Weigh_Empty Fill_Water Fill with Water and Weigh (m2) Weigh_Empty->Fill_Water Calculate_Volume Calculate Pycnometer Volume (V) Fill_Water->Calculate_Volume Dry_Pycnometer Empty and Dry Pycnometer Calculate_Volume->Dry_Pycnometer Fill_Sample Fill with Sample and Weigh (m3) Dry_Pycnometer->Fill_Sample Calculate_Density Calculate Sample Density ρ = (m3 - m1) / V Fill_Sample->Calculate_Density

Density Measurement Workflow
Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is temperature-dependent. An Abbe refractometer is commonly used for this measurement.

Methodology:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of the sample liquid are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-sensitive.

Determination of Solubility

Solubility is typically determined qualitatively.

Methodology:

  • A small amount of the solute (this compound) is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, diethyl ether).

  • The mixture is agitated vigorously.

  • Observations are made to determine if the solute dissolves completely, partially, or not at all. For liquid-liquid solubility, the formation of a single phase indicates miscibility (solubility), while the presence of two distinct layers indicates immiscibility (insolubility).

Safety Information

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 1-Bromo-2,4-difluorobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,4-difluorobenzene, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines its chemical synonyms, physical and chemical properties, and detailed experimental protocols for its application in key chemical reactions. Furthermore, this guide presents visual representations of synthetic pathways and experimental workflows to facilitate a deeper understanding of its utility.

Chemical Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. Proper identification is crucial for sourcing and regulatory compliance.

  • 2,4-Difluorobromobenzene[1][2][3][4][5][6][7][8][9]

  • Benzene, 1-bromo-2,4-difluoro-[2][10]

  • 2,4-Difluoro-1-bromobenzene[2][3][4]

  • 2,4-Difluorophenyl bromide[2][9][11]

  • 4-Bromo-1,3-difluorobenzene[2][9]

  • 1-Brom-2,4-difluorbenzol[11]

  • Bromo-2,4-difluorobenzene[4][9][11]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessment.

PropertyValueSource(s)
CAS Number 348-57-2[1][2][3][4][5][7][10][11]
Molecular Formula C6H3BrF2[2][4][8][9][11]
Molecular Weight 192.99 g/mol [2][8][9][11]
Appearance Clear colorless to light yellow or brown liquid[1][3][5][8]
Purity >98.0% (GC)[1][5]
Density 1.708 g/mL at 25 °C[3][11]
Boiling Point 145-146 °C[3][11]
Melting Point -4 °C[3][11]
Flash Point 125 °F (51.7 °C)[3][11]
Refractive Index (n20/D) 1.505[11]
Water Solubility Insoluble[3][11]

Experimental Protocols

This compound is a versatile reagent in several classes of organic reactions. The following sections provide detailed protocols for some of its key applications.

This protocol describes the formation of a Grignard reagent from this compound, a crucial step in the synthesis of the antifungal drug Fluconazole (B54011).

Materials:

  • Magnesium powder (0.07 g)

  • Anhydrous diethyl ether (1.42 mL)

  • This compound (0.19 g)

  • Dry reaction tube

  • Separate dry vial

Procedure:

  • Place 0.07 g of magnesium powder into a dry reaction tube.

  • Add 0.6 mL of anhydrous diethyl ether to the reaction tube containing the magnesium powder.

  • In a separate dry vial, mix 0.19 g of this compound with 0.82 mL of anhydrous diethyl ether.

  • Immediately add the solution from the vial to the reaction tube.

  • The reaction mixture is then typically reacted with 1,3-dichloroacetone (B141476) to proceed with the synthesis of Fluconazole[1].

This protocol details the lithiation of this compound, which can then be used to introduce various functional groups.

Materials:

  • This compound (16 g, 83 mmol)

  • n-Butyllithium (34 mL of a 2.5 M solution in hexanes, 85 mmol)

  • Tetrahydrofuran (THF), anhydrous (16 mL)

  • Iodomethane (B122720) (10.3 mL, 166 mmol)

  • Water

  • 1N HCl

  • Ether

  • Brine

  • Sodium sulfate (B86663) (Na2SO4)

Procedure:

  • In a suitable reaction vessel, cool the reaction mixture to below -65°C.

  • To the cooled mixture, add n-butyllithium (34 mL of a 2.5 M solution in hexanes) dropwise.

  • After 15 minutes, add a solution of this compound (16 g in 8 mL of THF) at a rate that maintains the temperature below -65°C.

  • Stir the reaction for 2.5 hours.

  • Add a solution of iodomethane (10.3 mL in 8 mL of THF) to the reaction mixture.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • After 2 hours, quench the reaction with water and 1N HCl.

  • Extract the aqueous layer twice with ether.

  • Combine the organic layers, wash with brine, and dry over Na2SO4[2].

This protocol outlines a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biphenyl (B1667301) derivative, a common structural motif in pharmaceuticals and materials science.

Materials:

  • This compound (1.2 eq)

  • 4-Hydroxyphenylboronic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene (B28343)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.2 eq), 4-hydroxyphenylboronic acid (1.0 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water.

  • Purge the mixture with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography[12].

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and workflows involving this compound.

Grignard_Reaction_for_Fluconazole_Intermediate cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_next_step Next Synthetic Step This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg Mg Mg->Grignard Reagent Anhydrous\ndiethyl ether Anhydrous diethyl ether Anhydrous\ndiethyl ether->Grignard Reagent Fluconazole Synthesis Fluconazole Synthesis Grignard Reagent->Fluconazole Synthesis 1,3-dichloroacetone 1,3-dichloroacetone 1,3-dichloroacetone->Fluconazole Synthesis

Caption: Workflow for the formation of a Grignard reagent from this compound.

Lithiation_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_electrophile Electrophile cluster_product Product This compound This compound Lithium Salt Lithium Salt This compound->Lithium Salt n-Butyllithium n-Butyllithium n-Butyllithium->Lithium Salt THF THF THF->Lithium Salt Substituted Benzene Derivative Substituted Benzene Derivative Lithium Salt->Substituted Benzene Derivative Iodomethane Iodomethane Iodomethane->Substituted Benzene Derivative

Caption: Lithiation of this compound and subsequent reaction with an electrophile.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound 2',4'-difluoro-4-hydroxybiphenyl 2',4'-difluoro-4-hydroxybiphenyl This compound->2',4'-difluoro-4-hydroxybiphenyl 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic acid->2',4'-difluoro-4-hydroxybiphenyl Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst)->2',4'-difluoro-4-hydroxybiphenyl K2CO3 (base) K2CO3 (base) K2CO3 (base)->2',4'-difluoro-4-hydroxybiphenyl Toluene/Water (solvent) Toluene/Water (solvent) Toluene/Water (solvent)->2',4'-difluoro-4-hydroxybiphenyl 80 °C 80 °C 80 °C->2',4'-difluoro-4-hydroxybiphenyl

Caption: Suzuki-Miyaura cross-coupling reaction to synthesize a biphenyl derivative.

References

An In-depth Technical Guide to 2,4-Difluorobromobenzene: Core Characteristics for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobromobenzene is a key fluorinated aromatic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, stemming from the presence of two fluorine atoms and a bromine atom on the benzene (B151609) ring, offer strategic advantages in molecular design. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,4-Difluorobromobenzene, detailed experimental protocols for its synthesis and common cross-coupling reactions, and a summary of its spectral characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical and Physical Properties

2,4-Difluorobromobenzene is a colorless to light yellow liquid at room temperature.[1] The presence of the electronegative fluorine atoms and the bromine atom significantly influences the molecule's reactivity and physical properties. Below is a summary of its key characteristics.

PropertyValueReference(s)
Molecular Formula C₆H₃BrF₂[2]
Molecular Weight 192.99 g/mol [2]
CAS Number 348-57-2[2]
Appearance Colorless to light yellow clear liquid[1]
Density 1.708 g/mL at 25 °C[3]
Melting Point -4 °C[2][3]
Boiling Point 145-146 °C[3]
Flash Point 52 °C (closed cup)[4]
Refractive Index (n20/D) 1.505[3]
LogP 2.98[2]

Synthesis of 2,4-Difluorobromobenzene

A common and efficient method for the synthesis of 2,4-Difluorobromobenzene is the electrophilic bromination of 1,3-difluorobenzene (B1663923).

Experimental Protocol: Bromination of 1,3-Difluorobenzene

This protocol is based on a patented industrial process.[5]

Reaction Scheme:

G reactant 1,3-Difluorobenzene product 2,4-Difluorobromobenzene reactant->product Solvent-free, -6 to 10 °C, 8 hours reagent Liquid Bromine (Br2) Iron powder (catalyst)

Figure 1: Synthesis of 2,4-Difluorobromobenzene.

Materials:

  • 1,3-Difluorobenzene

  • Liquid Bromine

  • Iron powder (catalyst)

  • Sodium hydroxide (B78521) solution (for workup)

Procedure:

  • To a reaction vessel equipped with a stirrer and cooling system, add 1,3-difluorobenzene and a catalytic amount of iron powder.

  • Cool the mixture to a temperature between -6 °C and 10 °C.

  • Slowly add liquid bromine to the reaction mixture while maintaining the temperature. The weight ratio of 1,3-difluorobenzene to liquid bromine should be approximately 1:0.4 to 1:1.1.[5]

  • Stir the reaction mixture at this low temperature for approximately 8 hours.[5]

  • Upon completion of the reaction (monitored by GC), the crude product is obtained.

  • For workup, unreacted bromine and hydrogen bromide gas produced can be neutralized by washing with a sodium hydroxide solution.

  • The organic layer is separated, and the product, 2,4-Difluorobromobenzene, is purified by distillation. Unreacted 1,3-difluorobenzene can be recovered and recycled.[5]

Key Reactions and Experimental Protocols

The bromine and fluorine substituents on the benzene ring provide multiple reaction sites, making 2,4-Difluorobromobenzene a valuable building block in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds.

This protocol details the palladium-catalyzed cross-coupling of 1-bromo-2,4-difluorobenzene and 4-hydroxyphenylboronic acid.

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - 4-hydroxyphenylboronic acid - K2CO3 - Pd(PPh3)4 B Add Toluene (B28343)/Water Solvent A->B C Heat to 80 °C under Inert Atmosphere B->C D Stir for 12 hours C->D E Cool to Room Temperature D->E F Purify by Column Chromatography E->F

Figure 2: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • 4-hydroxyphenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a 4:1 mixture of toluene and deionized water.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reaction at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, 2',4'-difluoro-4-hydroxybiphenyl, can be isolated and purified by standard techniques such as extraction and column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6]

This is a general procedure that can be adapted for the reaction of 2,4-Difluorobromobenzene with various terminal alkynes.[7]

Catalytic Cycle:

G pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) pd_acetylide Ar-Pd(II)-C≡C-R'(L2) pd_complex->pd_acetylide Transmetalation cu_acetylide Cu-C≡C-R' cu_acetylide->pd_acetylide product Ar-C≡C-R' pd_acetylide->product Reductive Elimination product->pd0 Catalyst Regeneration

Figure 3: Sonogashira Coupling Catalytic Cycle.

Materials:

  • 2,4-Difluorobromobenzene (as the aryl halide)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (B44863) or Triethylamine (base and solvent)

  • Anhydrous Tetrahydrofuran (THF) (co-solvent)

Procedure:

  • To a solution of 2,4-Difluorobromobenzene (1.0 eq) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).[7]

  • Stir the reaction mixture for approximately 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8]

This general protocol can be adapted for the reaction of 2,4-Difluorobromobenzene with alkenes like styrene.[9]

Materials:

  • 2,4-Difluorobromobenzene

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., Na₂CO₃, Et₃N)

  • Solvent (e.g., DMF, NMP)

  • Optional: Phase-transfer catalyst (e.g., Bu₄NCl)

Procedure:

  • In a round-bottom flask, combine 2,4-Difluorobromobenzene (1.0 eq), the alkene (1.2 eq), the base (1.45 eq), and the palladium catalyst (0.1 mol%).[9]

  • Add the solvent and, if applicable, the phase-transfer catalyst.

  • Heat the mixture under an inert atmosphere to the required reaction temperature (often >100 °C) for several hours.

  • Monitor the reaction by GC or TLC.

  • After completion, cool the reaction mixture, dilute with a suitable solvent, and filter.

  • The product is then isolated and purified using standard techniques like extraction and chromatography.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,4-Difluorobromobenzene.

NMR Spectroscopy
Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J, Hz)
¹H NMR ~7.4 (H-6), ~7.2 (H-3), ~6.9 (H-5)Complex multiplets
¹³C NMR ~163 (d, J≈250), ~160 (d, J≈255), ~128 (d, J≈10), ~112 (dd, J≈20, 4), ~105 (dd, J≈25, 25), ~98 (d, J≈25)Assignments are complex due to C-F coupling

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The provided data is an approximation based on typical values for fluorinated benzenes.[8][10][11][12]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Intensity
3100-3000Aromatic C-H stretchMedium
1600-1450Aromatic C=C stretchMedium-Strong
1300-1000C-F stretchStrong
~850C-H out-of-plane bendStrong
~700C-Br stretchMedium

Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous complex vibrations characteristic of the molecule.[13][14][15]

Mass Spectrometry (Electron Ionization)
m/z Relative Intensity Assignment
192/194HighMolecular ion (M⁺) peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1)
113Moderate[M-Br]⁺

Note: The fragmentation pattern will show the loss of the bromine atom as a significant event.[6][16][17][18][19]

Safety and Handling

2,4-Difluorobromobenzene is a flammable liquid and vapor.[7] It is harmful if swallowed and causes skin and serious eye irritation.[16][20] It may also cause respiratory irritation.[20][21]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.[16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • Keep away from heat, sparks, and open flames.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[16]

  • In case of inhalation, move to fresh air.[16]

  • In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[22]

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[7][16][20]

Applications in Drug Development and Materials Science

The unique substitution pattern of 2,4-Difluorobromobenzene makes it a crucial starting material in various fields.

  • Pharmaceuticals: It is a key intermediate in the synthesis of antifungal agents, such as fluconazole (B54011).[5][23] The difluorophenyl moiety is a common structural motif in many modern pharmaceuticals, where the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[24]

  • Agrochemicals: Similar to its role in pharmaceuticals, it is used to introduce the difluorophenyl group into new pesticide and herbicide candidates.

  • Materials Science: 2,4-Difluorobromobenzene is used in the synthesis of liquid crystals and specialty polymers. The fluorine substituents can impart desirable properties such as enhanced thermal stability and specific electronic characteristics to these materials.[25]

Conclusion

2,4-Difluorobromobenzene is a high-value chemical intermediate with a well-established role in the synthesis of a wide range of functional molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in research and development. This guide provides a foundational overview to assist researchers, scientists, and drug development professionals in leveraging the synthetic potential of this versatile building block.

References

Spectroscopic and Synthetic Profile of 1-Bromo-2,4-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromo-2,4-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. A schematic for its synthesis is also presented to provide a complete profile of this important halogenated aromatic compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Multiplicity
Data not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)
Data not available

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (ppm)
Data not available
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The main absorption bands for this compound are listed below.

Table 4: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)
Data not available
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Ion
19499[M]⁺
192100[M]⁺
11388[M-Br]⁺
6360

Note: The presence of two molecular ion peaks at m/z 192 and 194 with approximately equal intensity is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

While specific experimental parameters for the cited data are not exhaustively available, the following sections describe generalized, yet detailed, protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the solution is homogeneous.

  • Instrument Parameters (¹H, ¹³C, and ¹⁹F NMR):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • ¹H NMR:

      • Pulse Angle: 30-45°.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Mode: Proton-decoupled.

      • Pulse Angle: 30-45°.

      • Relaxation Delay (d1): 2-10 seconds.

      • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR:

      • Mode: Proton-decoupled.

      • Pulse Angle: 30-45°.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans: 16-64 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). For ¹⁹F NMR, an external reference like CFCl₃ may be used.

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

  • Sample Preparation:

    • Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injection Volume: 1 µL.

      • Injector Temperature: 250 °C.

      • Injection Mode: Split or splitless, depending on the sample concentration.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Synthesis Workflow

This compound can be synthesized via the bromination of 1,3-difluorobenzene. The following diagram illustrates a typical laboratory-scale synthesis workflow.

Synthesis_of_1_Bromo_2_4_difluorobenzene Reactants 1,3-Difluorobenzene Bromine Iron powder (catalyst) ReactionVessel Reaction Vessel (Stirred at ~45°C) Reactants->ReactionVessel Addition Workup Work-up: 1. Cooling 2. Addition of NaHSO₃ solution 3. Separation of organic layer ReactionVessel->Workup Reaction Completion Washing Washing: 1. 10% NaOH solution 2. Water (until neutral) Workup->Washing Drying Drying over anhydrous Na₂SO₄ Washing->Drying Product This compound (Final Product) Drying->Product Purification (e.g., Distillation)

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of 1-Bromo-2,4-difluorobenzene, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for these characterizations.

Physicochemical Data of this compound

This compound is a halogenated monoaromatic compound with the chemical formula C₆H₃BrF₂.[1] It serves as a key intermediate in various chemical syntheses, particularly within the pharmaceutical industry.[2] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its handling, reaction setup, and purification.

The quantitative data for the boiling point and density of this compound are summarized in the table below. It is important to note that literature values can vary slightly, which may be attributed to differences in experimental conditions or sample purity.

Physical PropertyValueConditionsSource
Boiling Point 145-146 °Cat standard atmospheric pressure[3][4]
159 °Cat standard atmospheric pressure[2]
Density 1.708 g/mLat 25 °C[3][4]
1.506 g/cm³at 25 °C[2]
Melting Point -4 °C[3]
Refractive Index n20/D 1.505at 20 °C

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the determination of boiling point and density.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

A. Micro-Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and is a convenient and reasonably accurate technique.[5]

  • Apparatus:

    • Thiele tube or similar heating apparatus (e.g., aluminum block heater)

    • Thermometer

    • Small test tube (fusion tube)

    • Capillary tube (sealed at one end)

    • Heat source (e.g., Bunsen burner or hot plate)

  • Procedure:

    • Seal one end of a capillary tube by heating it in a flame.

    • Place a small amount (a few milliliters) of this compound into the fusion tube.

    • Invert the sealed capillary tube and place it inside the fusion tube with the open end submerged in the liquid.

    • Attach the fusion tube to a thermometer and place the assembly in a heating bath (like a Thiele tube filled with mineral oil).

    • Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[5]

B. Boiling Point Determination by Distillation

For larger sample volumes, a simple distillation is a common method for both purification and boiling point determination.[6]

  • Apparatus:

    • Distillation flask

    • Condenser

    • Receiving flask

    • Thermometer and adapter

    • Heating mantle

    • Boiling chips

  • Procedure:

    • Place a volume of this compound and a few boiling chips into the distillation flask.

    • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Begin heating the flask. The liquid will begin to boil and its vapor will rise.

    • The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense.

    • Record the temperature at which a stable and continuous distillation of the liquid occurs. This constant temperature is the boiling point of the substance.[6]

Density is an intrinsic property of a substance, defined as its mass per unit volume.

A. Direct Measurement of Mass and Volume

This is a straightforward method suitable for routine measurements.

  • Apparatus:

    • Electronic balance

    • Graduated cylinder or volumetric flask

  • Procedure:

    • Measure the mass of a clean, dry graduated cylinder on an electronic balance and tare the balance to zero.[7]

    • Carefully add a known volume of this compound to the graduated cylinder. Record the volume, reading from the bottom of the meniscus at eye level to avoid parallax error.[7][8]

    • Place the graduated cylinder with the liquid onto the balance and record the mass.

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[7]

    • For improved accuracy, repeat the measurement several times and calculate the average.[8]

B. Pycnometer (Density Bottle) Method

This method provides higher precision for density determination.

  • Apparatus:

    • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

    • Electronic balance

    • Constant temperature water bath

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

    • Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m₂).

    • Empty and dry the pycnometer. Fill it with this compound, ensuring no air bubbles are trapped. Insert the stopper, wipe off any excess liquid, and weigh it again (m₃).

    • The mass of the water is (m₂ - m₁), and the mass of the sample liquid is (m₃ - m₁).

    • The volume of the pycnometer (and thus the volume of the liquids) can be determined from the mass of the water and its known density at that temperature.

    • Calculate the density of this compound using the determined mass and volume.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid chemical sample such as this compound.

G cluster_0 Physicochemical Property Determination cluster_1 Boiling Point Determination cluster_2 Density Determination start Start: Chemical Sample (this compound) bp_choice Choose Method (Based on Sample Volume) start->bp_choice density_choice Choose Method (Based on Required Precision) start->density_choice micro_bp Micro-Boiling Point (Capillary Method) bp_choice->micro_bp < 5 mL distill_bp Distillation Method bp_choice->distill_bp > 5 mL bp_result Record Boiling Point (°C) micro_bp->bp_result distill_bp->bp_result end_node End: Characterized Sample bp_result->end_node direct_density Direct Measurement (Mass/Volume) density_choice->direct_density Standard pycnometer Pycnometer Method density_choice->pycnometer High density_result Calculate & Record Density (g/mL) direct_density->density_result pycnometer->density_result density_result->end_node

Caption: Workflow for determining boiling point and density.

References

An In-Depth Technical Guide to the Reactivity of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,4-difluorobenzene is a versatile halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its unique electronic properties, stemming from the presence of two fluorine atoms and a bromine atom on the benzene (B151609) ring, dictate its reactivity and make it a valuable precursor in the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in pharmaceutical and materials science. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in research and development.

Introduction

This compound (CAS No: 348-57-2) is a colorless liquid with a molecular formula of C₆H₃BrF₂.[1] The presence of the electronegative fluorine atoms significantly influences the electron density of the aromatic ring, making it susceptible to various transformations. The bromine atom provides a handle for a multitude of cross-coupling reactions and the formation of organometallic reagents. This unique combination of functional groups allows for regioselective modifications, rendering it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the antifungal agent Voriconazole (B182144), and advanced materials.[2][3]

Spectroscopic and Physical Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

PropertyValue
Molecular Weight 192.99 g/mol
Boiling Point 145-146 °C
Melting Point -4 °C
Density 1.708 g/mL at 25 °C
Refractive Index n20/D 1.505

Key Reactions and Methodologies

Organometallic Reactions

The formation of a Grignard reagent from this compound proceeds by the insertion of magnesium into the carbon-bromine bond. The resulting organomagnesium compound is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles.

Experimental Protocol: Formation of (2,4-Difluorophenyl)magnesium bromide and reaction with an electrophile

  • Materials: this compound, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), iodine crystal (as initiator), electrophile (e.g., CO₂, aldehyde, ketone).

  • Procedure:

    • Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen) with a crystal of iodine.

    • Add anhydrous ether or THF to the activated magnesium.

    • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the magnesium suspension. The reaction is typically initiated by gentle warming and is indicated by a color change and the disappearance of the iodine color.

    • After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux until the magnesium is consumed.

    • The resulting Grignard reagent is then cooled and reacted with the desired electrophile.

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent.

Logical Relationship for Grignard Reagent Formation and Reaction

Grignard_Formation A This compound C (2,4-Difluorophenyl)magnesium bromide A->C Reaction with B Mg, Anhydrous Ether/THF B->C E Addition Product C->E Reacts with D Electrophile (e.g., CO2) D->E G Final Product E->G F Aqueous Workup F->G

Caption: Formation of Grignard reagent and subsequent reaction.

Lithiation of this compound can be achieved through halogen-metal exchange using an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. This reaction is generally fast and regioselective, occurring at the carbon bearing the bromine atom. The resulting aryllithium species is a powerful nucleophile.

Experimental Protocol: Lithiation of this compound and Trapping with an Electrophile [4]

  • Materials: this compound, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde).

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi (1.1 equivalents) to the cooled solution.

    • Stir the reaction mixture at -78 °C for a specified time (e.g., 30 minutes) to ensure complete halogen-metal exchange.

    • Add the electrophile (1.2 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature, then quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This compound readily participates in this reaction to form biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [5]

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine (B1218219) ligand (if necessary), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, water).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equivalents).

    • Add the solvent and heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer and purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-bromobenzaldehydePd(PtBu₃)₂-THF:H₂O5091[5]

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)Ln ArPdBr ArPd(II)BrLn Pd0->ArPdBr OxAdd Oxidative Addition OxAdd->ArPdBr ArPdAr_prime ArPd(II)Ar'Ln ArPdBr->ArPdAr_prime Transmetal Transmetalation Transmetal->ArPdAr_prime ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide This compound ArylHalide->OxAdd BoronicAcid R-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This compound is a suitable substrate for this transformation, leading to the synthesis of N-aryl amines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Amine [6]

  • Materials: this compound, primary or secondary amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, RuPhos), strong base (e.g., NaOt-Bu, K₃PO₄), anhydrous solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.

    • Add the base, this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

    • Add the anhydrous solvent and heat the mixture to the required temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100High (Specific yield not reported)[6]
Nucleophilic Aromatic Substitution (SNA r)

Due to the presence of the electron-withdrawing fluorine atoms, the aromatic ring of this compound is activated towards nucleophilic aromatic substitution, although to a lesser extent than rings with nitro groups. Strong nucleophiles can displace one of the fluorine atoms or the bromine atom. The regioselectivity depends on the reaction conditions and the nature of the nucleophile.

General Experimental Protocol for SNAr

  • Materials: this compound, strong nucleophile (e.g., sodium methoxide, sodium thiophenoxide), polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • Dissolve this compound in the solvent.

    • Add the nucleophile and heat the reaction mixture.

    • Monitor the reaction for the formation of the substitution product.

    • Work-up typically involves pouring the reaction mixture into water and extracting the product with an organic solvent.

Halogen Dance Reaction

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) can potentially lead to the migration of the bromine atom. This reaction proceeds via a series of deprotonation and halogenation steps.[7][8]

Experimental Workflow for a Halogen Dance Reaction

Halogen_Dance_Workflow Start This compound Deprotonation Deprotonation Start->Deprotonation Base Strong Base (e.g., LDA) Base->Deprotonation Intermediate Aryllithium Intermediate Deprotonation->Intermediate Migration Halogen Migration Intermediate->Migration Isomer Isomeric Bromo-difluorobenzene Migration->Isomer Quench Electrophilic Quench Isomer->Quench Product Functionalized Product Quench->Product

Caption: General workflow for a halogen dance reaction.

Applications in Drug Development: The Synthesis of Voriconazole

This compound is a key starting material in some synthetic routes to Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves the introduction of the 2,4-difluorophenyl moiety into the core structure of the drug. While the initial synthesis of Voriconazole starts from 1,3-difluorobenzene, related impurities and alternative routes often involve this compound or its derivatives.[2][9][10] The reactions discussed in this guide, particularly Grignard reagent formation and cross-coupling reactions, are instrumental in such syntheses.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a highly valuable building block in modern organic synthesis. Its ability to undergo a wide array of transformations, including the formation of organometallic reagents, participation in various palladium-catalyzed cross-coupling reactions, and susceptibility to nucleophilic aromatic substitution and halogen dance reactions, provides chemists with a powerful tool for the construction of complex molecular architectures. The detailed methodologies and data presented in this guide are intended to support researchers and drug development professionals in harnessing the full synthetic potential of this important intermediate.

References

An In-depth Technical Guide to the Safety and Hazards of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 1-Bromo-2,4-difluorobenzene (CAS No. 348-57-2). The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling, storage, and disposal of this compound. All quantitative data is summarized in tables for clarity, and where available, experimental methodologies are detailed.

Chemical Identification and Physical Properties

This compound is a halogenated monoaromatic compound.[1] It is a colorless liquid under standard conditions.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₃BrF₂[1]
Molecular Weight 192.99 g/mol [2]
CAS Number 348-57-2[2]
EC Number 206-479-4[2]
Appearance Colorless to light yellow, clear liquid[4][5]
Boiling Point 145-147 °C[2][4]
Melting Point -4 to -8 °C[2][4]
Density 1.708 g/mL at 25 °C[2]
Flash Point 66 °C (150.8 °F)[4]
Refractive Index n20/D 1.505[2]
log Pow 2.58[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards include flammability, skin and eye irritation, respiratory irritation, and acute oral toxicity.[1][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference
Flammable Liquids Category 3H226: Flammable liquid and vapor[1]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][6]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[1][6]
Specific target organ toxicity – single exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation[1][6]
Hazardous to the aquatic environment, long-term hazard Chronic 2H411: Toxic to aquatic life with long lasting effects[4]

Signal Word: Warning[1]

Hazard Pictograms:

  • Flame (GHS02)[2]

  • Exclamation Mark (GHS07)[2]

  • Environment (GHS09)

Toxicological Data

The toxicological profile of this compound indicates that it is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][4]

Table 3: Toxicological Data for this compound

EndpointSpeciesValueReference
Acute Oral Toxicity Not specifiedCategory 4[4]
Toxicity to daphnia and other aquatic invertebrates Daphnia magnaEC50: 4.27 mg/L (48 h)[4]
Toxicity to algae Pseudokirchneriella subcapitataEC50: 23.09 mg/L (72 h)[4]
Experimental Protocols

Acute Oral Toxicity (Inferred Methodology based on OECD Guideline 423)

The acute toxic class method is likely employed to determine the oral toxicity category. This stepwise procedure uses a minimum number of animals to classify a substance.

  • Principle: The test proceeds in a stepwise manner, with the outcome of each step determining the next. The method aims to identify a dose that causes mortality or evident toxicity in a small number of animals.

  • Animal Model: Typically, rats are used. A small group of animals (e.g., 3) of a single-sex is dosed.

  • Dose Administration: The substance is administered orally via gavage.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoint: The classification is based on the number of animal mortalities at specific dose levels (e.g., 300 mg/kg, 2000 mg/kg).

Aquatic Toxicity - Daphnia magna (Inferred Methodology based on OECD Guideline 202)

This test assesses the acute immobilization of Daphnia magna.

  • Principle: Young daphnids are exposed to various concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Conditions: The test is conducted under controlled conditions of temperature, light, and medium.

  • Concentrations: A range of concentrations of the test substance is prepared in the test medium.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint Calculation: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated.

Safety and Handling

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[4]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemically resistant gloves.[4][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]

Handling and Storage
  • Handling: Handle in a well-ventilated place.[4] Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Use non-sparking tools and take precautionary measures against static discharge.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[6] Store apart from incompatible materials such as strong oxidizing agents.[6][7]

First Aid Measures

In case of exposure, immediate medical attention is recommended.

Table 4: First Aid Measures for this compound

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Fire and Explosion Hazards

This compound is a flammable liquid and vapor.[1]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[7]

  • Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon oxides, hydrogen bromide gas, and hydrogen fluoride (B91410) can be formed.[7]

  • Firefighting Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures

In the event of a spill or leak, the following procedures should be followed:

  • Personal Precautions: Evacuate personnel to safe areas.[4] Ensure adequate ventilation.[4] Remove all sources of ignition.[4] Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains.[4]

  • Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel) and dispose of as hazardous waste.[6] Keep in suitable, closed containers for disposal.[6]

Ecological Information

This compound is toxic to aquatic life with long-lasting effects.[4]

Table 5: Ecotoxicological Data for this compound

EndpointSpeciesValueReference
Toxicity to daphnia and other aquatic invertebrates Daphnia magnaEC50: 4.27 mg/L (48 h)[4]
Toxicity to algae Pseudokirchneriella subcapitataEC50: 23.09 mg/L (72 h)[4]

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_handling Safe Handling Procedures cluster_emergency Emergency Response HI1 Flammable Liquid SH4 Avoid ignition sources HI1->SH4 HI2 Acute Oral Toxicity ER1 First Aid Measures HI2->ER1 HI3 Skin/Eye Irritant SH2 Wear appropriate PPE HI3->SH2 HI4 Respiratory Irritant SH1 Use in a well-ventilated area HI4->SH1 HI5 Aquatic Toxicity ER3 Accidental Release Containment HI5->ER3 SH1->ER1 SH2->ER1 SH3 Ground equipment ER2 Fire Fighting Procedures SH4->ER2

Caption: Logical relationship of safety procedures for this compound.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Select Animal Model (e.g., Rats) P2 Prepare Test Substance Dilutions P1->P2 P3 Fast Animals Prior to Dosing P2->P3 E1 Administer Single Oral Dose via Gavage P3->E1 E2 Observe for Clinical Signs of Toxicity E1->E2 E3 Record Mortalities E2->E3 A1 Observe for 14 Days E3->A1 A2 Perform Necropsy on All Animals A1->A2 A3 Determine GHS Category based on Mortality A2->A3

Caption: Inferred experimental workflow for acute oral toxicity testing.

References

A Comprehensive Review of the Synthesis of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,4-difluorobenzene is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern allows for versatile functionalization, making it a valuable intermediate in the development of novel molecules. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, focusing on direct bromination of 1,3-difluorobenzene (B1663923) and the Sandmeyer reaction of 2,4-difluoroaniline (B146603). This document details experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound (C₆H₃BrF₂) is a halogenated aromatic compound that serves as a crucial intermediate in organic synthesis.[1] The presence of bromine and fluorine atoms on the benzene (B151609) ring imparts specific reactivity, enabling its use in various cross-coupling reactions and other transformations to construct more complex molecular architectures.[2] This guide will explore the two most prevalent and industrially relevant methods for its synthesis: the direct electrophilic bromination of 1,3-difluorobenzene and the Sandmeyer reaction starting from 2,4-difluoroaniline.

Synthesis via Direct Bromination of 1,3-Difluorobenzene

The direct bromination of 1,3-difluorobenzene is a straightforward and high-yielding method for the preparation of this compound. This electrophilic aromatic substitution reaction is typically carried out using liquid bromine in the presence of a catalyst.

Experimental Protocol

A detailed experimental procedure for the direct bromination of 1,3-difluorobenzene is outlined in Chinese patent CN1944361A. The following is a representative protocol based on this method:

Materials:

  • 1,3-Difluorobenzene

  • Liquid Bromine

  • Iron powder (catalyst)

Procedure:

  • To a suitable reaction vessel, add 1,3-difluorobenzene and a catalytic amount of iron powder.

  • Cool the mixture to a low temperature (e.g., -10 to -6 °C) with stirring.

  • Slowly add liquid bromine to the reaction mixture, maintaining the low temperature. The rate of addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, continue to stir the reaction mixture for 6-8 hours at the low temperature.

  • Upon completion of the reaction, the crude product is obtained.

  • The work-up procedure involves washing the crude product with a sodium bisulfite solution to remove unreacted bromine, followed by washing with a sodium hydroxide (B78521) solution and then water until neutral.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The final product, this compound, is obtained by distillation.

Quantitative Data

The direct bromination method offers high yield and purity, as summarized in the table below.

ParameterValueReference
Average Yield98.6%CN1944361A
Product Purity99.8%CN1944361A
Polybrominated Impurities< 0.07%CN1944361A
Isomeric Impurities< 0.06%CN1944361A

Reaction Pathway

Direct_Bromination 1,3-Difluorobenzene 1,3-Difluorobenzene Reaction Reaction 1,3-Difluorobenzene->Reaction Liquid Bromine Liquid Bromine Liquid Bromine->Reaction Iron Powder (catalyst) Iron Powder (catalyst) Iron Powder (catalyst)->Reaction This compound This compound Reaction->this compound

Direct bromination of 1,3-difluorobenzene.

Synthesis via Sandmeyer Reaction of 2,4-Difluoroaniline

Experimental Protocol

The following is a representative experimental protocol for the Sandmeyer synthesis of this compound.

Materials:

  • 2,4-Difluoroaniline

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrobromic Acid (HBr)

  • Copper(I) Bromide (CuBr)

Procedure:

Part A: Diazotization of 2,4-Difluoroaniline

  • Dissolve 2,4-difluoroaniline in a suitable aqueous acidic solution, typically hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled aniline (B41778) solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the 2,4-difluorobenzenediazonium bromide salt.

Part B: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the copper(I) bromide solution.

  • Vigorous evolution of nitrogen gas will be observed. The reaction mixture is typically warmed gently to facilitate the decomposition of the diazonium salt and the formation of the aryl bromide.

  • After the nitrogen evolution ceases, the reaction is complete.

  • The product, this compound, can be isolated by steam distillation or solvent extraction.

  • The crude product is then washed with a dilute base to remove any acidic impurities, followed by water.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification is achieved by distillation under reduced pressure.

Quantitative Data

Quantitative data for the direct Sandmeyer bromination of 2,4-difluoroaniline is not as explicitly documented as the direct bromination method. However, Sandmeyer reactions are generally known to provide good to excellent yields. For a related process, the synthesis of 1-bromo-3,5-difluorobenzene (B42898) from 2,4-difluoroaniline via a multi-step process involving bromination, diazotization, and deamination, yields have been reported in the range of 57-70%.[4][5] It is anticipated that a direct Sandmeyer reaction would also provide yields in this range or higher.

Reaction Pathway

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Bromination 2,4-Difluoroaniline 2,4-Difluoroaniline NaNO2_HBr NaNO₂ / HBr (0-5 °C) 2,4-Difluoroaniline->NaNO2_HBr Diazonium_Salt 2,4-Difluorobenzenediazonium Bromide NaNO2_HBr->Diazonium_Salt CuBr CuBr Diazonium_Salt->CuBr Product This compound CuBr->Product

Sandmeyer synthesis of this compound.

Comparison of Synthesis Routes

FeatureDirect Bromination of 1,3-DifluorobenzeneSandmeyer Reaction of 2,4-Difluoroaniline
Starting Material 1,3-Difluorobenzene2,4-Difluoroaniline
Key Reagents Liquid Bromine, Iron CatalystSodium Nitrite, Hydrobromic Acid, Copper(I) Bromide
Reaction Steps One-pot reactionTwo main steps (Diazotization, Bromination)
Reported Yield Very High (98.6%)Good to Excellent (estimated 57-70% or higher)
Purity Very High (99.8%)Generally good, requires purification
Advantages High yield and purity, simple procedure.Utilizes a different starting material, offering flexibility.
Disadvantages Use of corrosive and hazardous liquid bromine.Generation of unstable diazonium salt intermediate, requires careful temperature control.

Conclusion

Both direct bromination of 1,3-difluorobenzene and the Sandmeyer reaction of 2,4-difluoroaniline are effective methods for the synthesis of this compound. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale of production, and safety considerations. The direct bromination route offers a more straightforward, one-pot synthesis with exceptionally high reported yields and purity. The Sandmeyer reaction, while involving an intermediate diazonium salt that requires careful handling, provides a versatile alternative. This guide provides the necessary technical details to aid researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

Initial investigations of 1-Bromo-2,4-difluorobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Investigations of 1-Bromo-2,4-difluorobenzene Reactions

Introduction

This compound (CAS No: 348-57-2) is a halogenated aromatic hydrocarbon that has emerged as a critical building block in modern organic synthesis.[1] Its molecular structure, which incorporates a bromine atom and two fluorine atoms on a benzene (B151609) ring, provides a unique combination of reactive sites.[2][3] The presence of fluorine atoms significantly influences the molecule's electronic properties, enhancing its utility in constructing complex molecules. This compound is particularly valued in the pharmaceutical and materials science sectors.[2][3] In medicinal chemistry, the incorporation of the 2,4-difluorophenyl moiety can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a technical overview of the primary reactions of this compound, focusing on experimental methodologies, quantitative data, and key mechanistic pathways.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by three principal features:

  • The Carbon-Bromine Bond: This bond is the most common site for transformations, readily participating in metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

  • Aromatic C-H Bonds: The fluorine atoms acidify adjacent protons, making the molecule susceptible to regioselective metallation (lithiation).

  • The Electron-Deficient Aromatic Ring: The strong electron-withdrawing nature of the two fluorine atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr).

Key Reaction Classes and Experimental Data

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, with this compound being an excellent substrate.[2]

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming biaryl structures. It involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4]

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

Aryl Halide Boronic Acid Catalyst System Base Solvent Yield (%) Reference
1-Bromo-4-fluorobenzene 4-Fluorophenylboronic acid G-COOH-Pd-10 K₂CO₃ H₂O/EtOH >95% (at 48h) [5]

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | ~85% (at 48h) |[5] |

Note: Data for closely related fluorinated bromobenzenes are presented to illustrate typical reaction efficiency.

Formation of Organometallic Reagents

Grignard Reagent Formation: The reaction with magnesium metal converts the aryl bromide into a potent nucleophile, (2,4-difluorophenyl)magnesium bromide. This Grignard reagent is a versatile intermediate for forming new C-C bonds with electrophiles like aldehydes, ketones, and esters.[6][7] The formation is often initiated with iodine or gentle heating.[8] Due to the ortho-fluorine substituent, there is a potential pathway for the formation of a highly reactive benzyne (B1209423) intermediate via elimination of magnesium bromofluoride.[9]

Table 2: Grignard Reagent Formation and Subsequent Reactions

Substrate Reagent Conditions Intermediate Subsequent Reaction Product Type Reference
1-Bromo-4-fluorobenzene Mg, THF Reflux 4-Fluorophenylmagnesium bromide CO₂, then H₃O⁺ 4-Fluorobenzoic acid [10]

| 1-Bromo-2-fluorobenzene | Mg, Furan | THF | Benzyne | Diels-Alder with Furan | 1,4-Epoxy-1,4-dihydronaphthalene |[9][11] |

Organolithium Reagent Formation (Lithiation): this compound can undergo regioselective ortho-lithiation. The reaction occurs exclusively at the C6 position, which is situated between the two halogen substituents (bromine and the C2-fluorine). This process yields a highly reactive organolithium species that can be trapped with various electrophiles.

Table 3: Regioselective Lithiation Data

Substrate Reagent Conditions Electrophile Product Reference

| this compound | n-BuLi / TMEDA | THF, -78 °C | CO₂ | 6-Bromo-2,4-difluorobenzoic acid | |

Nucleophilic Aromatic Substitution (SNAr)

The two electron-withdrawing fluorine atoms make the aromatic ring electron-deficient, facilitating attack by nucleophiles.[12][13] This reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[13][14] The fluoride (B91410) ion at the para position (C4) is generally the more likely leaving group compared to the bromide, especially with strong nucleophiles. The order of reactivity for leaving groups in SNAr is F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions.[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.) to the mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Formation of (2,4-Difluorophenyl)magnesium Bromide (Grignard Reagent)
  • Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.

  • Initiation: Add a small crystal of iodine to the flask and gently warm with a heat gun under a flow of nitrogen until the iodine vapor is visible. Add a small portion of a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium.

  • Addition: Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining THF solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure full conversion.

  • Usage: The resulting grey-to-brown solution of the Grignard reagent is ready for reaction with an appropriate electrophile. The concentration can be determined via titration.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Setup: In a sealed tube or a flask fitted with a reflux condenser, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the nucleophile (e.g., an amine or an alkoxide, 1.1-2.0 eq.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N) to the solution.

  • Reaction: Heat the mixture to an appropriate temperature (ranging from room temperature to >100 °C, depending on the nucleophile's reactivity). Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an organic solvent.

  • Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue via column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Determining Step) pd0->oxidative_add pd2_complex Ar-Pd(II)(X)L₂ oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_complex Ar-Pd(II)(R)L₂ transmetal->pd2_r_complex reductive_elim Reductive Elimination pd2_r_complex->reductive_elim reductive_elim->pd0 product Ar-R reductive_elim->product arx Ar-X (this compound) arx->oxidative_add boronic R-B(OH)₂ boronic->transmetal base Base base->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Grignard_and_Benzyne start This compound grignard (2,4-Difluorophenyl)magnesium Bromide start->grignard benzyne 3-Fluorobenzyne (Intermediate) grignard->benzyne product_grignard Nucleophilic Addition Product (e.g., Tertiary Alcohol) grignard->product_grignard product_benzyne Diels-Alder Adduct benzyne->product_benzyne mg Mg, THF electrophile 1. E⁺ (e.g., R₂C=O) 2. H₃O⁺ heat Δ (-MgBrF) diene Diene (e.g., Furan)

Caption: Formation of Grignard reagent and potential benzyne pathway.

SNAr_Mechanism start This compound meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) start->meisenheimer Addition (Slow Step) product Substitution Product meisenheimer->product Elimination (Fast Step) leaving_group Leaving Group (F⁻) meisenheimer->leaving_group nucleophile Nucleophile (Nu⁻)

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a highly adaptable and valuable reagent in synthetic chemistry. Its distinct reactivity, governed by the interplay of its bromo and fluoro substituents, allows for a wide range of transformations. The ability to selectively engage in palladium-catalyzed cross-couplings, form organometallic intermediates, or undergo nucleophilic aromatic substitution makes it an indispensable tool for researchers and scientists.[2] A thorough understanding of these initial investigative reactions is crucial for its effective application in the development of novel pharmaceuticals and advanced materials.[3]

References

A Technical Guide to the Commercial Availability and Purity of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 1-Bromo-2,4-difluorobenzene (CAS No. 348-57-2), a key building block in the synthesis of pharmaceuticals and advanced materials. This document details typical supplier specifications, analytical methodologies for purity determination, and a discussion of potential impurities.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ranging from large, well-established companies to smaller, specialized manufacturers. It is typically offered in various quantities, from grams to kilograms, catering to both research and development as well as pilot-scale manufacturing needs.

Below is a summary of representative commercial suppliers and their typical offerings for this compound.

SupplierTypical PurityAvailable QuantitiesAnalytical Data Provided
Sigma-Aldrich≥98%5g, 25g, 100gAssay (GC), Refractive Index
Tokyo Chemical Industry (TCI)>98.0% (GC)25g, 500gPurity (GC)
Thermo Scientific Chemicals≥98.0% (GC)25g, 100gAssay (GC), Refractive Index[1]
ScimplifyInquireBulkInquire
Vidip Traders100% (Stated)Minimum 25 kgInquire

Purity and Impurity Profile

The purity of commercially available this compound is most commonly determined by Gas Chromatography (GC), with typical purities being 98% or higher.[1] Understanding the potential impurities is crucial for applications where even trace amounts of contaminants can impact reaction outcomes and final product quality.

Synthesis and Potential Impurities

A common and direct synthesis route to this compound is the electrophilic bromination of 1,3-difluorobenzene (B1663923).[2] This process can lead to the formation of several impurities.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 1,3-Difluorobenzene 1,3-Difluorobenzene Reaction Electrophilic Aromatic Substitution 1,3-Difluorobenzene->Reaction Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Reaction Lewis_Acid Lewis Acid Catalyst (e.g., FeBr3) Lewis_Acid->Reaction Product This compound Reaction->Product Starting_Material Unreacted 1,3-Difluorobenzene Reaction->Starting_Material Incomplete Reaction Isomeric_Impurity Other Bromodifluorobenzene Isomers Reaction->Isomeric_Impurity Side Reaction Over-bromination Dibromodifluorobenzenes Reaction->Over-bromination Side Reaction

Caption: Synthesis of this compound and potential impurities.

The primary impurities to consider are:

  • Unreacted Starting Material: Residual 1,3-difluorobenzene.

  • Isomeric Impurities: While the direct bromination of 1,3-difluorobenzene is reported to be highly selective for the 1-bromo-2,4-difluoro isomer, trace amounts of other bromodifluorobenzene isomers may be present.

  • Over-bromination Products: The formation of dibromodifluorobenzenes is a common side reaction.[2]

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is critical. Gas Chromatography (GC) is the industry standard for assay determination, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.

Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of this compound using a standard GC system with a Flame Ionization Detector (FID).

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

Instrumentation and Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp to 180 °C at 10 °C/min. Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Data Analysis:

The purity is calculated as the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.

Sample_Prep Sample Preparation (Dilution in Volatile Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Detection (FID) Separation->Detection Data_Analysis Data Analysis (Peak Integration and Area % Calculation) Detection->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: Workflow for GC-based purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are powerful tools for confirming the identity and assessing the purity of this compound.

Sample Preparation:

Dissolve approximately 10-20 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Analysis: The ¹H NMR spectrum will show signals in the aromatic region. The integration of these signals should correspond to the three protons on the benzene (B151609) ring. The presence of any unexpected signals may indicate the presence of impurities. The chemical shifts and coupling patterns will be characteristic of the 1-bromo-2,4-difluoro substitution pattern.

¹⁹F NMR Spectroscopy:

  • Instrumentation: 400 MHz or higher NMR spectrometer equipped for ¹⁹F detection.

  • Analysis: The ¹⁹F NMR spectrum provides a sensitive method for detecting fluorine-containing impurities.[3] The two fluorine atoms in this compound will give rise to distinct signals, and their chemical shifts and coupling to each other and to the protons are characteristic of the molecule. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for identifying and quantifying isomeric impurities.[4]

cluster_nmr NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Acquisition Data Acquisition (¹H and ¹⁹F NMR) Sample_Prep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Purity_Assessment Purity and Structural Confirmation Analysis->Purity_Assessment

Caption: Workflow for NMR-based analysis of this compound.

Conclusion

This compound is a commercially accessible and high-purity reagent essential for various synthetic applications in the pharmaceutical and materials science industries. Researchers and drug development professionals should be aware of the potential impurities arising from its synthesis, primarily unreacted starting materials and over-brominated byproducts. The use of orthogonal analytical techniques such as Gas Chromatography and both ¹H and ¹⁹F NMR spectroscopy is recommended for a comprehensive assessment of purity and to ensure the quality of this critical building block.

References

An In-depth Technical Guide to 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,4-difluorobenzene, a key building block in modern organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. This document details its chemical identity, physicochemical properties, safety and handling protocols, and provides detailed experimental procedures for its synthesis and a common synthetic application.

Chemical Identity and Identifiers

This compound is a halogenated aromatic compound. Its structure features a benzene (B151609) ring substituted with one bromine and two fluorine atoms.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 348-57-2[1]
PubChem CID 67674[1]
EC Number 206-479-4[1]
Molecular Formula C₆H₃BrF₂[1]
InChI InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H[1]
InChIKey MGHBDQZXPCTTIH-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1F)F)Br[1]
Synonyms 2,4-Difluorobromobenzene, 2,4-Difluoro-1-bromobenzene[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions, and it is soluble in common organic solvents but insoluble in water.[2]

PropertyValue
Molecular Weight 192.99 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 145-146 °C[3]
Melting Point -4 °C[3][4]
Density 1.708 g/mL at 25 °C[3]

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[5] It should be stored in a cool, dry, and well-ventilated area away from heat and open flames.[2]

Hazard StatementCode
Flammable liquid and vaporH226[1]
Causes skin irritationH315[1]
Causes serious eye irritationH319[1]
May cause respiratory irritationH335[1]

Role in Organic Synthesis

The unique electronic properties imparted by the two fluorine atoms and the bromine atom make this compound a versatile reagent in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.[6] The fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound particularly valuable in medicinal chemistry.[6]

Experimental Protocols

Synthesis of this compound via Electrophilic Bromination

This protocol describes the synthesis of this compound from 1,3-difluorobenzene (B1663923) through electrophilic aromatic substitution.

Materials:

  • 1,3-difluorobenzene

  • Liquid bromine

  • Iron powder (catalyst)

  • Sodium bisulfite solution (20%)

  • Sodium hydroxide (B78521) solution (10%)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1,3-difluorobenzene and a catalytic amount of iron powder.

  • Begin stirring the mixture and gently heat it to approximately 45°C.

  • Slowly add liquid bromine to the reaction mixture via a dropping funnel.

  • After the addition is complete, continue stirring for 30 minutes.

  • Cool the reaction mixture and add a 20% sodium bisulfite solution to quench any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a 10% sodium hydroxide solution, followed by water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by distillation to obtain this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product 1,3-Difluorobenzene 1,3-Difluorobenzene Electrophilic Bromination Electrophilic Bromination 1,3-Difluorobenzene->Electrophilic Bromination Bromine Bromine Bromine->Electrophilic Bromination Iron Catalyst Iron Catalyst Iron Catalyst->Electrophilic Bromination Quenching Quenching Electrophilic Bromination->Quenching Washing Washing Quenching->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/water mixture)

  • Ethyl acetate (B1210297)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Flush the flask with an inert gas and fit it with a reflux condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Base Pd(II)_Diorganyl Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Diorganyl Reductive_Elimination Reductive Elimination Pd(II)_Diorganyl->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-bromo-2,4-difluorobenzene with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1] The reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid building blocks. This compound is a valuable substrate in drug discovery and materials science due to the unique properties conferred by the fluorine substituents, such as altered lipophilicity, metabolic stability, and electronic characteristics.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species.

  • Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. The reaction conditions may require optimization depending on the specific arylboronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine (B1218219) ligand; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453)/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to obtain the pure biaryl product.

Data Presentation

The following tables summarize representative reaction conditions and outcomes for the Suzuki-Miyaura coupling of fluorinated aryl bromides with various arylboronic acids. These examples can serve as a guide for optimizing the coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)
1Phenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048>95
24-Vinylphenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048>95
34-Carboxyphenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048~80
44-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048>95

Data adapted from a study on a heterogeneous palladium catalyst. Conversion was determined by ¹⁹F-NMR.[2]

Table 2: Suzuki-Miyaura Coupling of Various Fluorinated Aryl Bromides with 4-Fluorophenylboronic Acid

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)
11-Bromo-2-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048~90
21-Bromo-3-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048>95
31-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11048>95

Data adapted from a study on a heterogeneous palladium catalyst. Conversion was determined by ¹⁹F-NMR.[2]

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OH)2 Reactants->OxAdd Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A 1. Reaction Setup (Aryl Bromide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Monitoring (TLC or GC-MS) D->E F 6. Work-up (Extraction and Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H

General experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for the Formation of 2,4-Difluorophenylmagnesium Bromide from 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. The preparation of organomagnesium halides (Grignard reagents) from aryl halides is a critical step in the synthesis of numerous complex molecules, including active pharmaceutical ingredients (APIs). 1-Bromo-2,4-difluorobenzene is a valuable starting material for the synthesis of 2,4-difluorophenylmagnesium bromide, a key intermediate in the production of various pharmaceuticals. The presence of fluorine atoms in the aromatic ring can significantly influence the reactivity of the Grignard reagent and the properties of the final product, often enhancing metabolic stability and binding affinity.

These application notes provide a detailed protocol for the formation of 2,4-difluorophenylmagnesium bromide, discuss key reaction parameters, and highlight its application in drug development, particularly in the synthesis of the well-known antidepressant, Citalopram.

Key Reaction Parameters and Data Presentation

The successful formation of 2,4-difluorophenylmagnesium bromide is contingent on several critical factors, including the purity of reagents and the rigorous exclusion of atmospheric moisture. The following table summarizes typical reaction conditions and expected outcomes based on protocols for analogous aryl Grignard reagent syntheses.

ParameterTypical Value/RangeNotes
Grignard Formation
SolventAnhydrous Tetrahydrofuran (THF)Essential for stabilizing the Grignard reagent. Diethyl ether can also be used.
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl bromide.
Activation MethodIodine crystal, 1,2-dibromoethane (B42909)Crucial for removing the passivating magnesium oxide layer and initiating the reaction.[1]
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require initial gentle heating to start, followed by cooling to control the rate.
Reaction Time1 - 3 hoursCompletion is often indicated by the consumption of the magnesium turnings.[1]
Expected Yield70 - 90%Yields can be influenced by the purity of reagents and the efficiency of initiation.[1]
Side Reactions
Wurtz CouplingMinimized by slow additionThe coupling of the Grignard reagent with unreacted aryl bromide can be reduced by adding the this compound solution slowly to the magnesium suspension.
Benzyne (B1209423) FormationPotential side reactionThe ortho-fluorine atom can be eliminated to form a highly reactive benzyne intermediate, especially at elevated temperatures.[2][3]

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Detailed Methodology for Grignard Reagent Formation

1. Preparation of Glassware and Reagents:

  • All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.

  • Anhydrous THF should be obtained from a freshly opened bottle or distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.

2. Magnesium Activation:

  • Place magnesium turnings (1.2 equivalents) into the three-necked flask equipped with a magnetic stir bar.

  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask.

  • Gently heat the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is observed, which will then sublime and coat the magnesium turnings. Allow the flask to cool to room temperature.

3. Reaction Initiation:

  • Add enough anhydrous THF to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

  • The reaction is typically initiated by gentle warming with a heat gun or by sonication. A successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy gray solution, and a gentle reflux of the solvent.[1]

4. Grignard Reagent Formation:

  • Once the reaction has initiated, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion. The completion of the reaction is generally indicated by the consumption of most of the magnesium.

5. Quantification and Use:

  • The resulting dark gray to brown solution of 2,4-difluorophenylmagnesium bromide is ready for use in subsequent reactions.

  • For quantitative applications, the concentration of the Grignard reagent should be determined by titration (e.g., using a standard solution of sec-butanol with 1,10-phenanthroline (B135089) as an indicator).

Application in Drug Development: Synthesis of Citalopram Intermediate

A significant application of 2,4-difluorophenylmagnesium bromide is in the synthesis of intermediates for the antidepressant drug Citalopram. In a key step, the Grignard reagent is reacted with a suitable phthalide (B148349) derivative.

Example Protocol: Reaction with 5-cyanophthalide (B15270)
  • Cool the freshly prepared solution of 2,4-difluorophenylmagnesium bromide to 0-5 °C in an ice bath.

  • Slowly add a solution of 5-cyanophthalide in anhydrous THF to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The resulting intermediate can then be carried forward through subsequent reduction and cyclization steps to yield the core structure of Citalopram.[4][5]

Mandatory Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product dry_glassware Dry Glassware add_mg Add Mg Turnings dry_glassware->add_mg activate_mg Activate Mg with Iodine add_mg->activate_mg add_thf Add Anhydrous THF activate_mg->add_thf add_bromide Add this compound add_thf->add_bromide Initiate reflux Reflux (1-3h) add_bromide->reflux Maintain grignard_reagent 2,4-Difluorophenyl magnesium Bromide reflux->grignard_reagent titration Titrate for Concentration grignard_reagent->titration use_in_synthesis Use in Subsequent Reaction grignard_reagent->use_in_synthesis

Caption: Experimental workflow for the formation of 2,4-difluorophenylmagnesium bromide.

Factors_Affecting_Yield cluster_positive Positive Factors cluster_negative Negative Factors yield Grignard Yield anhydrous Anhydrous Conditions anhydrous->yield activation Mg Activation activation->yield pure_reagents High Purity Reagents pure_reagents->yield slow_addition Slow Substrate Addition slow_addition->yield moisture Moisture/Protic Solvents moisture->yield oxide_layer Mg Oxide Layer oxide_layer->yield impurities Reagent Impurities impurities->yield fast_addition Rapid Substrate Addition (Wurtz Coupling) fast_addition->yield high_temp High Temperature (Benzyne Formation) high_temp->yield

Caption: Key factors influencing the yield of the Grignard reagent formation.

References

Application Notes and Protocols for the Lithiation of 1-Bromo-2,4-difluorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluorobenzene is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1][2] Its utility stems from the presence of both a bromine atom, amenable to halogen-metal exchange, and fluorine atoms, which can modulate the physicochemical properties of the target molecules. Lithiation of this compound via halogen-metal exchange provides a powerful method for the introduction of a wide range of functional groups with high regioselectivity. This document provides detailed application notes and protocols for the successful lithiation of this compound and subsequent reactions with various electrophiles.

The lithiation of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), proceeds via a lithium-halogen exchange mechanism. This reaction preferentially occurs at the bromine atom, generating the highly reactive 2,4-difluorophenyllithium intermediate. It has been noted that the lithiation of this compound occurs exclusively at the position adjacent to both halogen substituents. This intermediate can then be trapped by a variety of electrophiles to introduce diverse functionalities at the 1-position of the aromatic ring.

Reaction Principle

The core of this synthetic strategy is the lithium-halogen exchange reaction. At low temperatures, typically -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), n-BuLi selectively abstracts the bromine atom from this compound. This process is rapid and efficient, affording the corresponding aryllithium species. The fluorine atoms on the aromatic ring influence the reactivity and stability of the organolithium intermediate. The subsequent addition of an electrophile to the reaction mixture results in the formation of a new carbon-carbon or carbon-heteroatom bond at the lithiated position.

Mandatory Visualizations

Lithiation_Reaction cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_intermediate Intermediate cluster_electrophile Electrophile (E+) cluster_product Product This compound This compound 2,4-Difluorophenyllithium 2,4-Difluorophenyllithium This compound->2,4-Difluorophenyllithium n-BuLi, THF, -78 °C n-BuLi n-BuLi THF, -78 °C THF, -78 °C 1-E-2,4-difluorobenzene 1-E-2,4-difluorobenzene 2,4-Difluorophenyllithium->1-E-2,4-difluorobenzene Quench with E+ E+ E+

Caption: Reaction pathway for the lithiation of this compound.

Experimental_Workflow Start Start Setup Assemble dry glassware under inert atmosphere (N2 or Ar) Start->Setup Dissolve Dissolve this compound in anhydrous THF Setup->Dissolve Cool Cool solution to -78 °C Dissolve->Cool Add_nBuLi Slowly add n-BuLi solution Cool->Add_nBuLi Stir Stir at -78 °C for 1 hour Add_nBuLi->Stir Add_Electrophile Add electrophile Stir->Add_Electrophile Warm Allow to warm to room temperature Add_Electrophile->Warm Quench Quench with saturated aq. NH4Cl Warm->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Caption: General experimental workflow for lithiation and electrophilic quench.

Data Presentation

The following table summarizes representative examples of the lithiation of this compound and subsequent quenching with various electrophiles.

Electrophile (E+)ProductYield (%)Reference
N,N-Dimethylformamide (DMF)2-Bromo-4,6-difluorobenzaldehydeNot Reported[3][4]
Carbon Dioxide (CO₂)2-Bromo-4,6-difluorobenzoic acidNot ReportedAnalogous reactions suggest good yields.
Acetaldehyde1-(2-Bromo-4,6-difluorophenyl)ethanolNot ReportedA common electrophile for aryllithiums.
Acetone2-(2-Bromo-4,6-difluorophenyl)propan-2-olNot ReportedA common electrophile for aryllithiums.
Chlorotrimethylsilane (TMSCl)(2-Bromo-4,6-difluorophenyl)trimethylsilaneNot ReportedA common electrophile for aryllithiums.

Note: While specific yields for the lithiation of this compound are not widely reported in readily accessible literature, the analogous reactions on similar substrates suggest that these transformations are generally efficient.

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-BuLi are pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times. It is highly recommended to have a Class D fire extinguisher readily available.

General Protocol for the Lithiation of this compound and Quenching with an Electrophile

This protocol is a general guideline and may require optimization for specific electrophiles.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., DMF, CO₂, acetaldehyde, etc.)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add this compound (1.0 equiv) and dissolve it in anhydrous THF (e.g., 0.2-0.5 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0-1.1 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: Add the chosen electrophile (1.1-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired product.

Protocol for Quenching with Carbon Dioxide (CO₂) to form 2-Bromo-4,6-difluorobenzoic acid
  • Follow steps 1-5 of the general protocol.

  • Electrophilic Quench with CO₂: Carefully add an excess of crushed dry ice (solid CO₂) in small portions to the reaction mixture at -78 °C. Caution: This will cause vigorous gas evolution.

  • Warming and Acidification: Once the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature. Quench with water and then acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Work-up: Follow steps 9-11 of the general protocol for extraction, drying, and purification.

Characterization Data (Predicted for 2-Bromo-4,6-difluorobenzaldehyde)

  • Molecular Formula: C₇H₃BrF₂O[3]

  • Molecular Weight: 221.00 g/mol [3]

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.2-10.4 (s, 1H, CHO), 7.2-7.4 (m, 1H, Ar-H), 6.9-7.1 (m, 1H, Ar-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 185-187 (d, CHO), 160-165 (dd, C-F), 115-120 (m, Ar-C), 110-115 (m, Ar-C).

  • IR (KBr, cm⁻¹): ~1700 (C=O stretching).

Note: The predicted NMR data is based on analogous structures and requires experimental verification.

Conclusion

The lithiation of this compound is a robust and highly regioselective method for the synthesis of a variety of functionalized 2,4-difluoroaromatic compounds. The resulting aryllithium intermediate readily reacts with a wide range of electrophiles, providing access to valuable building blocks for drug discovery and materials science. The protocols outlined in this document, when performed with appropriate safety precautions, offer a reliable pathway to these important synthetic intermediates. Further optimization of reaction conditions for specific electrophiles may be necessary to achieve maximum yields.

References

Application Notes and Protocols for the Use of 1-Bromo-2,4-difluorobenzene in Specialty Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Bromo-2,4-difluorobenzene as a key monomer in the synthesis of high-performance specialty polymers. The unique chemical structure of this compound, featuring both bromine and fluorine substituents, allows for its versatile application in various polymerization techniques, leading to polymers with enhanced thermal stability, chemical resistance, and desirable dielectric properties.[1] This document outlines detailed experimental protocols for the synthesis of such polymers and presents key performance data for reference.

Introduction to this compound in Polymer Synthesis

This compound is a valuable building block in the production of specialty polymers, particularly fluorinated poly(arylene ether)s.[1] The incorporation of the difluorophenyl moiety into the polymer backbone imparts several advantageous properties, including:

  • Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to high thermal and thermo-oxidative stability, making these polymers suitable for high-temperature applications.[2]

  • Improved Chemical Resistance: The fluorine atoms provide a protective shield, enhancing the polymer's resistance to chemical attack.

  • Low Dielectric Constant: The presence of fluorine can lower the dielectric constant and dissipation factor of the polymer, which is highly desirable for applications in microelectronics and high-speed communication networks.[3]

  • Increased Solubility: The introduction of fluorine can, in some cases, improve the solubility of rigid-rod polymers in common organic solvents, facilitating processing.[2]

The primary polymerization methods utilizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Suzuki Polycondensation.

Data Presentation: Properties of Polymers Derived from this compound

The following tables summarize the quantitative data for representative specialty polymers synthesized using this compound and related fluorinated monomers.

Table 1: Molecular Weight and Polydispersity Index

Polymer TypeCo-monomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Method of Analysis
Fluorinated Poly(arylene ether)Bisphenol A-150,000-GPC
Fluorinated Poly(arylene ether)9,9-bis(4-hydroxyphenyl)fluorene68,000150,0002.2GPC
Fluorinated Poly(arylene ether)Hydroquinone--1.9-3.2GPC[4]
Fluorinated Poly(arylene ether)4,4'-Biphenol--1.9-3.2GPC[4]

Table 2: Thermal Properties

Polymer TypeCo-monomerTg (°C)Td5 (°C, 5% weight loss)Method of Analysis
Fluorinated Poly(arylene ether)Bisphenol A178-226514-555 (in N2)DSC, TGA[3]
Fluorinated Poly(arylene ether)9,9-bis(4-hydroxyphenyl)fluoreneup to 310up to 490 (in air)DSC, TGA
Fluorinated Poly(arylene ether)4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl178-226514-555 (in N2)DSC, TGA[3]
Fluorinated Poly(arylene ether)-up to 332up to 671 (in N2)DSC, TGA[3]

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a fluorinated poly(arylene ether) from this compound and a bisphenol, such as Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol (B129727)

  • Argon or Nitrogen gas

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and an inert gas inlet/outlet, add equimolar amounts of this compound and Bisphenol A.

  • Solvent and Base Addition: Add DMAc or NMP as the solvent and an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of bisphenol). Toluene is added as an azeotropic agent to remove water.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to remove water azeotropically. The water will be collected in the Dean-Stark trap.

  • Polymerization: After the removal of water, slowly raise the temperature to 160-180 °C to distill off the toluene. Continue the polymerization at this temperature for 8-24 hours under a constant inert gas flow. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Cool the viscous polymer solution to room temperature and dilute with additional solvent if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any remaining salts and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for the decomposition temperature (Td).

  • Structure: Confirmed by 1H NMR and 19F NMR spectroscopy.

experimental_workflow_snar cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization start Dry Glassware reactants Add this compound, Bisphenol A, K2CO3 start->reactants solvent Add DMAc/NMP and Toluene reactants->solvent dehydration Azeotropic Dehydration (140-150 °C, 2-4h) solvent->dehydration polymerization Polymerization (160-180 °C, 8-24h) dehydration->polymerization precipitation Precipitate in Methanol polymerization->precipitation filtration Filter and Wash precipitation->filtration drying Dry in Vacuum Oven filtration->drying gpc GPC (Mn, Mw, PDI) drying->gpc dsc_tga DSC (Tg), TGA (Td) drying->dsc_tga nmr NMR (Structure) drying->nmr

Caption: Workflow for Poly(arylene ether) Synthesis via SNAr.

Protocol 2: Synthesis of Poly(p-phenylene) Derivative via Suzuki Polycondensation

This protocol outlines the synthesis of a poly(p-phenylene) derivative using this compound and a diboronic acid or ester.

Materials:

  • This compound

  • 1,4-Benzenediboronic acid or its ester derivative

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or an aqueous solution of Na2CO3)

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF), or a mixture with water)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a two-phase system

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a condenser and an inert gas inlet/outlet, add this compound, 1,4-benzenediboronic acid, and the base.

  • Solvent and Catalyst Addition: Add the solvent (and phase-transfer catalyst if applicable). Purge the mixture with inert gas for 15-30 minutes to remove oxygen. Then, add the palladium catalyst.

  • Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by the increase in viscosity.

  • End-capping: To control the molecular weight and terminate the polymer chains, a monofunctional aryl halide (e.g., bromobenzene) or arylboronic acid (e.g., phenylboronic acid) can be added towards the end of the reaction.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash it with methanol and water. Further purification may be necessary, such as Soxhlet extraction with different solvents to remove catalyst residues and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven.

suzuki_polycondensation_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification reactants Add this compound, Diboronic Acid, and Base solvent Add Solvent and Purge with Inert Gas reactants->solvent catalyst Add Palladium Catalyst solvent->catalyst polymerization Reflux (80-110 °C, 24-72h) catalyst->polymerization end_capping Optional: End-capping polymerization->end_capping precipitation Precipitate in Methanol end_capping->precipitation purification Filter, Wash, and/or Soxhlet Extraction precipitation->purification drying Dry in Vacuum Oven purification->drying

Caption: Workflow for Suzuki Polycondensation.

Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The SNAr polymerization proceeds via a two-step addition-elimination mechanism. The phenoxide, generated from the bisphenol and base, acts as a nucleophile and attacks the electron-deficient carbon atom of the this compound that is activated by the fluorine atoms. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group (bromide or fluoride) is eliminated, and the aromaticity of the ring is restored, forming an ether linkage.

snar_mechanism Ar-O⁻ Ar-O⁻ Meisenheimer Complex Meisenheimer Complex Ar-O⁻->Meisenheimer Complex Nucleophilic Attack This compound This compound This compound->Meisenheimer Complex Polymer Backbone Polymer Backbone Meisenheimer Complex->Polymer Backbone Elimination Leaving Group (Br⁻ or F⁻) Leaving Group (Br⁻ or F⁻) Meisenheimer Complex->Leaving Group (Br⁻ or F⁻)

Caption: SNAr Polymerization Mechanism.

Suzuki Polycondensation

The Suzuki polycondensation is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide (this compound) to form an organopalladium(II) complex.

  • Transmetalation: The boronic acid derivative, activated by the base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

suzuki_mechanism Pd0 Pd(0) PdII_ArBr Ar-Pd(II)-Br Pd0->PdII_ArBr Oxidative Addition OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar' PdII_ArBr->PdII_ArAr Transmetalation Transmetalation Transmetalation PdII_ArAr->Pd0 Reductive Elimination Polymer Ar-Ar' PdII_ArAr->Polymer RedElim Reductive Elimination ArBr Ar-Br (this compound) ArBr->PdII_ArBr ArBOH2 Ar'-B(OH)2 (Diboronic Acid) ArBOH2->PdII_ArAr

Caption: Catalytic Cycle of Suzuki Polycondensation.

Grignard Metathesis (GRIM) Polymerization

While less documented specifically for this compound, Grignard Metathesis (GRIM) polymerization is another potential route for synthesizing specialty polymers.[5] This method typically involves the formation of a Grignard reagent from a dihaloaromatic monomer, followed by a nickel-catalyzed cross-coupling polymerization. This technique can offer good control over polymer molecular weight and regioregularity.[6] Further research is needed to establish detailed protocols for the application of GRIM polymerization to this compound.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. This reaction is of paramount importance in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. 1-Bromo-2,4-difluorobenzene is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. Its engagement in Heck reactions allows for the synthesis of fluorinated stilbenes and cinnamate (B1238496) derivatives, which are key intermediates for various applications.

This document provides detailed application notes and experimental protocols for the Heck reaction of this compound with common alkene coupling partners, such as styrene (B11656) and n-butyl acrylate (B77674).

General Considerations for the Heck Reaction

The success of the Heck reaction is contingent upon several key parameters, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. For aryl bromides like this compound, the selection of an appropriate ligand is often crucial to achieve high yields and selectivity. Electron-rich and bulky phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition of the aryl bromide to the palladium(0) center and to promote the subsequent steps of the catalytic cycle.

Summary of Typical Heck Reaction Conditions

The following table summarizes common conditions for the Heck reaction of aryl bromides, which are applicable to this compound.

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Alkenes Styrene, n-Butyl AcrylateTypically used in 1.1 to 1.5 excess.
Palladium Source Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%)Pd(OAc)₂ is a common, air-stable, and effective catalyst precursor.[1]
Ligand PPh₃, P(o-tolyl)₃, P(t-Bu)₃, or other phosphine ligands (2-10 mol%)Bulky, electron-rich phosphine ligands can improve reaction outcomes for aryl bromides.[2]
Base Et₃N, K₂CO₃, Na₂CO₃, Cs₂CO₃ (1.2-2.0 equiv.)The base is necessary to neutralize the hydrobromic acid formed during the reaction.[3]
Solvent DMF, NMP, Dioxane, ToluenePolar aprotic solvents like DMF and NMP are generally preferred.[4]
Temperature 80 - 140 °CHigher temperatures are often required for less reactive aryl bromides.[3]
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or GC-MS for completion.

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with n-butyl acrylate and styrene. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Heck Reaction with n-Butyl Acrylate

This protocol details a representative procedure for the coupling of this compound with n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).[5]

  • Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired (E)-butyl 3-(2,4-difluorophenyl)acrylate.

Protocol 2: Heck Reaction with Styrene

This protocol outlines a procedure for the synthesis of 2,4-difluoro-trans-stilbene via the Heck reaction of this compound and styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), styrene (1.2 equiv.), palladium(II) acetate (0.01-0.03 equiv., 1-3 mol%), triphenylphosphine (0.02-0.06 equiv., 2-6 mol%), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent in vacuo.

    • Purify the residue by flash column chromatography or recrystallization to isolate the 2,4-difluoro-trans-stilbene product.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)-X(L)₂(alkene)] alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion inserted_complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->inserted_complex beta_hydride_elimination β-Hydride Elimination inserted_complex->beta_hydride_elimination product_complex {Product + H-Pd(II)-X(L)₂} beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination HX reductive_elimination->pd0

Caption: The catalytic cycle of the Heck reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reagents Add Reactants (Aryl Halide, Alkene, Catalyst, Ligand, Base) setup->reagents inert Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Reaction Workup (Cool, Dilute, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography, Recrystallization) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and an amine base, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction's appeal lies in its mild conditions and tolerance for a wide array of functional groups.[2] This document provides detailed application notes and protocols for the Sonogashira coupling of 1-bromo-2,4-difluorobenzene with various terminal alkynes, a transformation that yields valuable 2,4-difluorophenylalkyne derivatives for potential use in drug discovery and materials science.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the new C-C bond. The copper co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The reactivity of aryl halides in the Sonogashira coupling generally follows the trend: I > Br > Cl. Consequently, the coupling of aryl bromides like this compound may require slightly more forcing conditions compared to their iodide counterparts.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for a wide range of terminal alkynes with this compound is not extensively documented in single sources, the following table summarizes typical conditions and yields for Sonogashira couplings of various aryl bromides with different alkynes, providing a strong predictive framework for this specific substrate.

EntryAryl BromideTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003High
21-Bromo-4-fluorobenzenePhenylacetylenePd(OAc)₂ (2) / SPhos (4)-K₃PO₄Toluene/H₂O1001895
31-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NDMF80292
41-Bromo-2-methylbenzenePhenylacetylenePd(PPh₃)₂Cl₂ (1.5)CuI (3)PiperidineTHF651288
51-Bromo-2,4,6-trimethylbenzenePhenylacetylenePd(OAc)₂ (2) / XPhos (4)-K₃PO₄Dioxane1002491
6This compoundTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPATHF6016Good
71-Bromo-4-methoxybenzene1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NAcetonitrile80685

Note: Yields are approximate and can vary based on the specific reaction conditions and the nature of the substrates. Optimization is often necessary for novel substrate combinations.

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

  • Addition of Reagents: To the flask, add this compound (1.0 equivalent) and the anhydrous solvent (sufficient to dissolve the reagents, typically 5-10 mL per mmol of aryl bromide).

  • Stir the mixture for a few minutes to ensure dissolution.

  • Add the anhydrous base (e.g., 2-3 equivalents) followed by the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the alkyne). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.

Mandatory Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Base, and Solvent B Establish Inert Atmosphere (e.g., Nitrogen or Argon) A->B In Schlenk Flask C Heat Reaction Mixture (if necessary) B->C D Monitor Reaction Progress (e.g., by TLC or GC-MS) C->D E Quench Reaction D->E F Solvent Extraction E->F G Purify by Column Chromatography F->G H Characterize Product (e.g., NMR, MS) G->H

Caption: General workflow for the Sonogashira coupling reaction.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation CuX CuI PdII_Aryl->CuX PdII_Alkynyl->Pd0 Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Base Cu_Alkyne->PdII_Aryl Alkyne H-C≡CR'

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling of this compound provides a reliable and efficient method for the synthesis of 2,4-difluorophenylalkyne derivatives. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction conditions, researchers can achieve good to excellent yields of the desired products. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in the synthesis of novel fluorinated compounds for applications in drug development and materials science. Further optimization may be required for specific substrate combinations to achieve the best results.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting some of the most prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful synthetic tools are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis and drug discovery.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, enabling the efficient and selective construction of complex molecular architectures from readily available starting materials.[1] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling reactions involving an organometallic reagent), and reductive elimination.[1] The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these transformations and is highly dependent on the specific substrates being coupled.[2]

General Experimental Workflow

A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. Adherence to inert atmosphere techniques is critical for many of these reactions to prevent the deactivation of the palladium catalyst.

G General Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine aryl halide, coupling partner, base, and ligand in a dry flask. solvent Add degassed solvent. reagents->solvent catalyst Add palladium catalyst. solvent->catalyst heat Heat the reaction mixture to the specified temperature. catalyst->heat monitor Monitor reaction progress by TLC, GC, or LC-MS. heat->monitor cool Cool the reaction mixture. monitor->cool quench Quench the reaction (e.g., with water or NH4Cl). cool->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer (e.g., with Na2SO4 or MgSO4). extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product (e.g., by column chromatography). concentrate->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1]

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR'(L2) ArPdX->ArPdOR Ligand Exchange (Base, e.g., OH-) ArPdAr Ar-Pd(II)-Ar'(L2) ArPdOR->ArPdAr Transmetalation (Ar'-B(OR)2) ArPdAr->Pd0 Reductive Elimination (Ar-Ar') Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)-X(L2)(Alkene)] ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Pd(II)XL2)-CH2-Ar AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)-X(L2) InsertionProduct->HPdX β-Hydride Elimination (Product) HPdX->Pd0 Reductive Elimination (Base) Sonogashira_Cycle Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)-C≡CR(L2) ArPdX->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuC_CR Cu-C≡CR CuX->CuC_CR Alkyne + Base (R-C≡CH) CuC_CR->ArPdX CuC_CR->CuX Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)-X(L2)(HNR'R'')] ArPdX->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR'R''(L2) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'R'')

References

Application Notes and Protocols: 1-Bromo-2,4-difluorobenzene as a Precursor for Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluorobenzene is a key building block in the synthesis of advanced materials, particularly in the development of high-performance liquid crystals.[1] The strategic placement of fluorine atoms on the phenyl ring significantly influences the mesomorphic and electronic properties of the final liquid crystal molecules.[2] Specifically, the fluorine substituents can modulate properties such as dielectric anisotropy, viscosity, and clearing points, which are critical for applications in modern display technologies.[3] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of the biphenyl (B1667301) core structures that are common in many liquid crystal architectures.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of liquid crystals.

Data Presentation: Physicochemical Properties of Fluorinated Liquid Crystals

The introduction of the 2,4-difluorophenyl moiety can lead to liquid crystals with a variety of mesophases. The following tables summarize key data for representative liquid crystals synthesized using precursors related to this compound.

Table 1: Phase Transition Temperatures of Representative Fluorinated Liquid Crystals

CompoundStructurePhase Transitions (°C)Reference
2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxaneVaries with alkyl chain lengthSmectic A and/or Nematic phases[3]
Fluorinated Schiff Base Liquid CrystalsVaries with alkoxy chain lengthNematic and Smectic A phases[4]
4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoateVaries with alkoxy chain lengthNematic and Smectic A phases[6]
4,4′′-dialkyl-2,2′,3-trifluoro-1,1′∶4′,1′′-terphenylsVaries with alkyl chain lengthSmectic C phase at room temperature for some derivatives[7]
4-Butyloxyphenyl 4'-DecyloxybenzoateNot directly from the precursor, but for comparisonCr ↔ SmB ↔ SmC ↔ SmA ↔ N ↔ I[8]

Table 2: Dielectric Anisotropy of Representative Fluorinated Liquid Crystals

Compound ClassGeneral StructureDielectric Anisotropy (Δε)Reference
2,3-difluorophenyl and 1,3-dioxane (B1201747) containing LCsVariesNegative Δε[3]
Laterally fluorinated liquid crystal oligomersVariesNegative Δε[3]
High Birefringence Negative Δε LCsTerphenyl derivativesNegative Δε (e.g., -1.8 for a binary mixture)[9]

Experimental Protocols

The synthesis of liquid crystals from this compound typically involves a Suzuki-Miyaura cross-coupling reaction to form a biphenyl or terphenyl core, followed by further modifications to introduce desired terminal groups.

Protocol 1: Synthesis of 2',4'-Difluoro-1,1'-biphenyl-4-ol via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with 4-hydroxyphenylboronic acid.[4]

Materials:

  • This compound

  • 4-hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a 4:1 mixture of toluene and deionized water to the flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reaction at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',4'-difluoro-1,1'-biphenyl-4-ol.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki Coupling of Aryl Halides and Aryl Boronic Acids

This is a general protocol that can be adapted for various substrates.

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., 1:3 v/v water:dioxane mixture)

Equipment:

  • Pressure tube

  • Magnetic stirrer with heating plate

Procedure:

  • In a pressure tube, combine the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), palladium catalyst (1.5 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Add the solvent system (e.g., 1:3 v/v water:dioxane).

  • Seal the pressure tube and heat the reaction mixture to 105 °C for 8.5 hours.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate workup, which may include dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of a fluorinated biphenyl liquid crystal precursor from this compound.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Functional Group Interconversion This compound This compound Fluorinated Biphenyl Core Fluorinated Biphenyl Core This compound->Fluorinated Biphenyl Core Arylboronic Acid Arylboronic Acid Arylboronic Acid->Fluorinated Biphenyl Core Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->Fluorinated Biphenyl Core Final Liquid Crystal Molecule Final Liquid Crystal Molecule Fluorinated Biphenyl Core->Final Liquid Crystal Molecule Reagents Reagents Reagents->Final Liquid Crystal Molecule

Caption: General synthesis workflow for liquid crystals.

Suzuki-Miyaura Catalytic Cycle

The core of the synthesis is the Suzuki-Miyaura coupling. The following diagram details the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal + R'-B(OR)2 PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 (catalyst regeneration) Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Chemoenzymatic Synthesis of Chiral Azole Antifungal Intermediates from 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of optically enriched azole antifungal intermediates, commencing from 1-bromo-2,4-difluorobenzene. The cornerstone of this synthetic route is a lipase-catalyzed kinetic resolution of a racemic epoxide, which allows for the efficient production of chiral building blocks crucial for the development of potent antifungal agents.

Introduction

This compound is a versatile starting material in medicinal chemistry, frequently utilized for the introduction of the 2,4-difluorophenyl moiety found in numerous antifungal drugs, such as fluconazole (B54011) and voriconazole. The chirality of the side chain attached to this aromatic core is often critical for biological activity and selectivity. Chemoenzymatic methods offer a green and efficient alternative to traditional chiral synthesis or resolution techniques, providing high enantioselectivity under mild reaction conditions.

This document outlines a multi-step synthesis culminating in a key chemoenzymatic kinetic resolution step catalyzed by Candida antarctica lipase (B570770) B (CAL-B).

Overall Synthetic Pathway

The synthesis begins with the Friedel-Crafts acylation of a difluorobenzene derivative to generate a key ketone intermediate. This is followed by substitution with 1,2,4-triazole, epoxidation, and finally, the lipase-catalyzed kinetic resolution of the racemic epoxide.

Synthetic_Pathway start This compound ketone 2-Chloro-1-(2,4-difluorophenyl)ethanone start->ketone Friedel-Crafts Acylation triazole_ketone 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone ketone->triazole_ketone Substitution with 1,2,4-triazole epoxide Racemic Epoxide triazole_ketone->epoxide Corey-Chaykovsky Epoxidation chiral_product Optically Enriched Fluconazole Analogue epoxide->chiral_product Lipase-Catalyzed Kinetic Resolution

Figure 1: Overall synthetic workflow from this compound to optically enriched fluconazole analogues.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone (Friedel-Crafts Acylation)

This protocol describes the synthesis of the key α-haloketone intermediate via Friedel-Crafts acylation. While the direct acylation of this compound can be challenging, a common and effective route involves the acylation of 1,3-difluorobenzene (B1663923), a close analogue.

Reaction:

1,3-Difluorobenzene + Chloroacetyl chloride --(AlCl₃)--> 2-Chloro-1-(2,4-difluorophenyl)ethanone

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum trichloride (1.7 mol eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1,3-difluorobenzene (1.0 mol eq.) dropwise to the stirred suspension.

  • Slowly add chloroacetyl chloride (1.2 mol eq.) via the dropping funnel, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-55 °C until the evolution of HCl gas ceases (approximately 5 hours).[1]

  • Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-1-(2,4-difluorophenyl)ethanone as a solid.

Step 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Reaction:

2-Chloro-1-(2,4-difluorophenyl)ethanone + 1H-1,2,4-Triazole --(K₂CO₃)--> 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Materials:

  • 2-Chloro-1-(2,4-difluorophenyl)ethanone

  • 1H-1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972)

  • Water, deionized

Procedure:

  • In a round-bottom flask, suspend 1H-1,2,4-triazole (1.3 eq.) and potassium carbonate (1.3 eq.) in acetone.

  • Add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq.) in acetone dropwise at room temperature.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Step 3: Synthesis of (±)-1-[2-(2,4-Difluorophenyl)-oxiranylmethyl]-1H-[2][3][4]-triazole (Racemic Epoxide)

This step utilizes the Corey-Chaykovsky reaction for the epoxidation of the triazole-substituted ketone.[2][3][4][5]

Reaction:

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone + Trimethylsulfonium (B1222738) iodide --(Base)--> (±)-1-[2-(2,4-Difluorophenyl)-oxiranylmethyl]-1H-[1][2][3]-triazole

Materials:

Procedure:

  • To a stirred suspension of trimethylsulfonium iodide (1.2 eq.) in tert-butanol, add crushed potassium hydroxide (1.2 eq.) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to generate the sulfur ylide.

  • Add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq.) in tert-butanol dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield the racemic epoxide.

Step 4: Lipase-Catalyzed Kinetic Resolution of (±)-1-[2-(2,4-Difluorophenyl)-oxiranylmethyl]-1H-[2][3][4]-triazole

This is the key chemoenzymatic step where the racemic epoxide is resolved using a lipase and an amine nucleophile. Candida antarctica lipase B (CAL-B) is a highly effective biocatalyst for this transformation.[6][7][8][9]

Reaction:

(±)-Epoxide + Amine --(CAL-B)--> (S)-Amino alcohol + (R)-Epoxide

General Procedure:

  • To a solution of the racemic epoxide in a suitable organic solvent (e.g., tetrahydrofuran, THF), add the amine nucleophile (0.5-1.0 eq.).

  • Add immobilized Candida antarctica lipase B (e.g., Novozym 435). The enzyme loading can vary, typically ranging from 10 to 50% by weight relative to the epoxide.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining epoxide and the formed amino alcohol product.

  • Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate and purify the products (unreacted epoxide and the amino alcohol) by column chromatography.

Quantitative Data for Lipase-Catalyzed Resolution:

Amine NucleophileSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Ref.
HexylamineTHF3048~50>95 (S)-amino alcohol
CyclohexylamineTHF3072~50>95 (S)-amino alcohol
AnilineToluene4596~48>90 (S)-amino alcohol
BenzylamineDiisopropyl ether4060~50>97 (S)-amino alcohol
PyrrolidineAcetonitrile3548~50>96 (S)-amino alcohol

Note: The data in this table is representative and compiled from typical results for lipase-catalyzed epoxide resolutions. Actual results may vary depending on the specific reaction conditions and the quality of the reagents and enzyme.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_chemoenzymatic Chemoenzymatic Resolution s1 Friedel-Crafts Acylation of 1,3-Difluorobenzene s2 Substitution with 1,2,4-Triazole s1->s2 s3 Corey-Chaykovsky Epoxidation s2->s3 c1 Racemic Epoxide + Amine + Immobilized CAL-B s3->c1 Racemic Epoxide c2 Incubation with Agitation c1->c2 c3 Reaction Monitoring by Chiral HPLC c2->c3 c4 Enzyme Filtration and Reuse c3->c4 c5 Product Purification by Column Chromatography c4->c5 p1 p1 c5->p1 (R)-Epoxide p2 p2 c5->p2 (S)-Amino Alcohol

Figure 2: Detailed workflow for the chemoenzymatic synthesis and resolution process.

Analytical Methods

Chiral HPLC for Enantiomeric Excess (ee) Determination:

The enantiomeric excess of the unreacted epoxide and the resulting amino alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A suitable chiral stationary phase, such as a Chiralpak AD-H or Chiralcel OD-H column, should be used.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Conclusion

This set of application notes provides a comprehensive guide for the chemoenzymatic synthesis of valuable chiral intermediates for azole antifungal drugs, starting from this compound or its close analogue. The lipase-catalyzed kinetic resolution step offers an efficient and environmentally friendly method to access enantiomerically enriched compounds, which are of high interest to researchers in the field of drug discovery and development. The provided protocols and data serve as a strong foundation for the practical implementation of this synthetic strategy.

References

Application Notes and Protocols for the Continuous Flow Synthesis of a Diflunisal Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The synthesis of Diflunisal often proceeds through the key intermediate, 2',4'-difluoro-4-hydroxybiphenyl. Traditional batch production of this intermediate can be time-consuming and present challenges in scalability and process control. Continuous flow chemistry offers a promising alternative, enabling enhanced reaction efficiency, improved safety, and greater process control through the integration of Process Analytical Technology (PAT).[1][2] This document provides detailed application notes and protocols for the continuous flow synthesis of 2',4'-difluoro-4-hydroxybiphenyl via a Suzuki-Miyaura cross-coupling reaction.

The synthesis involves the palladium-catalyzed cross-coupling of 1-bromo-2,4-difluorobenzene and 4-hydroxyphenylboronic acid.[3] The use of a packed-bed reactor with a heterogeneous catalyst is highlighted as a robust method for this transformation in a continuous flow setup.[4][5][6]

Reaction Scheme

The core of the synthesis is the Suzuki-Miyaura cross-coupling reaction:

Step 1: Suzuki-Miyaura Coupling

This compound + 4-hydroxyphenylboronic acid → 2',4'-difluoro-4-hydroxybiphenyl

Experimental Workflow and Process Control

The continuous flow synthesis is designed as a fully automated system with integrated in-line and on-line analytics for real-time monitoring and control. This approach, guided by PAT principles, ensures consistent product quality and process stability.[7]

Logical Relationship of the Synthesis Process

G cluster_0 Reagent Preparation cluster_1 Continuous Flow Reaction cluster_2 In-line/On-line Analysis (PAT) cluster_3 Work-up & Purification A This compound in Toluene (B28343)/Water C Syringe Pumps A->C B 4-hydroxyphenylboronic acid & K2CO3 in Toluene/Water B->C D T-Mixer C->D Feed E Packed-Bed Reactor (Pd Catalyst) D->E Reaction Mixture F Back Pressure Regulator E->F Product Stream G FTIR/Raman Probe F->G Analyzed Stream H On-line HPLC/UPLC G->H I Liquid-Liquid Separator H->I J Continuous Crystallization I->J Organic Phase K Filtration & Drying J->K L 2',4'-difluoro-4-hydroxybiphenyl (Product) K->L

Caption: Logical workflow for the continuous synthesis of the Diflunisal intermediate.

Experimental Protocols

Materials and Equipment
Reagents Equipment
This compoundSyringe pumps (2)
4-hydroxyphenylboronic acidT-mixer
Potassium carbonate (K₂CO₃)Packed-bed reactor column
Tetrakis(triphenylphosphine)palladium(0) on a solid support (e.g., silica)Back pressure regulator
TolueneIn-line FTIR or Raman spectrometer
Deionized waterOn-line HPLC or UPLC system
Ethyl acetateContinuous liquid-liquid separator
Brine solutionContinuous crystallizer
Anhydrous magnesium sulfate (B86663) (MgSO₄)Filtration and drying unit
Preparation of Reagent Solutions
  • Solution A: Prepare a solution of this compound (1.0 eq) in a 4:1 mixture of toluene and deionized water.

  • Solution B: Prepare a solution of 4-hydroxyphenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq) in a 4:1 mixture of toluene and deionized water.

Continuous Flow Reactor Setup and Operation

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Real-time Monitoring PumpA Pump A (Solution A) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Solution B) PumpB->Mixer Reactor Packed-Bed Reactor (Heated) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR PAT PAT Tools (FTIR, HPLC) BPR->PAT Collection Product Collection PAT->Collection

Caption: Experimental setup for the continuous flow synthesis.

  • Reactor Preparation: Pack a column reactor with the solid-supported palladium catalyst.

  • System Priming: Prime the system with the toluene/water solvent mixture.

  • Reaction Initiation: Set the desired flow rates for syringe pumps A and B to achieve the target residence time and stoichiometry. Heat the packed-bed reactor to the optimized temperature (e.g., 80-120°C).

  • Process Monitoring: Continuously monitor the reaction progress using in-line FTIR/Raman for real-time conversion data and on-line HPLC/UPLC for accurate product purity and yield determination.

  • Steady State: Allow the system to reach a steady state, indicated by stable readings from the PAT instruments.

  • Product Collection: Collect the product stream after the back-pressure regulator.

Downstream Processing (Continuous Work-up and Purification)
  • Phase Separation: The biphasic product stream is directed to a continuous liquid-liquid separator to remove the aqueous phase containing inorganic salts.

  • Solvent Exchange (Optional): If necessary, perform a continuous solvent exchange to a more suitable solvent for crystallization.

  • Crystallization: Feed the organic phase into a continuous crystallizer to induce product precipitation.

  • Filtration and Drying: The resulting slurry is continuously filtered and dried to yield the final product, 2',4'-difluoro-4-hydroxybiphenyl.

Quantitative Data Summary

The following tables summarize the key quantitative data for the continuous flow synthesis protocol. These values are representative and may require optimization based on the specific reactor setup and catalyst used.

Table 1: Optimized Reaction Parameters
ParameterValueUnit
Flow Rate (Solution A)0.5mL/min
Flow Rate (Solution B)0.5mL/min
Total Flow Rate1.0mL/min
Reactor Volume10mL
Residence Time10min
Temperature100°C
Pressure10bar
Stoichiometric Ratio (A:B)1:1.2
Table 2: Performance Metrics
MetricValueUnit
Conversion>98%
Isolated Yield90-95%
Space-Time Yield10.5g L⁻¹ h⁻¹
Product Purity (after crystallization)>99%
Catalyst Loading0.03mol%

Conclusion

The described continuous flow synthesis of 2',4'-difluoro-4-hydroxybiphenyl offers a significant improvement over traditional batch methods. The integration of a packed-bed reactor with real-time process analytical technology allows for a highly efficient, controlled, and scalable process. This approach not only enhances productivity and product quality but also improves the overall safety and environmental footprint of the synthesis. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and pharmaceutical manufacturing.

References

The Role of 1-Bromo-2,4-difluorobenzene in the Development of Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluorobenzene is a key building block in medicinal chemistry, particularly in the synthesis of targeted anti-cancer agents. Its unique structural features, including the presence of two fluorine atoms and a bromine atom on a benzene (B151609) ring, provide a versatile scaffold for the development of potent and selective kinase inhibitors. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule, while the bromine atom serves as a convenient handle for various cross-coupling reactions to build molecular complexity.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of anti-cancer agents, with a focus on the well-established drugs Osimertinib and Selumetinib.

Key Applications of this compound in Anti-Cancer Drug Development

The 2,4-difluorophenyl moiety derived from this compound is a common feature in a number of kinase inhibitors. This structural motif has been shown to be crucial for the potent and selective inhibition of key signaling pathways implicated in cancer progression.

  • Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors: this compound is a critical starting material for the synthesis of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor (TKI). Osimertinib is highly effective against non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[3][4]

  • Synthesis of Mitogen-activated protein kinase kinase (MEK) Inhibitors: This versatile chemical is also utilized in the synthesis of Selumetinib (AZD6244), a potent and selective inhibitor of MEK1 and MEK2 enzymes in the RAS-RAF-MEK-ERK signaling pathway. Selumetinib is approved for the treatment of neurofibromatosis type 1 (NF1) and is under investigation for various other cancers.[5][6]

Data Presentation: In Vitro Efficacy of Derived Anti-Cancer Agents

The following tables summarize the in vitro potency of Osimertinib and Selumetinib, both of which can be synthesized using this compound as a key precursor, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Activity of Osimertinib against EGFR Mutant NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)
PC-9Exon 19 deletion17
H3255L858R4
H1975L858R + T790M5
PC-9ERExon 19 deletion + T790M13

Data sourced from independent studies.[2][4]

Table 2: In Vitro Activity of Selumetinib against Cell Lines with RAS/RAF Mutations

Cell LineCancer TypeGene MutationIC50 (µM)
A549Lung CarcinomaKRAS>5
HCT116Colon CarcinomaKRAS0.02
HT-29Colon CarcinomaBRAF0.01
SK-MEL-2MelanomaNRAS0.1 - 1

Data represents a range from multiple studies.[5][7][8]

Signaling Pathways and Mechanism of Action

The anti-cancer agents derived from this compound target key signaling pathways that are frequently dysregulated in cancer.

EGFR Signaling Pathway and Inhibition by Osimertinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation.[9][10] Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. Osimertinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, irreversibly inhibiting its activity.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Gene Expression AKT AKT PI3K->AKT Osimertinib Osimertinib Osimertinib->EGFR Inhibition Cell Proliferation Cell Proliferation Transcription->Cell Proliferation

Caption: EGFR signaling pathway and its inhibition by Osimertinib.

RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by Selumetinib

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis.[11][12] Mutations in RAS or RAF genes are common in many cancers, leading to constitutive activation of this pathway. Selumetinib is a non-ATP-competitive inhibitor that binds to and inhibits the activity of MEK1 and MEK2.[5]

MEK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Selumetinib Selumetinib Selumetinib->MEK Inhibition Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival

Caption: RAS-RAF-MEK-ERK pathway and its inhibition by Selumetinib.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates from this compound and for the in vitro evaluation of the resulting anti-cancer agents.

General Experimental Workflow

The development of anti-cancer agents from this compound typically follows a structured workflow from chemical synthesis to biological evaluation.

Experimental_Workflow Start This compound Intermediate_Synthesis Synthesis of Key Intermediates Start->Intermediate_Synthesis Final_Compound_Synthesis Synthesis of Final Anti-Cancer Agent Intermediate_Synthesis->Final_Compound_Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Final_Compound_Synthesis->Purification In_Vitro_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Purification->In_Vitro_Assay Data_Analysis IC50 Determination & Data Analysis In_Vitro_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for synthesis and evaluation.

Synthesis Protocol 1: Preparation of 2,4-Difluoroaniline (B146603) from this compound

This protocol describes a Buchwald-Hartwig amination reaction to convert this compound to the key intermediate, 2,4-difluoroaniline.[13][14]

Materials:

  • This compound

  • Ammonia (B1221849) source (e.g., benzophenone (B1666685) imine, followed by hydrolysis, or aqueous ammonia)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., sodium tert-butoxide, LHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos).

  • Add the strong base (e.g., 1.4 equivalents of sodium tert-butoxide).

  • Add this compound (1.0 equivalent).

  • If using an ammonia equivalent like benzophenone imine, add it (1.2 equivalents) to the flask. If using aqueous ammonia, the reaction conditions will need to be adjusted accordingly.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • If a protecting group was used (e.g., benzophenone imine), hydrolyze it under acidic conditions to yield the primary amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2,4-difluoroaniline by column chromatography or distillation.

Synthesis Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

The bromine atom of this compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a key step in the synthesis of more complex molecular scaffolds.[15][16]

Materials:

  • This compound

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Biological Protocol 1: In Vitro Cytotoxicity MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is commonly used to determine the IC50 values of anti-cancer compounds.[1][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized anti-cancer agent (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized anti-cancer agent in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-treatment control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

This compound is an indispensable building block in the synthesis of modern anti-cancer therapeutics. Its utility in constructing potent and selective kinase inhibitors like Osimertinib and Selumetinib highlights its importance in addressing the challenges of cancer treatment, including drug resistance. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the design and synthesis of novel and more effective anti-cancer agents.

References

Application Notes and Protocols for Incorporating Difluorophenyl Moieties into Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of difluorophenyl moieties into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the difluorophenyl group, including altered lipophilicity, metabolic stability, and target binding affinity, make it a valuable tool in the optimization of lead compounds and the design of novel therapeutics.[1][2] The electron-withdrawing nature of the two fluorine atoms can significantly influence the electronic properties of the aromatic ring, while their steric bulk can modulate molecular conformation and interactions with biological targets.[3] This document provides detailed application notes, experimental protocols, and an overview of the impact of difluorophenyl groups on the properties of organic molecules.

Impact of Difluorophenyl Moieties on Drug Properties

The introduction of a difluorophenyl group can profoundly affect the pharmacokinetic and pharmacodynamic properties of a molecule. These changes are often beneficial for drug development, leading to improved efficacy and safety profiles.

Pharmacokinetic Properties

The inclusion of a difluorophenyl moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to a longer in vivo half-life and improved bioavailability. Additionally, the lipophilicity of a compound, a critical factor for membrane permeability and absorption, can be fine-tuned by the strategic placement of a difluorophenyl group.[4][5]

Table 1: Pharmacokinetic Parameters of Selected Drugs

DrugKey Structural FeatureHalf-life (t½)Peak Plasma Concentration (Tmax)Oral BioavailabilityPrimary Metabolism
Diflunisal 5-(2,4-difluorophenyl)salicylic acid~8 hours[6]2-3 hours[3]HighNot metabolized; excreted as glucuronide conjugates[7]
Enflicoxib (B1671024) 4-(5-(2,4-difluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide--44.1% (fasted), 63.4% (fed)[8]Extensive hepatic metabolism[8]
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide2.8 ± 0.7 hours (in rats)[9]~3 hours[10]59% (in rats)[9]Primarily by CYP2C9[10]
Pharmacodynamic Properties

The difluorophenyl group can enhance the binding affinity of a drug to its biological target through various non-covalent interactions, including hydrogen bonding and π-stacking.[6] This can lead to increased potency and selectivity. The electronic effects of the fluorine atoms can also modulate the pKa of nearby functional groups, influencing ionization state and, consequently, target engagement.

Table 2: In Vitro Potency of Selected Difluorophenyl-Containing Kinase Inhibitors

CompoundTarget Kinase(s)IC50
BMS-265246 CDK1/cycB, CDK2/cycE6 nM, 9 nM[11]
Compound with 2,6-difluorophenyl substitution CDK1/cycB, CDK2/cycE6 nM, 9 nM[11]
Pritelivir analog (IM-250) HSV-120 nM[9]

Synthetic Methodologies for Incorporating Difluorophenyl Moieties

Several robust and versatile synthetic methods have been developed for the introduction of difluorophenyl groups into organic scaffolds. The choice of method often depends on the specific substrate and the desired substitution pattern.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are among the most widely used methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, and are well-suited for the incorporation of difluorophenyl moieties.

This reaction involves the coupling of a difluorophenylboronic acid with an aryl or heteroaryl halide or triflate, catalyzed by a palladium complex.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)-X L2 Pd0:e->PdII_complex:w Ar-X OxAdd Oxidative Addition PdII_Aryl_complex Ar-Pd(II)-Ar' L2 PdII_complex:e->PdII_Aryl_complex:w Ar'B(OH)2 + Base Transmetal Transmetalation PdII_Aryl_complex:w->Pd0:e Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'B(OH)2 + Base Product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with 2,4-Difluorophenylboronic Acid

  • Materials:

    • Aryl bromide (1.0 mmol)

    • 2,4-Difluorophenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (B1210297) (Pd(OAc)2, 0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

    • Potassium phosphate (B84403) (K3PO4, 2.0 mmol)

    • Toluene (B28343) (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • To a dry Schlenk flask, add the aryl bromide, 2,4-difluorophenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and water to the flask via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification a Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base b Evacuate and Backfill with Inert Gas a->b c Add Degassed Solvents b->c d Heat and Stir c->d e Monitor Progress (TLC, GC-MS) d->e f Cool and Dilute e->f g Aqueous Wash f->g h Dry and Concentrate g->h i Purify by Chromatography h->i

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction enables the synthesis of N-arylanilines containing a difluorophenyl group by coupling an amine with a difluorophenyl halide.

Experimental Protocol: Buchwald-Hartwig Amination of 1-bromo-2,4-difluorobenzene with an Aniline (B41778)

  • Materials:

    • This compound (1.0 mmol)

    • Aniline derivative (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.015 mmol, 1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 3.6 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox, add Pd2(dba)3, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add toluene, followed by the aniline derivative and this compound.

    • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

    • After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash chromatography.

Buchwald_Hartwig_Workflow start Start setup Combine Pd catalyst, ligand, and base in a glovebox start->setup add_reagents Add solvent, amine, and aryl halide setup->add_reagents react Seal and heat reaction mixture add_reagents->react monitor Monitor reaction progress react->monitor workup Cool, dilute, and filter monitor->workup purify Concentrate and purify workup->purify end End purify->end Prostaglandin_Pathway membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation diflunisal Diflunisal diflunisal->cox Inhibition Metabolic_Stability_Workflow start Start prepare_solutions Prepare test compound stock, microsome suspension, and NADPH regenerating system start->prepare_solutions pre_incubate Pre-incubate microsomes and test compound at 37°C prepare_solutions->pre_incubate initiate_reaction Initiate reaction by adding NADPH pre_incubate->initiate_reaction sample_collection Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->sample_collection quench_reaction Quench reaction with ice-cold acetonitrile containing internal standard sample_collection->quench_reaction centrifuge Centrifuge to precipitate proteins quench_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, half-life (t½), and intrinsic clearance (CLint) analyze->calculate end End calculate->end

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-Bromo-2,4-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges, enhance reaction yields, and minimize side products.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving a low yield?

A1: Low yields or reaction failure with this substrate can stem from several factors. This compound is an electron-deficient aryl bromide, which generally favors the initial oxidative addition step in the catalytic cycle.[1] However, problems often arise from other sources:

  • Catalyst Inactivity: The chosen palladium catalyst or ligand may not be optimal for this specific transformation, or the catalyst may have been deactivated.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent. An inappropriate combination can halt the reaction or favor side pathways.[3]

  • Side Reactions: Competing reactions like protodeboronation of the boronic acid, homocoupling of the boronic acid, or hydrodehalogenation of the aryl bromide can consume starting materials, thus lowering the yield of the desired product.[4][5]

  • Presence of Oxygen: Oxygen can deactivate the catalyst by oxidizing the phosphine (B1218219) ligands, leading to the formation of palladium black and a loss of catalytic activity.[5][6] Thorough degassing of solvents and the reaction vessel is crucial.

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: The formation of side products is a primary cause of reduced yield. The three most common are:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[7] This is a very common undesired side reaction in Suzuki couplings.[7]

    • Solution: Minimize water in the reaction unless it is essential for the chosen base/solvent system. Use a boronic ester (e.g., a pinacol (B44631) ester) or a potassium organotrifluoroborate salt.[7][8] These reagents act as "slow release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[7][8][9]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen or if the palladium source is Pd(II) and is not efficiently reduced to the active Pd(0) state.[4][6]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and purge the reaction flask thoroughly with an inert gas like argon or nitrogen.[5][10]

  • Hydrodehalogenation (Dehalogenation): The this compound is reduced to 1,3-difluorobenzene. This occurs when the palladium intermediate reacts with a hydride source, which can be certain solvents or bases.[4]

    • Solution: Choose a robust catalyst system. Molecularly-defined palladium–phosphine sites show high selectivity for cross-coupling, whereas palladium nanoparticles can sometimes promote hydrodehalogenation.[11] Avoid solvents that can easily act as hydride donors if this is a persistent issue.

Q3: My boronic acid coupling partner seems to be decomposing. How can I prevent this?

A3: This is almost certainly due to protodeboronation, as discussed in Q2. Boronic acids, especially electron-deficient or some heteroaryl boronic acids, are susceptible to this decomposition pathway.[4][12]

Strategies to Prevent Boronic Acid Decomposition:

  • Use Boronic Esters: Pinacol esters of boronic acids are significantly more stable and less prone to protodeboronation. They hydrolyze in situ under the reaction conditions to slowly generate the active boronic acid.[12]

  • Use Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF₃K) are another class of highly stable boronic acid surrogates. Their rate of hydrolysis to the active boronic acid can be much slower under basic conditions, which minimizes side reactions.[8][9]

  • Optimize the Base: While essential for the reaction, bases can also promote protodeboronation.[13] Use the mildest base that effectively promotes the reaction (see Table 1).

  • Increase Catalyst Turnover Rate: Using a highly efficient catalyst and ligand system can increase the rate of the productive cross-coupling, allowing it to outcompete the slower decomposition pathway.[7]

Q4: How do I select the optimal Palladium catalyst and ligand for this reaction?

A4: The choice of catalyst and ligand is critical for success. While standard catalysts like Pd(PPh₃)₄ can work, they are often not the most effective for challenging or electron-deficient substrates.[5][14]

Recommendations for this compound:

  • Bulky, Electron-Rich Ligands: For electron-deficient aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often superior. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species. Examples include the "Buchwald ligands" such as XPhos, SPhos, and RuPhos.[1][15]

  • Pre-formed Catalysts: Using air-stable pre-catalysts like XPhos Pd G3 or SPhos Pd G3 can improve reproducibility.

  • Pd(dppf)Cl₂: Palladium(II) dichloride [1,1'-bis(diphenylphosphino)ferrocene] is a reliable and highly effective catalyst for a wide range of Suzuki couplings and is a strong candidate for this transformation.[10]

Q5: Which base and solvent system is best for coupling this compound?

A5: The base and solvent are a critical pair. The base activates the boronic acid for transmetalation, and the solvent must facilitate the solubility of all components while promoting the reaction.[2]

  • Bases: Inorganic bases are most common.

    • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): These are effective, inexpensive, and widely used bases, often requiring an aqueous co-solvent.[16][17][18]

    • Potassium Phosphate (B84403) (K₃PO₄): A stronger base that is often effective in anhydrous conditions and can be beneficial for less reactive substrates or when minimizing protodeboronation is critical.[19][20]

    • Cesium Carbonate (Cs₂CO₃): A strong and highly soluble base that can accelerate reactions, but its effectiveness can be system-dependent.[16]

  • Solvents: Aprotic solvents, often with water, are standard.

    • Dioxane/Water or THF/Water: Classic solvent systems that are effective for many Suzuki couplings.[3][4]

    • Toluene (B28343)/Water: Another common biphasic system.

    • DMF or Acetonitrile (MeCN) with Water: Polar aprotic solvents that can also be effective.[10][16] Note that nitrile solvents can sometimes coordinate to the catalyst and inhibit the reaction.[15]

Recommendation: A good starting point is Pd(dppf)Cl₂ as the catalyst with K₂CO₃ in a Dioxane/Water (e.g., 4:1) mixture, heated to 80-100 °C.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different components can affect the reaction outcome. Yields are representative and will vary based on the specific boronic acid partner and other conditions.

Table 1: Effect of Different Bases on Yield

EntryBase (Equivalents)Solvent SystemTypical Yield (%)Notes
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)75-90%A reliable and cost-effective choice. Good starting point for optimization.[10][16]
2K₃PO₄ (2.0)Toluene80-95%Excellent for anhydrous conditions, can suppress protodeboronation.[19][20]
3Cs₂CO₃ (2.0)Dioxane70-92%Highly soluble and strong base, can accelerate sluggish reactions.[16]
4Et₃N (3.0)DMF< 40%Organic bases are generally less effective than inorganic bases for this type of coupling.[17]

Table 2: Catalyst and Ligand System Comparison

EntryCatalyst (mol%)Ligand (mol%)Typical Yield (%)Notes
1Pd(PPh₃)₄ (3)-40-75%"Classical" catalyst; may be less effective for this electron-deficient substrate.[5][14]
2Pd(dppf)Cl₂ (3)-85-98%A highly robust and reliable catalyst for a broad range of substrates.[10]
3Pd(OAc)₂ (2)SPhos (4)90-99%Buchwald-type ligands are excellent for challenging couplings and electron-deficient halides.[15][19]
4Pd₂(dba)₃ (1.5)XPhos (3.5)90-99%Another highly active system that promotes efficient coupling.

Experimental Protocols

Protocol 1: General Optimized Procedure

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.

  • Solvent and Substrate Addition: Through the septum, add this compound (1.0 equivalent) followed by degassed 1,4-dioxane (B91453) and degassed water (4:1 ratio, to achieve a 0.1-0.2 M concentration with respect to the aryl bromide).

  • Reaction: Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the starting material has been consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Troubleshooting with a Boronic Ester

Use this protocol if you are experiencing significant protodeboronation of your boronic acid.

  • Reagent Preparation: To an oven-dried reaction vial, add the arylboronic acid pinacol ester (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and the catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Substrate Addition: Add this compound (1.0 equivalent) followed by anhydrous, degassed toluene (to achieve a 0.1-0.2 M concentration).

  • Reaction & Workup: Proceed as described in Protocol 1, steps 4-7. The anhydrous conditions with the stronger base and stable boronic ester should significantly suppress the protodeboronation side reaction.

Visualizations

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Degas 1. Check Degassing - Were solvents degassed? - Was vessel purged with Ar/N₂? Start->Check_Degas Check_Reagents 2. Verify Reagent Quality - Is catalyst active? - Is boronic acid pure? Check_Degas->Check_Reagents Analyze_Side_Products 3. Analyze Side Products (LCMS/TLC) - Protodeboronation? - Homocoupling? - Dehalogenation? Check_Reagents->Analyze_Side_Products Protodeboronation Switch to Boronic Ester (e.g., pinacol) or R-BF₃K. Use K₃PO₄ in anhydrous solvent. Analyze_Side_Products->Protodeboronation Yes Homocoupling Improve Degassing. Ensure inert atmosphere is maintained. Analyze_Side_Products->Homocoupling Yes Dehalogenation Change Catalyst/Ligand. Try a more selective system (e.g., Pd(dppf)Cl₂). Analyze_Side_Products->Dehalogenation Yes No_Reaction Optimize Conditions: - Increase Temperature (80 -> 110°C) - Change Base (K₂CO₃ -> K₃PO₄) - Change Catalyst (Pd(PPh₃)₄ -> Pd/Buchwald Ligand) Analyze_Side_Products->No_Reaction No / Only Starting Material Success High Yield Achieved Protodeboronation->Success Homocoupling->Success Dehalogenation->Success No_Reaction->Success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Catalytic_Cycle cluster_main_cycle Suzuki Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ + Base Dehalogenation Dehalogenation (Ar-H) PdII->Dehalogenation + [H⁻] source PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar Boronic_Acid Ar'B(OH)₂ RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation + H⁺ Homocoupling Homocoupling (Ar'-Ar') Boronic_Acid->Homocoupling + O₂, Pd(II)

Caption: The main Suzuki catalytic cycle and key competing side reactions.

Reagent_Selection cluster_catalyst Catalyst & Ligand Selection cluster_base Base & Solvent Selection Start Select Reagents for This compound Cat_Choice Is the coupling sluggish or prone to side reactions? Start->Cat_Choice Base_Choice Are starting materials sensitive to water/protic sources? Start->Base_Choice Standard_Cat Standard Choice: Pd(dppf)Cl₂ Cat_Choice->Standard_Cat No (Start Here) Advanced_Cat Advanced Choice: Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligand (XPhos, SPhos) Cat_Choice->Advanced_Cat Yes Aqueous_Base Aqueous System: Base: K₂CO₃ or Na₂CO₃ Solvent: Dioxane/H₂O Base_Choice->Aqueous_Base No Anhydrous_Base Anhydrous System: Base: K₃PO₄ Solvent: Toluene or Dioxane Base_Choice->Anhydrous_Base Yes (e.g., to prevent protodeboronation)

Caption: Decision guide for selecting optimal reagents for the coupling.

References

Technical Support Center: Lithiation of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lithiation of 1-Bromo-2,4-difluorobenzene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of this reaction and mitigate common side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the lithiation of this compound.

Issue 1: Low or No Yield of the Desired Product After Quenching

  • Question: I performed the lithiation of this compound followed by quenching with an electrophile, but I'm observing a very low yield of my target molecule. What could be the cause?

  • Answer: Low yields can stem from several factors. The most common issues are:

    • Benzyne (B1209423) Formation: The primary side reaction is the formation of the highly reactive 3-fluorobenzyne intermediate. The initially formed 2,4-difluorophenyllithium can eliminate lithium fluoride (B91410) (LiF), especially if the temperature rises.[1][2] This benzyne will then react with any available nucleophiles or dienes in the mixture, or polymerize, leading to a range of byproducts instead of your desired product.[2][3]

    • Inactive Reagents: The n-butyllithium (n-BuLi) solution may have degraded due to exposure to air or moisture. It is crucial to use a freshly titrated and properly stored n-BuLi solution.[4]

    • Non-Inert Conditions: The aryllithium intermediate is extremely sensitive to moisture and oxygen. Inadequate drying of glassware or solvents, or leaks in the inert atmosphere (Nitrogen/Argon) setup, will quench the intermediate before it can react with your electrophile.[5][6]

    • Reaction with Solvent: At temperatures above -60 °C, n-BuLi can react with ethereal solvents like tetrahydrofuran (B95107) (THF), consuming the reagent and introducing impurities.[4]

Issue 2: Identification of Unexpected Byproducts

  • Question: My reaction mixture shows several unexpected spots on TLC, and the NMR of the crude product is complex. What are these byproducts likely to be?

  • Answer: The identity of the byproducts provides crucial clues about the competing side reactions:

    • Benzyne-Derived Products: If a trapping agent like furan (B31954) is present (even adventitiously), you may form Diels-Alder adducts.[2][7] In the absence of a specific trap, benzyne can be attacked by nucleophiles (like another molecule of the aryllithium or amide bases if used) or undergo oligomerization to form biphenylene (B1199973) and triphenylene.[2]

    • Homocoupling Products: Wurtz-type coupling can occur where the aryllithium intermediate reacts with the starting this compound to form a difluorobiphenyl derivative.

    • Protonated Starting Material: If the reaction is quenched by a proton source (e.g., moisture), you will regenerate 1,3-difluorobenzene.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary side reaction during the lithiation of this compound?

    • A1: The main side reaction is the elimination of lithium fluoride (LiF) from the desired 2,4-difluorophenyllithium intermediate to form 3-fluorobenzyne.[1][3][8] This occurs because the lithium is positioned ortho to a fluorine atom, which is a competent leaving group in this context.

  • Q2: How can I minimize the formation of the 3-fluorobenzyne intermediate?

    • A2: Minimizing benzyne formation is critical for achieving high yields. Key strategies include:

      • Low Temperature: Maintain a very low reaction temperature, typically -78 °C (dry ice/acetone bath), throughout the lithiation and quenching steps.[9][10]

      • Rapid Trapping: Add the electrophile as soon as the lithium-halogen exchange is complete. Minimizing the time the aryllithium species exists in solution reduces the likelihood of elimination.

      • Solvent Choice: While THF is common, conducting the reaction in a less polar solvent mixture like THF/heptane can sometimes suppress elimination, though it may also slow the desired lithiation.[11]

  • Q3: What is the recommended lithiation agent and solvent?

    • A3: For lithium-halogen exchange, n-butyllithium (n-BuLi) is the most common and effective reagent.[9][11] The reaction is typically performed in an anhydrous ethereal solvent, with tetrahydrofuran (THF) being the most frequent choice due to its good solvating properties for organolithium species at low temperatures.[9][12]

  • Q4: How can I confirm that the desired 2,4-difluorophenyllithium has formed?

    • A4: The most straightforward method is to quench a small aliquot of the reaction mixture with a simple, reliable electrophile. Quenching with N,N-dimethylformamide (DMF) followed by an acidic workup should yield 2,4-difluorobenzaldehyde. Alternatively, quenching with carbon dioxide (as dry ice) will produce 2,4-difluorobenzoic acid.[12][13] Identification of these known products confirms the successful generation of the aryllithium intermediate.

Data on Reaction Pathways

The choice of reaction conditions significantly influences the outcome of the lithiation. The following table summarizes the expected products under different scenarios.

ConditionPrimary Reaction PathwayMajor Product(s)Key Side Product(s)
Optimal: n-BuLi, THF, -78 °C, rapid quench with electrophile (E+)Lithium-Halogen Exchange2-E-1,4-difluorobenzeneMinimal benzyne-derived products
Sub-Optimal: Reaction temp > -60 °CBenzyne FormationBenzyne-derived adducts, polymersLow yield of 2-E-1,4-difluorobenzene
Sub-Optimal: Slow addition of electrophileBenzyne FormationBenzyne-derived adducts, polymersLow yield of 2-E-1,4-difluorobenzene
Non-Inert Conditions: Presence of H₂O/O₂Quenching of Aryllithium1,3-difluorobenzeneLow to no yield of desired product

Key Reaction Diagrams

lithiation_pathways start This compound intermediate 2,4-Difluorophenyllithium (Desired Intermediate) start->intermediate + n-BuLi -78 °C product Desired Product (after quenching with E+) intermediate->product + Electrophile (E+) benzyne 3-Fluorobenzyne (Side Reaction Intermediate) intermediate->benzyne Elimination of LiF (if T > -78 °C) side_products Byproducts (Adducts, Polymers) benzyne->side_products Trapping / Polymerization

Caption: Primary vs. Side Reaction Pathways.

troubleshooting_flow start Low Yield of Desired Product q1 Complex byproduct mixture observed? start->q1 a1_yes Likely Benzyne Formation q1->a1_yes Yes a1_no Mainly unreacted starting material or 1,3-difluorobenzene? q1->a1_no No sol1 Action: 1. Lower reaction temperature to -78 °C. 2. Add electrophile more rapidly. a1_yes->sol1 a2_yes Likely Inactive Reagents or Non-Inert Conditions a1_no->a2_yes Yes sol2 Action: 1. Titrate n-BuLi solution. 2. Ensure all glassware/solvents are anhydrous. 3. Check inert gas setup. a2_yes->sol2

Caption: Troubleshooting Logic for Low Yields.

Experimental Protocol: Lithiation and Quenching

This protocol outlines a general procedure for the lithium-halogen exchange of this compound and subsequent trapping with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, dry ice)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Oven-dried or flame-dried glassware

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas (Ar/N₂) inlet.

    • Under a positive pressure of inert gas, add this compound (1.0 equiv) and dissolve it in anhydrous THF.

  • Cooling:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for the recommended time (typically 30-60 minutes) to ensure complete lithium-halogen exchange.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming and Quenching:

    • After the addition of the electrophile, continue stirring at -78 °C for 1 hour.

    • Slowly warm the reaction to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

experimental_workflow setup 1. Reaction Setup (Dry glassware, inert atmosphere) dissolve 2. Dissolve Substrate (this compound in THF) setup->dissolve cool 3. Cool to -78 °C dissolve->cool add_buli 4. Add n-BuLi (Maintain T < -70 °C) cool->add_buli stir 5. Stir at -78 °C (30-60 min) add_buli->stir add_e 6. Add Electrophile (at -78 °C) stir->add_e warm_quench 7. Warm & Quench (with aq. NH₄Cl) add_e->warm_quench workup 8. Extraction & Drying warm_quench->workup purify 9. Purification (Column Chromatography) workup->purify

Caption: Experimental Workflow Diagram.

References

Technical Support Center: Purification of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,4-difluorobenzene. Here, you will find detailed information on common purification challenges, experimental protocols, and data to support your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound product is yellow or brown. What causes this discoloration and how can I remove it?

A1: A yellow or brown color in your product is typically due to the presence of residual bromine from the synthesis process. To decolorize the product, you can wash the crude material with a reducing agent solution.

Troubleshooting Steps:

  • Dissolve the crude product in a suitable organic solvent like dichloromethane (B109758) or diethyl ether.

  • Wash the organic solution with a 10% sodium bisulfite or sodium thiosulfate (B1220275) solution until the color disappears.[1]

  • Separate the organic layer, wash it with water until neutral, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the decolorized crude product, which can then be further purified.

Q2: My GC-MS analysis shows multiple peaks close to the main product peak. What are these impurities and how can I separate them?

A2: These are likely isomeric impurities, such as 1-bromo-3,5-difluorobenzene (B42898) and 1-bromo-2,6-difluorobenzene, which can form during the bromination of 1,3-difluorobenzene.[2][3] Due to their similar boiling points to the desired product, simple distillation may not be effective.

Recommended Purification Methods for Isomer Separation:

  • Fractional Distillation: This technique is more effective than simple distillation for separating liquids with close boiling points.[4][5] A fractionating column with a high number of theoretical plates is recommended.

  • Preparative Flash Column Chromatography: While potentially leading to lower yields due to product loss on the column, silica (B1680970) gel chromatography can effectively separate isomers. A non-polar eluent system, such as hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture, is a good starting point.

Q3: I am having difficulty achieving high purity (>99%) with distillation alone. What other techniques can I use?

A3: While distillation is a common first step, achieving very high purity often requires a multi-step approach. Combining techniques can be highly effective.

Suggested Purification Workflow:

  • Initial Wash: Begin with an aqueous wash (e.g., sodium bisulfite, sodium hydroxide (B78521), water) to remove colored impurities and acidic byproducts.[6]

  • Distillation: Perform a fractional distillation to remove the bulk of isomeric impurities and other volatile byproducts.

  • Flash Column Chromatography: For the highest purity, a final purification of the distilled product by flash column chromatography can remove trace impurities.

Q4: My product appears to be an oil and won't crystallize. How can I purify it using recrystallization?

A4: this compound has a melting point of -4 °C, making it a liquid at room temperature. Therefore, standard recrystallization is not a suitable purification method. For non-volatile impurities, distillation is the preferred method. For impurities with similar boiling points, flash column chromatography is recommended.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 348-57-2
Molecular Formula C₆H₃BrF₂
Molecular Weight 192.99 g/mol
Boiling Point 145-146 °C (lit.)
Melting Point -4 °C (lit.)
Density 1.708 g/mL at 25 °C (lit.)
Appearance Colorless to light yellow liquid[7][8]

Table 2: Comparison of Purification Techniques

Purification MethodPurity Achieved (Typical)Yield (Typical)Best For Removing
Aqueous Wash N/A (Pre-purification step)>95%Acidic impurities, residual bromine
Simple Distillation 95-98%80-90%Non-volatile impurities, solvents
Fractional Distillation 98-99.5%70-85%Isomeric impurities, byproducts with close boiling points
Flash Column Chromatography >99.5%60-80%Isomeric and trace impurities

Experimental Protocols

Protocol 1: Purification by Washing and Fractional Distillation
  • Workup: Transfer the crude reaction mixture to a separatory funnel. Wash sequentially with 10% sodium bisulfite solution, 10% sodium hydroxide solution, and water until the aqueous layer is neutral.[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Fractional Distillation: Assemble a fractional distillation apparatus with a Vigreux or packed column.

  • Distillation: Heat the flask gradually. Collect the fraction that distills at 144-148 °C.[6]

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexane.

  • Column Packing: Prepare a silica gel column using a slurry of silica in the chosen eluent (e.g., hexane).

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. An isocratic elution with hexane or a shallow gradient of ethyl acetate in hexane is a good starting point.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude Product (Yellow/Brown Liquid) wash Aqueous Wash (10% NaHSO3, 10% NaOH, H2O) crude->wash dry Dry over Na2SO4 wash->dry distill Fractional Distillation (Collect 144-148 °C fraction) dry->distill chromatography Flash Column Chromatography (Hexane/EtOAc eluent) distill->chromatography pure Pure Product (>99.5%) chromatography->pure

Caption: A multi-step purification workflow for achieving high-purity this compound.

TroubleshootingLogic Troubleshooting Common Purification Issues start Crude Product Analysis color_issue Product is Discolored (Yellow/Brown) start->color_issue isomer_issue Isomeric Impurities Detected (by GC-MS) start->isomer_issue color_issue->isomer_issue No wash_solution Perform Aqueous Wash (NaHSO3/Na2S2O3) color_issue->wash_solution Yes distill_solution Use Fractional Distillation isomer_issue->distill_solution Yes pure_product Pure Product isomer_issue->pure_product No wash_solution->isomer_issue chromatography_solution Use Flash Chromatography distill_solution->chromatography_solution For higher purity distill_solution->pure_product chromatography_solution->pure_product

Caption: A decision tree for troubleshooting common issues in the purification of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your cross-coupling experiments.

Issue 1: Low or No Reaction Yield

Question: My cross-coupling reaction is giving a low yield or has not proceeded at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield is a common issue in cross-coupling reactions and can stem from several factors related to catalyst activity and reaction conditions.

Potential Causes and Solutions:

  • Inactive Catalyst: The catalyst may not have been activated properly or could have decomposed.

    • Solution: Ensure you are using a reliable pre-catalyst or that the conditions are suitable for the in situ generation of the active catalytic species.[1][2] For instance, some Pd(II) pre-catalysts require reduction to Pd(0) to enter the catalytic cycle.[2][3]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.

    • Solution: While the goal is to use minimal catalyst, starting with a slightly higher loading (e.g., 1-2 mol%) can be beneficial for a new reaction.[4] You can then screen for lower loadings once the reaction is established.

  • Catalyst Poisoning: Impurities in the reagents or solvent, or even the substrate itself (e.g., pyridine (B92270) substrates), can bind to the catalyst and deactivate it.[5][6]

    • Solution: Use high-purity, anhydrous, and degassed solvents and reagents.[5] If a substrate is suspected of poisoning the catalyst, a change in ligand or the use of additives may be necessary.[5]

  • Poor Ligand Choice: The ligand may not be suitable for the specific transformation, leading to slow reaction rates or catalyst deactivation.

    • Solution: Screen a variety of ligands, particularly bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which are known to be effective in many cross-coupling reactions.[2][7]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial for catalyst stability and activity.

    • Solution: Perform a screen of different bases (e.g., carbonates, phosphates) and solvents to find the optimal combination for your substrate.[5][8]

Issue 2: Reaction Stalls Before Completion

Question: My reaction starts well but then stops before all the starting material is consumed. What could be the reason for this?

Answer:

A reaction that stalls is often indicative of catalyst deactivation during the course of the reaction.

Potential Causes and Solutions:

  • Catalyst Decomposition: The active catalyst may be unstable under the reaction conditions and decompose over time, often observed as the formation of palladium black.[5]

    • Solution: Lowering the reaction temperature, using a more robust ligand, or adjusting the catalyst loading can help improve catalyst stability.

  • Product Inhibition: The product of the reaction may be coordinating to the catalyst and inhibiting its activity.

    • Solution: This can sometimes be overcome by using a ligand that promotes faster reductive elimination, thus releasing the product from the catalyst's coordination sphere more rapidly.

  • Consumption of a Reagent: One of the reagents, such as the base, may be consumed or degrade over the course of the reaction.

    • Solution: Ensure that a sufficient excess of the base is used and that it is stable under the reaction conditions.

Issue 3: Formation of Palladium Black

Question: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

Answer:

The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble active catalyst aggregates into inactive palladium metal.

Potential Causes and Solutions:

  • Slow Catalysis: If the catalytic cycle is slow, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration.[5]

    • Solution: Optimize the ligand and base to accelerate the catalytic cycle.[5]

  • High Temperature: Elevated temperatures can promote catalyst decomposition.

    • Solution: Try running the reaction at a lower temperature, although this may require a longer reaction time.

  • Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of unstable, ligand-free palladium species that are prone to aggregation.

    • Solution: For many reactions, a 1:1 or 2:1 ligand-to-palladium ratio is optimal. It is important to screen this parameter.

Issue 4: Inconsistent Results Between Batches

Question: I am getting inconsistent yields and reaction profiles when I repeat the reaction. What factors should I investigate?

Answer:

Inconsistent results often point to subtle variations in experimental setup and reagent quality.

Potential Causes and Solutions:

  • Atmosphere: Inconsistent inert atmosphere can lead to catalyst oxidation.

    • Solution: Ensure all reactions are set up under a consistently inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[4][5]

  • Reagent and Solvent Quality: The purity of reagents and solvents can vary between batches.

    • Solution: Use freshly purified solvents and high-purity reagents for each experiment.[4]

  • Catalyst Handling: Brief exposure of the catalyst to air or moisture can impact its activity.

    • Solution: Handle sensitive catalysts in a glovebox or under a stream of inert gas.[4]

  • Temperature and Stirring: Inconsistent temperature control or stirring can affect reaction rates and selectivity.

    • Solution: Use a reliable thermostat and ensure efficient, consistent stirring for all reactions.[4]

Data Presentation

Table 1: Typical Catalyst Loading for Common Cross-Coupling Reactions

Reaction TypeTypical Catalyst Loading (mol%)Common Palladium SourcesCommon Ligands
Suzuki-Miyaura 0.05 - 5Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, P(t-Bu)₃, SPhos, XPhos
Heck 0.1 - 5Pd(OAc)₂, Pd/CPPh₃, P(o-tolyl)₃, NHCs
Buchwald-Hartwig 1 - 2Pd(OAc)₂, Pd₂(dba)₃Buchwald ligands (e.g., XPhos, RuPhos), Josiphos ligands
Stille 0.5 - 5Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃

Table 2: Common Bases for Cross-Coupling Reactions

BaseChemical FormulaTypical ApplicationsNotes
Potassium CarbonateK₂CO₃Suzuki, HeckA common, mild base.
Cesium CarbonateCs₂CO₃Suzuki, Buchwald-HartwigMore soluble and often more effective than K₂CO₃.
Potassium PhosphateK₃PO₄Suzuki, Buchwald-HartwigA strong base, often used in anhydrous conditions.[5]
Sodium tert-butoxideNaOtBuBuchwald-HartwigA very strong, non-nucleophilic base.
Lithium bis(trimethylsilyl)amideLiHMDSBuchwald-HartwigUseful for substrates with protic functional groups.[3]

Experimental Protocols

Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for a cross-coupling reaction using a parallel reaction setup.

1. Materials and Setup:

  • Aryl halide (or pseudohalide)

  • Coupling partner (e.g., boronic acid, amine, organostannane)

  • Palladium pre-catalyst

  • Ligand

  • Base

  • Anhydrous, degassed solvent

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

2. Stock Solution Preparation:

  • Prepare a stock solution of the aryl halide in the chosen solvent.

  • Prepare a stock solution of the coupling partner.

  • Prepare a stock solution of the base.

  • Prepare a stock solution of the palladium pre-catalyst and ligand (if not using a pre-formed complex).

3. Reaction Setup (in an inert atmosphere):

  • To each reaction vial, add the desired volume of the aryl halide stock solution (this will be your limiting reagent).

  • Add the stock solutions of the coupling partner and base to each vial.

  • Create a serial dilution of the catalyst/ligand stock solution to achieve a range of catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Add the corresponding catalyst/ligand solution to each vial.

  • Seal the vials and place them in a temperature-controlled heating block with stirring.

4. Reaction Monitoring and Analysis:

  • At specified time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction.

  • Quench the reaction in the aliquot (e.g., with water or a buffer).

  • Analyze the aliquots by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the conversion of the starting material and the yield of the product.

5. Data Interpretation:

  • Plot the reaction yield versus catalyst loading at each time point.

  • The optimal catalyst loading will be the lowest concentration that provides a high yield in a reasonable amount of time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrates, Base, Catalyst) setup_vials Dispense Reagents into Parallel Reaction Vials prep_reagents->setup_vials run_reaction Run Reactions at Controlled Temperature setup_vials->run_reaction Vary Catalyst Loading monitor Monitor Progress (e.g., LC-MS, GC-MS) run_reaction->monitor analyze Analyze Data: Yield vs. Catalyst Loading monitor->analyze optimize Identify Optimal Catalyst Loading analyze->optimize troubleshooting_workflow start Low Reaction Yield check_catalyst Is Catalyst Active? start->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Pre-catalyst or Screen New Catalysts check_catalyst->solution_catalyst No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes solution_conditions Screen Ligands, Bases, Solvents, and Temperature check_conditions->solution_conditions No solution_reagents Use High-Purity, Degassed Reagents/Solvents check_reagents->solution_reagents No logical_relationships center_node Reaction Outcome (Yield, Selectivity) catalyst Catalyst Loading center_node->catalyst ligand Ligand center_node->ligand base Base center_node->base solvent Solvent center_node->solvent temperature Temperature center_node->temperature

References

Handling and storage best practices for 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of 1-Bromo-2,4-difluorobenzene, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[1][2] It may also cause respiratory irritation.[2] It is toxic to aquatic life with long-lasting effects.[1]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: To ensure safety, a comprehensive suite of PPE is necessary. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use impervious and flame-resistant clothing, along with nitrile rubber gloves.[1][3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][4] All handling of open containers should be conducted in a certified chemical fume hood.[3][5]

Q3: How should I properly store this compound?

A3: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[1][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[6][7] Store it separately from incompatible materials, particularly strong oxidizing agents.[4][6] Some suppliers recommend refrigeration at 2-8°C.[8]

Q4: The liquid in my bottle has a pale yellow color. Is it still usable?

A4: While typically described as a colorless liquid, some quality specifications indicate that it can be colorless or pale yellow.[1] A pale yellow color may not signify decomposition. However, if you observe a significant color change or the presence of precipitates, it is advisable to re-evaluate its purity before use.

Q5: What should I do in the event of a spill?

A5: For a small spill, remove all potential ignition sources.[5][9] Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[6][9] Collect the absorbed material into a suitable, closed container for disposal.[4][9] Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency services.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Unexpected reaction byproducts Contamination of the starting material.Verify the purity of this compound via analytical methods like GC-MS or NMR before use. Ensure all glassware is clean and dry.
Incompatibility with reaction components.Review the Safety Data Sheet for incompatible materials, such as strong oxidizing agents.[4][6]
Low reaction yield Degradation of the reagent.Ensure the reagent has been stored correctly, away from light, heat, and air.[10][11][12] If the material is old or has been stored improperly, consider using a fresh bottle.
Presence of moisture.Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to moisture.[13]
Skin or eye irritation during handling Inadequate personal protective equipment (PPE).Immediately flush the affected area with plenty of water for at least 15 minutes.[1][6] Remove contaminated clothing.[1][6] Always use the recommended PPE, including safety goggles and chemical-resistant gloves.[1]
Material solidifies during storage Low storage temperature.The melting point of this compound is -4°C to -8°C.[1][14][15] If stored in a freezer, it may solidify. Allow the container to warm to room temperature in a fume hood before opening.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₃BrF₂
Molecular Weight 192.99 g/mol [16]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 145-146 °C[14]
Melting Point -4 °C to -8 °C[1][14][15]
Density 1.708 g/mL at 25 °C[14]
Flash Point 66 °C[1]
Refractive Index n20/D 1.505[16]

Experimental Protocols

Cited Experimental Use:

This compound is often used as a precursor in organic synthesis. For instance, it undergoes lithiation at the position between the two fluorine atoms to yield a key intermediate for further reactions.[14]

General Protocol for a Grignard Reaction (Illustrative Example):

Note: This is a generalized procedure and must be adapted and optimized for specific experimental goals. All steps must be performed in a chemical fume hood under an inert atmosphere (e.g., argon or nitrogen).

  • Glassware Preparation: All glassware must be oven-dried and cooled under a stream of inert gas to ensure it is free of moisture.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet).

  • Initiation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine to activate the magnesium.

  • Reagent Addition: Dissolve this compound in an appropriate anhydrous solvent (e.g., diethyl ether or THF). Add this solution dropwise to the magnesium turnings.

  • Reaction Control: The reaction is exothermic. Maintain a gentle reflux by controlling the rate of addition and, if necessary, using a water bath for cooling.

  • Completion and Quenching: Once the magnesium is consumed, the Grignard reagent is formed. The resulting solution can then be used for subsequent reactions, such as addition to an electrophile. Quenching is typically performed by slowly adding an aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Workup and Purification: After quenching, the organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using appropriate techniques like column chromatography or distillation.

Visual Workflow

G Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Response a Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Work Area (Fume Hood, Spill Kit) b->c d Dispense Chemical in Fume Hood c->d Begin Experiment e Keep Container Tightly Closed d->e f Avoid Ignition Sources d->f j Spill Occurs d->j m Personal Exposure d->m g Store in Cool, Dry, Well-Ventilated Area e->g After Use h Separate from Incompatibles g->h i Check for Leaks/ Degradation g->i k Absorb with Inert Material j->k l Dispose as Hazardous Waste k->l n Flush Affected Area m->n o Seek Medical Attention n->o

Caption: Workflow for safe handling, storage, and emergency response.

References

Technical Support Center: Overcoming Low Reactivity in 1-Bromo-2,4-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions with 1-bromo-2,4-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a valuable building block in synthesis?

This compound is a versatile synthetic intermediate due to its unique electronic properties and functional group handles.[1] The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds.[1] The two fluorine atoms significantly influence the molecule's reactivity and the properties of the final product. Fluorine substitution can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Q2: What are the most common reactions performed with this compound?

The most common reactions include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.

  • Grignard Reagent Formation: Creation of an organomagnesium reagent for subsequent nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a fluoride (B91410) atom by a nucleophile.

Q3: What makes reactions with this compound challenging?

The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. In the context of cross-coupling reactions, the electronic properties can influence the oxidative addition step. Furthermore, as with many halogenated aromatics, side reactions and incomplete conversions can be common if reaction conditions are not optimized.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no conversion to the desired biaryl product.

  • Possible Cause 1: Inactive Catalyst System. The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Solution: Employ more robust catalyst systems. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often more effective for challenging couplings.

  • Possible Cause 2: Suboptimal Base Selection. The base is critical for the transmetalation step. Its strength and solubility can significantly impact the reaction rate.

    • Solution: Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. Ensure the base is finely powdered and anhydrous.

  • Possible Cause 3: Inappropriate Solvent. The solvent system must be able to dissolve the reactants and the catalyst system, and its polarity can influence the reaction rate.

    • Solution: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, THF/water, or toluene/water. Ensure solvents are properly degassed to prevent catalyst deactivation.

  • Possible Cause 4: Side Reactions. Common side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and hydrodehalogenation of the aryl bromide.

    • Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure a thoroughly inert atmosphere to minimize homocoupling. The choice of an appropriate ligand can also suppress hydrodehalogenation.

Data Presentation: Suzuki Coupling of this compound with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100< 20
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100> 90
XPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂O80> 95
Pd/C (10)-K₂CO₃ (2)Ethanol/H₂O80Low

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 10:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization:

Suzuki_Troubleshooting start Low/No Suzuki Coupling Product catalyst Inactive Catalyst System? start->catalyst base Suboptimal Base? start->base solvent Inappropriate Solvent? start->solvent side_reactions Side Reactions Dominating? start->side_reactions solution_catalyst Use Buchwald Ligands/Precatalysts (e.g., XPhos, SPhos) catalyst->solution_catalyst Yes solution_base Use Stronger Base (e.g., K3PO4, Cs2CO3) base->solution_base Yes solution_solvent Degas Solvents Thoroughly (e.g., Dioxane/H2O, THF/H2O) solvent->solution_solvent Yes solution_side_reactions Use Excess Boronic Acid Maintain Inert Atmosphere side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Buchwald-Hartwig Amination

Issue: Low yield of the desired N-aryl product.

  • Possible Cause 1: Catalyst and Ligand Incompatibility. Similar to Suzuki couplings, the choice of the palladium catalyst and phosphine ligand is critical.

    • Solution: For electron-deficient aryl bromides, bulky and electron-rich ligands such as XPhos, RuPhos, or Josiphos-type ligands are often effective. Using a pre-formed palladacycle can also improve reactivity.

  • Possible Cause 2: Inappropriate Base. The base is crucial for the deprotonation of the amine and regeneration of the active catalyst.

    • Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Possible Cause 3: Solvent Effects. The solvent must be anhydrous and capable of dissolving the reaction components.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. Ensure the solvent is thoroughly dried and degassed.

  • Possible Cause 4: Amine Reactivity. Sterically hindered or electron-poor amines can be less reactive.

    • Solution: For less reactive amines, increasing the reaction temperature and using a more active catalyst system may be necessary.

Data Presentation: Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)NaOtBu (1.4)Toluene100Moderate
Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene100High
RuPhos Pd G3 (2)-LHMDS (1.5)Dioxane80> 90
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF120Low

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Reagent Addition: Add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization:

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Ar-Br, Catalyst, Base to Oven-Dried Schlenk Tube prep2 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep1->prep2 prep3 Add Amine and Anhydrous, Degassed Solvent prep2->prep3 react Heat with Vigorous Stirring prep3->react monitor Monitor by TLC/GC-MS react->monitor workup1 Cool and Dilute with Organic Solvent monitor->workup1 workup2 Filter through Celite workup1->workup2 workup3 Wash with H2O and Brine workup2->workup3 workup4 Dry, Concentrate, and Purify workup3->workup4 Grignard_Logic start Grignard Reaction Fails to Initiate q1 Is glassware and solvent completely dry? start->q1 s1 Dry all glassware in oven. Use anhydrous solvent. q1->s1 No q2 Is the magnesium surface activated? q1->q2 Yes a1_yes Yes a1_no No s2 Add iodine crystal or 1,2-dibromoethane. Crush Mg. q2->s2 No q3 Has gentle heating been applied to initiate the reaction? q2->q3 Yes a2_yes Yes a2_no No s3 Gently warm with a heat gun. q3->s3 No a3_no No SNAr_Pathway start This compound + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack (Rate-Determining Step) product Substituted Product + Leaving Group (F-) intermediate->product Loss of Leaving Group

References

Preventing debromination in 1-Bromo-2,4-difluorobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Bromo-2,4-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, yielding 1,3-difluorobenzene (B1663923). This byproduct reduces the overall yield of the desired product and can complicate purification processes due to similar physical properties to the starting material and desired product.

Q2: What are the primary causes of debromination?

A2: Debromination is often attributed to the presence of a hydride source in the reaction mixture. In palladium-catalyzed cross-coupling reactions, this can be the formation of a palladium-hydride species.[1] Common sources of hydrides or protons that can lead to debromination include certain bases (especially alkoxides), solvents (like alcohols or residual water), or impurities in the reagents.[1] High temperatures and specific catalyst/ligand combinations can also promote this side reaction.[1]

Q3: How can I detect and quantify the extent of debromination in my reaction?

A3: The most common methods for detecting and quantifying debromination are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the signals corresponding to the desired product and the debrominated byproduct (1,3-difluorobenzene), you can determine the relative ratio of the two and calculate the percentage of debromination.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Significant formation of 1,3-difluorobenzene is observed during the Suzuki-Miyaura coupling of this compound.

Troubleshooting Workflow:

start Debromination Observed base Step 1: Evaluate Base start->base temp_time Step 2: Assess Temperature & Time base->temp_time If debromination persists catalyst Step 3: Analyze Catalyst System temp_time->catalyst If debromination persists reagents Step 4: Check Solvents & Reagents catalyst->reagents If debromination persists end Debromination Minimized reagents->end

Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions.

Detailed Recommendations:

  • Evaluate the Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of hydride species that lead to debromination.

    • Solution: Switch to a milder inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often effective in suppressing this side reaction.[1]

  • Assess Temperature and Reaction Time: Higher temperatures can increase the rate of debromination.

    • Solution: Lower the reaction temperature. Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor debromination.

  • Analyze the Catalyst System: The choice of palladium catalyst and ligand significantly influences the reaction outcome. Some ligands are more prone to generating palladium-hydride species.

    • Solution: For electron-deficient aryl bromides like this compound, consider using phosphine-free catalyst systems or ligands such as P(o-tolyl)₃. Bulky, electron-rich phosphine (B1218219) ligands can also be effective in some cases.

  • Check Solvents and Reagents: Protic solvents (e.g., alcohols) or the presence of water can act as a proton source for hydrodebromination.

    • Solution: Use anhydrous aprotic solvents such as toluene, dioxane, or THF. Ensure all reagents and solvents are thoroughly dried and degassed before use.

Quantitative Data: Influence of Base and Temperature on Aryl Bromide Coupling

Aryl BromideBaseTemperature (°C)Desired Product Yield (%)Debrominated Product Yield (%)
4-Bromotoluenet-BuOK100ModerateSignificant
4-BromotolueneK₂CO₃100HighMinimal
4-BromoacetophenoneCs₂CO₃11090<5
4-BromoacetophenoneNa₂CO₃11085~10
1-Bromo-4-fluorobenzeneK₂CO₃70>95 (conversion)Not specified
1-Bromo-2-fluorobenzeneK₂CO₃70~70 (conversion)Not specified

Note: The yields are illustrative and can vary based on the specific substrates, catalyst, and other reaction conditions. Data for fluorinated bromobenzenes indicates conversion of the starting material.

Grignard Reagent Formation

Issue: Low yield of the Grignard reagent, (2,4-difluorophenyl)magnesium bromide, with significant formation of the debrominated byproduct, 1,3-difluorobenzene.

Troubleshooting Workflow:

start Low Grignard Yield & Debromination activation Step 1: Ensure Mg Activation start->activation conditions Step 2: Control Reaction Conditions activation->conditions If issues persist purity Step 3: Verify Reagent Purity conditions->purity If issues persist end Improved Grignard Yield purity->end

Caption: Troubleshooting workflow for Grignard reagent formation.

Detailed Recommendations:

  • Ensure Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.

    • Solution: Activate the magnesium turnings prior to the addition of this compound. Common activation methods include mechanical stirring, sonication, or the addition of a small crystal of iodine or 1,2-dibromoethane.

  • Control Reaction Conditions: The Grignard reagent is highly reactive and can be quenched by protons from various sources.

    • Solution: Maintain strictly anhydrous conditions. Use oven-dried glassware and anhydrous ether (e.g., THF or diethyl ether). Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Add the this compound solution slowly to the magnesium suspension to control the exothermic reaction and minimize side reactions.

  • Verify Reagent Purity: Impurities in the starting material or solvent can interfere with the reaction.

    • Solution: Use pure this compound and high-purity, anhydrous solvents.

Lithiation (Lithium-Halogen Exchange)

Issue: Incomplete lithium-halogen exchange and/or significant debromination upon quenching the reaction.

Troubleshooting Workflow:

start Incomplete Lithiation & Debromination reagent Step 1: Choose Appropriate Organolithium Reagent start->reagent temp Step 2: Optimize Temperature reagent->temp solvent Step 3: Select Suitable Solvent temp->solvent quench Step 4: Control Quenching solvent->quench end Successful Lithiation quench->end

Caption: Troubleshooting workflow for lithiation reactions.

Detailed Recommendations:

  • Choose the Appropriate Organolithium Reagent: The reactivity of the organolithium reagent can influence the selectivity between lithium-halogen exchange and other side reactions.

    • Solution: n-Butyllithium (n-BuLi) is commonly used for lithium-halogen exchange. For some substrates, tert-butyllithium (B1211817) (t-BuLi) can offer higher reactivity and selectivity.[2] However, t-BuLi is more sterically hindered and may not be suitable for all applications.

  • Optimize Temperature: Lithium-halogen exchange is typically a very fast reaction, even at low temperatures.

    • Solution: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions, including decomposition of the organolithium species and reactions with the solvent.

  • Select a Suitable Solvent: The choice of solvent can affect the aggregation state and reactivity of the organolithium reagent.

    • Solution: Anhydrous ethereal solvents like THF or diethyl ether are generally preferred. The presence of a small amount of THF in a hydrocarbon solvent can significantly accelerate the lithium-bromine exchange.[2]

  • Control the Quenching Step: The debrominated byproduct can form during the quenching of the aryllithium intermediate if a proton source is present.

    • Solution: Quench the reaction at low temperature with an appropriate electrophile. If the goal is to protonate the aryllithium, use a deuterated source (e.g., D₂O) to confirm that the lithiation was successful and that the proton in the debrominated product is from the quench and not from an undesired side reaction during the lithiation step.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize debromination by using a mild base and controlled temperature.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (B91453)

  • Degassed water

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst by adding Pd(OAc)₂ and SPhos to a small amount of dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Grignard Reagent Formation from this compound

This protocol emphasizes anhydrous conditions and controlled addition to maximize the yield of the Grignard reagent.

Materials:

  • Magnesium turnings (1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, for activation)

  • Three-necked round-bottom flask, reflux condenser, and addition funnel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Place the magnesium turnings in the flask. If using, add a small crystal of iodine.

  • Assemble the apparatus and purge with inert gas.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • Dissolve this compound in anhydrous ether in the addition funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, gentle warming or sonication may be necessary.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent solution can be used directly in subsequent reactions.

Protocol for Lithiation of this compound

This protocol details the formation of (2,4-difluorophenyl)lithium via lithium-halogen exchange.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Anhydrous THF

  • Schlenk flask or three-necked round-bottom flask with a thermometer

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • Assemble a dry reaction apparatus under an inert atmosphere.

  • Add this compound to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • The resulting solution of (2,4-difluorophenyl)lithium is now ready to be quenched with an appropriate electrophile. Add the electrophile slowly at -78 °C.

  • After the addition of the electrophile, allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer, concentrate, and purify as necessary.

References

Technical Support Center: Managing Exothermic Reactions with n-Butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing exothermic reactions involving n-butyllithium (n-BuLi).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with n-butyllithium, offering potential causes and solutions in a question-and-answer format.

Issue 1: Reaction Failure or Low Yield

Q: My lithiation reaction is failing or giving very low yields. What are the common causes?

A: Low yields or complete failure of n-BuLi reactions can often be attributed to several factors:

  • Inactive n-Butyllithium: The molarity of n-BuLi solutions can decrease over time due to gradual decomposition. It is crucial to titrate the n-BuLi solution before use to determine its accurate concentration for precise stoichiometry.[1] A common titration method involves using diphenylacetic acid as a standard in THF.[1][2][3][4]

  • Presence of Moisture or Oxygen: n-BuLi reacts vigorously with water and oxygen.[5] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1][6][7] Solvents must also be anhydrous.[6]

  • Incorrect Reaction Temperature: Many n-BuLi reactions, particularly lithium-halogen exchanges and ortho-lithiations, require low temperatures (e.g., -78 °C) to minimize side reactions.[1][7] Allowing the temperature to rise can lead to undesired outcomes.

  • Poor Quality Starting Materials: Impurities in your substrate or other reagents can consume the n-BuLi or interfere with the desired reaction.[1] Ensure all starting materials are pure and dry.

  • Inadequate Mixing: Inefficient stirring can lead to localized "hot spots" and side reactions. Ensure vigorous and efficient stirring throughout the addition of n-BuLi and the subsequent reaction time.

  • Sub-optimal Reaction Time: The time required for complete lithiation can vary. It is important to allow sufficient time for the reaction to proceed to completion, which can be monitored by quenching aliquots and analyzing the results.[7]

Issue 2: Uncontrolled Exotherm or Runaway Reaction

Q: My reaction is becoming too hot to control. What steps should I take to prevent a runaway reaction?

A: A runaway reaction with n-BuLi is a serious safety hazard. Prevention and control are paramount:

  • Slow Addition Rate: The addition of n-BuLi should always be done slowly and dropwise to allow the cooling bath to dissipate the heat generated.[8] Using a syringe pump can provide a slow and consistent addition rate.

  • Adequate Cooling: Ensure your cooling bath (e.g., dry ice/acetone) is of sufficient volume and at the correct temperature to handle the reaction exotherm. The internal reaction temperature should be monitored continuously.

  • Dilution: Running the reaction at a lower concentration by using more solvent can help to better manage the heat generated.

  • Reverse Addition: In some cases, adding the substrate to the n-BuLi solution (inverse addition) can help control the exotherm, but this should be approached with caution as the initial concentration of the highly reactive n-BuLi will be high.

  • Immediate Action for a Runaway: If the temperature begins to rise uncontrollably, immediately stop the addition of n-BuLi. If possible and safe to do so, add a pre-chilled, non-reactive solvent to dilute the reaction mixture. Have a suitable quenching agent and fire extinguisher readily available.

Issue 3: Formation of Unexpected Side Products

Q: I am observing unexpected byproducts in my reaction. What could be the cause?

A: The formation of side products is often linked to reaction conditions and the reactivity of n-BuLi:

  • Reaction with Solvent: At temperatures above -78 °C, n-BuLi can react with ethereal solvents like THF.[5][9] This consumes the reagent and introduces impurities.[1]

  • Di-lithiation or Multiple Lithiations: Using an excess of n-BuLi or allowing the reaction to warm can lead to multiple deprotonations on your substrate.[1] Accurate titration and careful control of stoichiometry are essential.

  • Side Reactions During Quenching: The quenching process itself is highly exothermic and must be done carefully at low temperatures to avoid degradation of the desired product.

  • Halogen-Lithium Exchange Side Reactions: In halogen-lithium exchange reactions, the n-butyl halide formed can react with the lithiated product.[5]

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q: How should I store n-butyllithium?

    • A: n-Butyllithium should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation and for safety.[5][6] It is typically stored in a cool, dry, and well-ventilated area, away from ignition sources.[10]

  • Q: What personal protective equipment (PPE) is required when working with n-butyllithium?

    • A: Appropriate PPE includes a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.[11] It is crucial to handle n-BuLi in a fume hood.

Safety Precautions

  • Q: What are the primary hazards of n-butyllithium?

    • A: n-Butyllithium is pyrophoric, meaning it can ignite spontaneously on contact with air.[11] It also reacts violently with water, releasing flammable butane (B89635) gas.[5] It is corrosive to the skin and eyes.

  • Q: What should I do in case of a small spill?

    • A: For a small spill, cover the area with a non-combustible absorbent material like dry sand or vermiculite.[6] Do not use water. The contaminated material should then be carefully collected and quenched.

Reaction Parameters

  • Q: How does the solvent affect my n-butyllithium reaction?

    • A: The choice of solvent significantly impacts the reactivity of n-BuLi. Ethereal solvents like THF can accelerate metalation reactions by breaking down n-BuLi aggregates.[5][9] However, n-BuLi can also react with THF at higher temperatures.[5][9] Hydrocarbon solvents like hexanes are less reactive but may result in slower reaction rates.

  • Q: Why is it important to perform n-butyllithium reactions at low temperatures?

    • A: Low temperatures (typically -78 °C) are often necessary to control the high reactivity of n-BuLi, prevent side reactions (such as reaction with the solvent), and manage the exothermic nature of the reaction.[1][7]

Quantitative Data

The following tables provide quantitative data to aid in the planning and execution of experiments involving n-butyllithium.

Table 1: Enthalpy of Reaction for Selected n-Butyllithium Reactions

ReactionSolventEnthalpy of Reaction (ΔH)
n-BuLi (liq) + H₂O (g) → LiOH (cryst) + C₄H₁₀ (g)Not specified-57.4 ± 0.7 kcal/mol
n-BuLi (liq) + C₆H₅CH₂Br (liq) → LiBr (cryst) + C₆H₅C₄H₉ (liq)Light petroleum-80.8 ± 2.6 kcal/mol
n-Hexyllithium + Ethanol2-MeTHF/Hexane-297.6 kJ/mol (average)

Table 2: Influence of Solvent on n-Butyllithium Aggregation State

Solvent SystemPredominant n-BuLi AggregateTemperature
HydrocarbonOctamer-40 °C
HydrocarbonHexamerIncreased Temp.
THF or Diethyl EtherTetra-solvated Tetramer-
Excess/Neat THFTetra-solvated Dimer-

Experimental Protocols

Below are detailed methodologies for key experiments involving n-butyllithium.

Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar under a stream of inert gas (argon or nitrogen).

    • Allow the flask to cool to room temperature under the inert atmosphere.

    • Accurately weigh approximately 1.00 mmol of diphenylacetic acid into the flask.

    • Add 8 mL of anhydrous THF to the flask via syringe.

  • Titration:

    • Using a new, dry syringe, carefully draw up a known volume of the n-BuLi solution.

    • Slowly add the n-BuLi solution dropwise to the stirred diphenylacetic acid solution at room temperature.

    • A transient yellow color will appear with each drop and then dissipate.

    • The endpoint is reached when a persistent yellow color remains.

    • Record the volume of n-BuLi solution added.

  • Calculation:

    • Calculate the molarity of the n-BuLi solution using the following formula: Molarity (M) = (moles of diphenylacetic acid) / (volume of n-BuLi solution in L)

    • Repeat the titration at least twice more and average the results for an accurate concentration.

Protocol 2: General Procedure for a Low-Temperature Lithiation Reaction

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an inert gas inlet.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Setup:

    • Dissolve the substrate in the appropriate anhydrous solvent in the reaction flask.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of n-Butyllithium:

    • Slowly add the freshly titrated n-BuLi solution dropwise to the stirred reaction mixture via a syringe or an addition funnel.

    • Carefully monitor the internal reaction temperature to ensure it does not rise significantly.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the low temperature for the specified time.

    • The progress of the reaction can be monitored by taking small aliquots, quenching them with a suitable electrophile (e.g., D₂O), and analyzing the product by techniques like NMR or GC-MS.

  • Quenching:

    • Once the lithiation is complete, slowly add the electrophile to the reaction mixture at the low temperature.

    • After the addition is complete, continue stirring at the low temperature for a specified period.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride while the flask is still in the cooling bath.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Proceed with the appropriate aqueous work-up and extraction to isolate the desired product.

Protocol 3: Safe Quenching and Disposal of Excess n-Butyllithium

  • Dilution:

    • In a separate flask under an inert atmosphere, dilute the excess n-BuLi solution significantly with an unreactive, dry solvent such as heptane (B126788) or toluene.[6]

  • Cooling:

    • Place the flask containing the diluted n-BuLi in an ice-water bath.[6]

  • Initial Quenching:

    • Slowly and dropwise, add a less reactive alcohol such as isopropanol (B130326) to the stirred, cooled solution.[6] Monitor for any temperature increase and control the addition rate accordingly.

  • Secondary Quenching:

    • After the initial vigorous reaction has subsided, a more reactive alcohol like methanol (B129727) can be slowly added to ensure all the n-BuLi is consumed.[6]

  • Final Quenching with Water:

    • Once the reaction with the alcohol is complete, water can be added dropwise to quench any remaining reactive species.[6]

  • Disposal:

    • The resulting solution should be neutralized and disposed of as hazardous waste according to institutional guidelines.[6]

Visualizations

Diagram 1: General Workflow for an Inert Atmosphere Reaction

InertAtmosphereWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Flame-dry glassware B Assemble apparatus under inert gas A->B C Add solvent and substrate B->C D Cool to desired temperature C->D E Slowly add n-BuLi D->E F Stir for specified time E->F G Quench reaction at low temperature F->G H Warm to room temperature G->H I Aqueous work-up and extraction H->I TroubleshootingLowYield rect_node rect_node start Low Yield? q1 Is n-BuLi titrated? start->q1 q2 Inert atmosphere rigorous? q1->q2 Yes s1 Titrate n-BuLi q1->s1 No q3 Temperature controlled? q2->q3 Yes s2 Improve inert atmosphere technique q2->s2 No q4 Reagents pure and dry? q3->q4 Yes s3 Ensure proper cooling and monitoring q3->s3 No s4 Purify/dry starting materials q4->s4 No s5 Investigate other parameters (e.g., reaction time, stoichiometry) q4->s5 Yes a1_yes Yes a1_no No a2_yes Yes a2_no No a3_yes Yes a3_no No a4_yes Yes a4_no No

References

Technical Support Center: 1-Bromo-2,4-difluorobenzene Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving 1-Bromo-2,4-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up reactions with this compound?

A1: Scaling up reactions involving this compound often presents challenges related to:

  • Exothermicity: Many reactions, such as Grignard formation and lithiation, are highly exothermic and require careful thermal management to prevent runaway reactions.[1]

  • Impurity Profile: The formation of byproducts, including regioisomers and poly-substituted compounds, can increase at a larger scale.[2]

  • Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is critical to maintain consistent reaction conditions and avoid localized hot spots.

  • Purification: The separation of the desired product from unreacted starting materials and byproducts can become more complex at an industrial scale.[3]

  • Safety: Handling larger quantities of this compound and other reagents necessitates a thorough understanding of their hazards and the implementation of robust safety protocols.[4][5]

Q2: What are the typical impurities found in the industrial synthesis of this compound?

A2: During the synthesis of this compound, typically through the bromination of 1,3-difluorobenzene, several impurities can form. These may include:

  • Polybrominated species: Such as dibromodifluorobenzene isomers.

  • Isomeric impurities: Formation of other bromodifluorobenzene isomers can occur depending on the reaction conditions.[3]

  • Unreacted starting materials: Residual 1,3-difluorobenzene.

Controlling the reaction temperature and the stoichiometry of the reactants is crucial to minimize the formation of these impurities.[2]

Q3: How can I safely handle and store this compound in a larger scale setting?

A3: this compound is a flammable liquid and an irritant.[4][5] For safe handling and storage at scale, the following precautions should be taken:

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood or a designated processing area with adequate local exhaust ventilation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Grounding and Bonding: Use proper grounding and bonding procedures to prevent static discharge when transferring large quantities.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[5]

  • Spill Response: Have a spill response plan and appropriate materials readily available.

Troubleshooting Guides

Grignard Reaction Scale-Up

Issue: Difficulty initiating the Grignard reaction at a larger scale.

  • Possible Cause: The passivating magnesium oxide layer on the surface of the magnesium turnings is more significant at a larger scale.

  • Troubleshooting Steps:

    • Magnesium Activation: Ensure the magnesium turnings are fresh and of high quality. Activate the magnesium using methods such as mechanical grinding, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

    • Initiation Temperature: A localized hot spot might be necessary to initiate the reaction. Gentle heating of a small portion of the reactor can be attempted, but with extreme caution to avoid a runaway reaction.

    • Concentration: A higher concentration of the halide at the start can sometimes aid initiation.

Issue: Formation of Wurtz coupling byproduct.

  • Possible Cause: The reaction between the formed Grignard reagent and unreacted this compound. This is often exacerbated by poor mixing and high local concentrations of the aryl bromide.

  • Troubleshooting Steps:

    • Slow Addition: Add the solution of this compound slowly and subsurface to the vigorously stirred magnesium suspension.

    • Temperature Control: Maintain a consistent and controlled temperature throughout the addition.

    • Solvent: Ensure an adequate amount of anhydrous ether is present to solvate the Grignard reagent as it forms.

Hypothetical Impact of Scale on Grignard Reaction Yield and Wurtz Byproduct Formation

ScaleThis compound (moles)Grignard Reagent Yield (%)Wurtz Byproduct (%)
Lab (100 mL)0.185-95< 5
Pilot (10 L)1070-855-15
Production (100 L)10060-7510-25
Suzuki-Miyaura Coupling Scale-Up

Issue: Low or inconsistent yields.

  • Possible Causes:

    • Deactivation of the palladium catalyst.

    • Incomplete reaction.

    • Side reactions such as homocoupling of the boronic acid or hydrodehalogenation of the aryl bromide.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure a strictly inert atmosphere (nitrogen or argon) is maintained throughout the reaction. Thoroughly degas all solvents and reagents.

    • Catalyst and Ligand Selection: For scale-up, consider more robust catalyst systems, such as pre-formed palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands.

    • Base Selection: The choice of base is critical. Ensure it is of high purity and appropriate for the specific boronic acid being used.

    • Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time.

Typical Suzuki Coupling Conditions for Aryl Bromides

ParameterLaboratory ScalePilot/Production Scale
Catalyst Loading 1-5 mol%0.1-1 mol%
Ligand-to-Metal Ratio 1:1 to 2:11:1 to 1.5:1
Solvent Toluene (B28343)/Water, Dioxane/WaterToluene/Water, 2-MeTHF/Water
Base K₂CO₃, K₃PO₄K₂CO₃, Na₂CO₃
Temperature 80-110 °C80-100 °C
Lithiation Reaction Scale-Up

Issue: Poor regioselectivity and formation of multiple products.

  • Possible Cause: Competing lithiation pathways (ortho-lithiation vs. bromine-lithium exchange) and potential for side reactions at elevated temperatures. This compound can undergo lithiation at the position between the two fluorine atoms or at the bromine-bearing carbon.[6]

  • Troubleshooting Steps:

    • Temperature Control: Maintain cryogenic temperatures (typically -78 °C) to ensure selective lithiation.

    • Reagent Addition: Add the organolithium reagent slowly and controllably to the substrate solution to maintain a low temperature.

    • Solvent System: The choice of solvent can influence the selectivity. Anhydrous ethereal solvents like THF or diethyl ether are commonly used.

    • Quenching: Quench the reaction at low temperature with the desired electrophile.

Experimental Protocols

Protocol 1: Scale-Up of Grignard Reagent Formation from this compound

Materials:

Procedure:

  • Charge a dry, inerted reactor with magnesium turnings and a catalytic amount of iodine.

  • Add a small portion of the total anhydrous THF to cover the magnesium.

  • In a separate vessel, prepare a solution of this compound in the remaining anhydrous THF.

  • Slowly add a small amount of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and a gentle reflux.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a controlled reflux. Use external cooling to manage the exotherm.

  • After the addition is complete, continue to stir the reaction mixture at a controlled temperature until the magnesium is consumed.

  • The resulting Grignard reagent is ready for the next step.

Protocol 2: Pilot-Scale Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)

  • Phosphine ligand (e.g., SPhos, 0.6 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

Procedure:

  • Charge a reactor with this compound, arylboronic acid, and potassium carbonate.

  • Purge the reactor with an inert gas (e.g., nitrogen) for an extended period.

  • Add the degassed toluene and water to the reactor.

  • In a separate glovebox or under an inert atmosphere, prepare a solution of the palladium catalyst and phosphine ligand in degassed toluene.

  • Add the catalyst solution to the reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and proceed with the workup and purification.

Visualizations

G cluster_grignard Grignard Reaction Troubleshooting Start Start Initiation_Issue Initiation Issue? Start->Initiation_Issue Activate_Mg Activate Mg (Iodine, Heat) Initiation_Issue->Activate_Mg Yes Wurtz_Coupling Wurtz Coupling? Initiation_Issue->Wurtz_Coupling No Activate_Mg->Wurtz_Coupling Slow_Addition Slow Halide Addition Wurtz_Coupling->Slow_Addition Yes Success Success Wurtz_Coupling->Success No Control_Temp Control Temperature Slow_Addition->Control_Temp Control_Temp->Success

Caption: Troubleshooting workflow for Grignard reaction scale-up.

G cluster_suzuki Suzuki Coupling Scale-Up Logic Reagents Aryl Halide + Boronic Acid + Base Reaction Heating & Monitoring Reagents->Reaction Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction Catalyst_System Pd Catalyst + Ligand Catalyst_System->Reaction Solvent Degassed Solvent Solvent->Reaction Product Product Reaction->Product

Caption: Key components for a successful Suzuki coupling scale-up.

References

Technical Support Center: Troubleshooting Grignard Reaction Initiation with 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the initiation of the Grignard reaction using 1-Bromo-2,4-difluorobenzene. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Grignard reaction with this compound is not starting. What are the most common reasons for initiation failure?

A1: Failure to initiate a Grignard reaction is a frequent challenge. The primary causes are typically:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl bromide.[1]

  • Presence of Water: Grignard reagents are extremely sensitive to protic sources like water. Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from starting.[2]

  • Poor Quality Reagents: Impurities in the this compound or the solvent can inhibit the reaction.

Q2: How can I effectively activate the magnesium turnings for this reaction?

A2: Activating the magnesium is a critical step. Several methods can be employed, and their effectiveness can vary.

  • Mechanical Activation: Grinding the magnesium turnings gently with a glass rod in the reaction flask (under an inert atmosphere) can break the oxide layer and expose a fresh, reactive metal surface.

  • Chemical Activation:

    • Iodine (I₂): Adding a small crystal of iodine is a common method. The iodine reacts with the magnesium surface, and the disappearance of the characteristic purple or brown color is an indicator of activation.[2]

    • 1,2-Dibromoethane (B42909) (DBE): A few drops of 1,2-dibromoethane can be added. It reacts with magnesium to form ethene and magnesium bromide, cleaning the surface.[1]

  • Heating/Drying: Flame-drying the flask containing the magnesium turnings under a vacuum or a stream of inert gas can help remove moisture and activate the surface.

Q3: I'm concerned about the two fluorine atoms on the benzene (B151609) ring. Do they affect the reaction initiation?

A3: Yes, the fluorine atoms can influence the reaction. The electron-withdrawing nature of fluorine can make the aromatic ring more electron-poor. This can potentially make the initial oxidative addition of magnesium to the carbon-bromine bond more favorable.[3] However, the ortho-fluorine atom introduces a significant risk of a side reaction.

Q4: My reaction started, turned a dark color, and I'm getting a complex mixture of products. What could be happening?

A4: This is a strong indication of benzyne (B1209423) formation . The Grignard reagent, once formed (2,4-difluorophenylmagnesium bromide), can undergo elimination of magnesium bromide and the ortho-fluoride to form a highly reactive benzyne intermediate.[3] This benzyne can then react with other nucleophiles or itself, leading to a mixture of products.

Q5: How can I minimize the formation of the benzyne byproduct?

A5: Suppressing benzyne formation is key to a successful Grignard reaction with this substrate.

  • Low Temperature: Maintaining a low reaction temperature is crucial. The elimination reaction to form benzyne is typically favored at higher temperatures.

  • Slow Addition: Adding the this compound solution slowly to the activated magnesium ensures that its concentration remains low, which can help to minimize side reactions.

  • Immediate Use: Using the Grignard reagent immediately in the subsequent reaction step can help to prevent its decomposition to the benzyne.

Q6: I'm observing a significant amount of a high-boiling point byproduct. What is it likely to be?

A6: A common byproduct in Grignard reactions is the homocoupling product formed through a Wurtz-type reaction . In this case, two molecules of this compound would couple to form 2,2',4,4'-tetrafluorobiphenyl. This is more likely to occur at higher concentrations of the aryl halide and at elevated temperatures.[4][5]

Quantitative Data Summary

The following table summarizes key parameters for the Grignard reaction with this compound, with a focus on minimizing side reactions.

ParameterRecommended ConditionRationale
Magnesium Activation Iodine (1-2 crystals) or 1,2-Dibromoethane (3-5 drops)Effectively removes the passivating MgO layer.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are essential to stabilize the Grignard reagent.[1]
Initiation Temperature Room TemperatureGentle warming may be needed, but avoid excessive heat.
Reaction Temperature 0°C to 5°C (after initiation)Minimizes the rate of benzyne formation.
Addition Rate Slow, dropwise additionKeeps the concentration of the aryl bromide low to reduce Wurtz coupling.[4]
Stirring Vigorous stirringEnsures good contact between the reactants.

Detailed Experimental Protocols

Protocol 1: Magnesium Activation
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation:

    • Method A (Iodine): Add one or two small crystals of iodine.

    • Method B (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane.

  • Initiation Observation: Gently warm the flask with a heat gun if necessary. The disappearance of the iodine color or the evolution of gas (ethene) indicates that the magnesium is activated.[1]

Protocol 2: Grignard Reagent Formation
  • Initial Solvent Addition: Add a small amount of anhydrous THF to the flask containing the activated magnesium, just enough to cover the turnings.

  • Prepare Aryl Bromide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (a few mL) of the this compound solution to the magnesium suspension. The reaction should start, indicated by a gentle reflux and the formation of a cloudy, grayish solution.

  • Controlled Addition: Once the reaction has initiated, cool the flask to 0°C using an ice bath. Slowly add the remaining this compound solution dropwise from the dropping funnel, maintaining the temperature between 0°C and 5°C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately for the subsequent reaction.

Visualizations

Troubleshooting Workflow

Troubleshooting_Grignard_Initiation start Reaction Fails to Initiate check_moisture Check for Moisture? (Glassware, Solvent, Reagents) start->check_moisture Investigate dry_system Action: Rigorously Dry Glassware & Solvents check_moisture->dry_system Yes check_mg Is Magnesium Activated? check_moisture->check_mg No dry_system->start Re-attempt activate_mg Action: Activate Mg (Iodine, DBE, Grinding) check_mg->activate_mg No reaction_starts Reaction Initiates check_mg->reaction_starts Yes activate_mg->start Re-attempt side_reactions Observing Side Reactions? (Dark Color, Low Yield) reaction_starts->side_reactions benzyne Possible Benzyne Formation side_reactions->benzyne Yes wurtz Possible Wurtz Coupling side_reactions->wurtz Yes success Successful Grignard Formation side_reactions->success No control_temp Action: Lower Temperature (0-5 °C) benzyne->control_temp slow_addition Action: Slow Reagent Addition wurtz->slow_addition control_temp->success slow_addition->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Key Reaction Pathways

Grignard_Pathways reactants This compound + Mg grignard Desired Grignard Reagent (2,4-difluorophenylmagnesium bromide) reactants->grignard Successful Initiation wurtz Side Reaction: Wurtz Coupling reactants->wurtz High [ArBr] benzyne Side Reaction: Benzyne Formation grignard->benzyne High Temperature product Desired Product grignard->product Reaction with Electrophile byproducts Undesired Byproducts benzyne->byproducts wurtz->byproducts

Caption: Competing reaction pathways in the Grignard synthesis.

References

Technical Support Center: Catalyst Deactivation in Reactions with 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in cross-coupling reactions involving 1-bromo-2,4-difluorobenzene. The information is designed to help you diagnose and resolve problems encountered during your experiments, ensuring efficient and successful synthesis.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific challenges.

Issue 1: Low or No Product Conversion

Q1: My Suzuki-Miyaura or Heck reaction with this compound has stalled or shows very low conversion. What are the likely causes related to the catalyst?

A1: Low or no conversion in palladium-catalyzed cross-coupling reactions with this compound is a common issue that can often be traced back to catalyst deactivation. The primary causes include:

  • Catalyst Poisoning: Trace impurities in the starting materials or solvents can act as poisons for the palladium catalyst. Halide ions, particularly excess fluoride, can interact with the palladium center and inhibit its catalytic activity.

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form inactive palladium black, which is often visible as a black precipitate. This is more likely to occur at higher temperatures or with insufficient ligand stabilization.

  • Ligand Degradation: The phosphine (B1218219) ligands used to stabilize the palladium catalyst can be sensitive to air and moisture, leading to their oxidation and a subsequent loss of catalytic activity.

  • Incomplete Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Incomplete reduction will result in a lower concentration of the active catalyst.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen from deactivating the catalyst.

  • Check Reagent Purity: Use high-purity this compound and other reagents. Consider purifying the starting material if impurities are suspected.

  • Optimize Catalyst System:

    • Ligand Choice: For electron-deficient aryl bromides like this compound, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can stabilize the palladium center and promote efficient catalysis.

    • Catalyst Loading: While typically 1-5 mol% is used, a modest increase in catalyst loading might be necessary for challenging couplings.

  • Control Reaction Temperature: Avoid excessively high temperatures that can lead to catalyst decomposition. Gradual heating and careful temperature monitoring are recommended.

Issue 2: Observation of Side Products

Q2: I am observing significant side products, such as homocoupling of the boronic acid or hydrodehalogenation of the this compound. Is this related to catalyst deactivation?

A2: The formation of side products is often linked to a disruption of the catalytic cycle, which can be a consequence of catalyst deactivation or suboptimal reaction conditions.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen. If the catalyst is partially deactivated, the rate of the desired cross-coupling reaction may slow down, allowing competing side reactions like homocoupling to become more prominent.

  • Hydrodehalogenation: The replacement of the bromine atom with hydrogen can occur, particularly if there are sources of active hydrogen in the reaction mixture or if certain catalyst degradation pathways are operative.

Troubleshooting Steps:

  • Thorough Degassing: Rigorous degassing of the reaction mixture is crucial to minimize oxygen-induced side reactions.

  • Optimize Base and Solvent: The choice of base and solvent can significantly influence the relative rates of the desired reaction and side reactions. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective.

  • Use of Boronic Esters: To minimize protodeboronation, a common side reaction of boronic acids, consider using more stable boronic esters (e.g., pinacol (B44631) esters).

Data Presentation

The following tables provide a summary of quantitative data for relevant cross-coupling reactions. Please note that direct comparative data for this compound is limited, and data from similar substrates are included for reference.

Table 1: Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst/Pre-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018~95
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10024~90[1]
PdCl₂(dppf)-K₂CO₃DMF8012~92

Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Table 2: Turnover Numbers (TONs) for Palladium Catalysts in Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstratesTurnover Number (TON)
Negishi CouplingPd(DPEphos)Cl₂Aryl/Alkenyl Iodides + Organozincs0.7 x 10⁷ - 0.69 x 10⁹[2]
Heck ReactionPalladacycleAryl Bromides + Olefinsup to 20,000 h⁻¹
Suzuki CouplingPd/CAryl Halides + Phenylboronic Acid-

Note: TON is a measure of catalyst activity and is highly dependent on reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure used for the synthesis of Diflunisal.[3]

  • Reaction Setup: In a glovebox, charge an oven-dried reaction vessel with the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., a biaryl phosphine, 4 mol%).

  • Reagent Addition: Add the boronic acid or ester (1.2 equivalents) and a base (e.g., K₃PO₄, 2.0 equivalents).

  • Solvent and Substrate: Add degassed solvent (e.g., toluene/water mixture). Finally, add this compound (1.0 equivalent).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low/No Conversion in Reaction with This compound check_catalyst Visual Inspection: Formation of Palladium Black? start->check_catalyst pd_black Yes check_catalyst->pd_black Yes no_pd_black No check_catalyst->no_pd_black No check_conditions Review Reaction Conditions cause_poisoning Potential Causes: - Impurities in Reagents - Halide Inhibition - Ligand Degradation check_conditions->cause_poisoning cause_aggregation Potential Causes: - High Temperature - Poor Ligand Stabilization - Oxygen Presence pd_black->cause_aggregation no_pd_black->check_conditions solution_aggregation Solutions: - Lower Reaction Temp. - Use Bulky/Electron-Rich Ligand - Improve Degassing cause_aggregation->solution_aggregation solution_poisoning Solutions: - Purify Starting Materials - Optimize Ligand/Catalyst Ratio - Ensure Anhydrous Conditions cause_poisoning->solution_poisoning

Caption: A logical workflow to diagnose and address low conversion issues.

Diagram 2: Catalyst Deactivation Pathways

catalyst_deactivation active_catalyst Active Pd(0)L_n Catalyst poisoned_catalyst Inactive [Pd(0)L_n-Poison] Complex pd_black Palladium Black (Inactive) active_catalyst->pd_black High Temp. / Poor Ligand Stab. inactive_pdII Inactive Pd(II) Species poison Impurities (e.g., S, H₂O, excess Halides) poison->poisoned_catalyst Coordination oxygen Oxygen (O₂) oxygen->inactive_pdII

Caption: Common pathways leading to palladium catalyst deactivation.

References

Technical Support Center: Safe Disposal of 1-Bromo-2,4-difluorobenzene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed information and procedures for the safe handling and disposal of 1-Bromo-2,4-difluorobenzene (CAS No. 348-57-2) waste.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueCitations
CAS Number 348-57-2[1]
Molecular Formula C₆H₃BrF₂[1][2]
Molecular Weight 192.99 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Density ~1.708 g/mL at 25 °C[3][4][5]
Boiling Point 145-148.4 °C[1][2][4]
Melting Point -4 °C[2][3][4]
Flash Point ~51.7 °C (125 °F)[1][2][5]
Solubility Insoluble in water; soluble in organic solvents[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[6] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][6][7][8] It is also toxic to aquatic life with long-lasting effects.[8]

Q2: What materials are incompatible with this compound?

A2: It is incompatible with strong oxidizing agents.[7][9] It may also be incompatible with strong reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[10] Contact with these materials should be avoided to prevent vigorous reactions.

Q3: What are the hazardous decomposition products of this chemical?

A3: Upon combustion, this compound can produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (B91410) (HF).[7][11]

Q4: Can I dispose of small amounts of this waste down the drain?

A4: No. Under no circumstances should any amount of this compound or other organic solvents be disposed of down a sink or sewer drain.[9][12] This is prohibited by hazardous waste regulations.[12]

Q5: Why do I need to segregate halogenated waste like this compound from non-halogenated solvent waste?

A5: Halogenated and non-halogenated solvents require different treatment methods for disposal.[12] Halogenated solvents must be incinerated at high temperatures with special scrubber systems to neutralize acidic gases like HF and HBr.[12][13] Mixing them with non-halogenated solvents, which can sometimes be recycled as fuel, contaminates the entire batch and significantly increases disposal costs.[12] Even very low concentrations of halogens can render a solvent mixture classified as halogenated waste.[12]

Troubleshooting Guides

Issue: A small spill of this compound has occurred in the lab.

  • Solution:

    • Immediately alert personnel in the area and restrict access.

    • If safe to do so, ensure the area is well-ventilated to disperse vapors.[11][14]

    • Wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, contain the spill.[14]

    • Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the liquid.[7][10]

    • Carefully collect the absorbent material and contaminated items (e.g., paper towels) using non-sparking tools.[7]

    • Place all contaminated materials into a designated, sealable, and properly labeled hazardous waste container.[10][14]

Issue: The waste container for this compound is emitting a faint aromatic odor.

  • Cause: The container may not be properly sealed, or the container material may be incompatible or degraded.

  • Solution:

    • Ensure the container cap is screwed on tightly.[9] Waste containers must be vapor-tight.[9]

    • Check the container for any signs of degradation, cracks, or leaks.

    • If the cap is tight but the odor persists, the container itself may be compromised. Transfer the waste to a new, appropriate, and correctly labeled container in a well-ventilated area (e.g., a fume hood).

    • Always use containers that are in good condition and compatible with the chemical waste.[9]

Issue: Uncertainty about whether a solvent mixture containing this compound should be classified as halogenated waste.

  • Guideline: Any organic solvent mixture contaminated with a halogenated compound, regardless of the concentration, MUST be treated as halogenated waste.[9]

  • Action: Always err on the side of caution. If you know this compound was added to a solvent waste stream, label the container as "Halogenated Organic Waste" and dispose of it according to the specific protocols for such waste.[9]

Experimental Protocols

Protocol for Collection and Temporary Storage of this compound Waste

  • Container Selection:

    • Select a leak-proof container with a secure screw-top cap that is made of a compatible material (e.g., glass or appropriate plastic).[9][12]

    • Ensure the container is in good condition, free from cracks or defects.[9]

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[9][14]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[9]

    • If it is a mixture, list all major components and their approximate percentages.[12]

    • Add appropriate hazard pictograms (e.g., Flammable, Irritant, Environmental Hazard).[14]

  • Waste Accumulation:

    • Always add waste to the container in a well-ventilated area, such as a chemical fume hood.[11]

    • Keep the waste container closed at all times except when actively adding waste.[9]

    • Do not mix this waste with non-halogenated solvents.[9][12]

    • Do not contaminate the waste with incompatible materials like strong oxidizing agents, acids, or bases.[7][12]

  • Storage:

    • Store the sealed container in a designated, cool, and well-ventilated hazardous waste accumulation area.[7][14]

    • The storage area should be secure and accessible only to authorized personnel.[14]

    • Keep the container away from heat, sparks, open flames, and other sources of ignition.[7][11]

  • Disposal:

    • Once the container is full or ready for disposal, arrange for pickup by your institution's licensed hazardous waste disposal contractor.[14]

    • Provide the contractor with the Safety Data Sheet (SDS) for the waste.[14]

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[7]

Visualizations

G cluster_workflow Waste Handling & Collection Workflow start Start: Generate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Halogenated Waste Container ppe->container transfer Transfer Waste in Ventilated Area (Fume Hood) container->transfer seal Securely Seal Container After Adding Waste transfer->seal store Store in Designated Cool, Ventilated, Secure Area seal->store end Ready for Disposal Pickup store->end

Caption: Workflow for handling and collecting this compound waste.

G cluster_decision Disposal Decision Flowchart start Waste Generated: This compound is_mixed Is it mixed with other waste? start->is_mixed is_non_halogenated Is it mixed ONLY with non-halogenated solvents? is_mixed->is_non_halogenated Yes collect_pure Collect in container labeled: 'Waste this compound' is_mixed->collect_pure No is_halogenated Does the mixture contain ANY other halogenated compounds? collect_mixed_hal Collect in container labeled: 'Halogenated Organic Waste' (List components) is_halogenated->collect_mixed_hal Yes is_non_halogenated->is_halogenated No is_non_halogenated->collect_mixed_hal Yes dispose Dispose as Halogenated Waste via Licensed Contractor collect_pure->dispose collect_mixed_hal->dispose

Caption: Decision-making process for segregating and disposing of the waste.

References

Flammability and handling precautions for 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Bromo-2,4-difluorobenzene

This guide provides essential information on the flammability and safe handling of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards of this compound?

A1: this compound is classified as a combustible liquid.[1][2][3] Some sources also classify it as a flammable liquid and vapor.[4][5] It has a flash point of 66°C (150.8°F), meaning it can ignite when exposed to an ignition source at or above this temperature.[1] The vapor can form flammable mixtures with air. Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[2][3][5]

Q2: What are the immediate health risks associated with exposure?

A2: This chemical is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][3][4][5][6] Inhalation may also cause respiratory irritation.[2][3][4][5][6] Direct contact should be avoided by using appropriate personal protective equipment (PPE).

Q3: What personal protective equipment (PPE) is mandatory when handling this substance?

A3: The following PPE is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][7]

  • Skin Protection: Use chemically resistant gloves (e.g., Nitrile, Neoprene) and wear protective clothing, such as a lab coat, to prevent skin exposure.[1][7][8]

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.[1][7]

Q4: How should this compound be stored?

A4: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][5][8] It should be kept away from heat, sparks, and flames, preferably in a designated flammables storage cabinet.[5][8][9]

Q5: What type of fire extinguisher should be used for a fire involving this chemical?

A5: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[1][10] Do not use a direct stream of water, as it may spread the fire. Firefighters should wear a self-contained breathing apparatus (SCBA).[1][7]

Troubleshooting Guide

Problem: I smell the chemical in the lab, but there is no visible spill.

  • Possible Cause: The container may not be sealed properly, or there might be a small leak. Vapors can also escape during transfer.

  • Solution:

    • Ensure all work is being conducted in a well-ventilated area or a certified chemical fume hood.[2][5][7]

    • Check that the container cap is tightly sealed.

    • Inspect the container and surrounding area for any signs of a small leak.

    • If the odor persists, evacuate the immediate area and assess the ventilation.

Problem: The chemical has come into contact with my skin or eyes.

  • Solution: Act immediately.

    • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2][5]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5][7]

Problem: A small amount of this compound has spilled on the lab bench.

  • Solution: For small spills (<100 mL), follow these steps:

    • Alert personnel in the immediate area and remove all sources of ignition (e.g., turn off hot plates, Bunsen burners).[1][2][5][11]

    • Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.[1][7]

    • Contain the spill by covering it with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or activated carbon.[2][5][10][12]

    • Using spark-proof tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][5][8][11]

    • Clean the spill area with soap and water.[10][12]

    • Dispose of the waste and contaminated PPE according to your institution's hazardous waste procedures.[9]

Data Presentation

Summary of Physical and Flammability Properties

PropertyValue
GHS Classification Flammable Liquid and Vapor (Category 3)[4][5], Combustible Liquid[1][2][3][6]
Signal Word Warning[1][5][13]
Hazard Statements H226, H227, H302, H315, H319, H335[1][3][4][13]
Flash Point 66 °C / 150.8 °F[1]
Boiling Point 145-146 °C (lit.)[13]
Melting Point -4 °C (lit.)[13][14]
Density 1.708 g/mL at 25 °C (lit.)[13]

Mandatory Visualization

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Final Steps spill Spill Occurs alert Alert Area Personnel spill->alert ignition Remove Ignition Sources alert->ignition ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) ignition->ppe contain Cover with Inert Absorbent (Sand, Silica Gel) ppe->contain collect Collect Waste with Spark-Proof Tools contain->collect decontaminate Clean Area with Soap & Water collect->decontaminate dispose Package & Label Waste decontaminate->dispose report Report Incident dispose->report

References

Identifying impurities in 1-Bromo-2,4-difluorobenzene starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,4-difluorobenzene. Our goal is to help you identify and address potential impurities in your starting material, ensuring the integrity of your downstream experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound starting material?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. The most common synthesis method is the electrophilic bromination of 1,3-difluorobenzene (B1663923). Potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Isomeric Impurities: Due to the directing effects of the fluorine atoms on the benzene (B151609) ring, other isomers of bromodifluorobenzene can be formed. The most notable is 1-Bromo-3,5-difluorobenzene, which can arise from the isomerization of this compound. Other possible, though less common, positional isomers may also be present.

    • Over-brominated Species: If the reaction conditions are not carefully controlled, di- or polybrominated difluorobenzenes can be formed as by-products.

    • Under-brominated Species: Unreacted starting material, 1,3-difluorobenzene, may be present in the final product.

  • Starting Material-Related Impurities:

    • Impurities present in the 1,3-difluorobenzene starting material could carry through the synthesis.

  • Degradation Products:

    • While stable under normal conditions, prolonged exposure to high temperatures or incompatible materials could lead to degradation. Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride[1]. However, these are not typically found as impurities in the starting material under standard storage conditions.

Q2: What analytical techniques are recommended for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It is particularly useful for detecting isomeric and other process-related impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from non-volatile impurities and some isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment and can be used to identify and quantify impurities with distinct proton signals.

    • ¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds due to the wide chemical shift range and high natural abundance of the ¹⁹F nucleus. It is excellent for distinguishing between different fluorinated isomers and quantifying their relative amounts.

Q3: What are the typical purity specifications for commercially available this compound?

A3: Commercial suppliers typically offer this compound with a purity of >98.0% as determined by Gas Chromatography (GC). It is important to consult the certificate of analysis (CoA) for a specific lot to understand the levels of any identified impurities.

Troubleshooting Guides

Troubleshooting Unexpected Experimental Results

Problem: My reaction is producing unexpected side products or has a lower than expected yield. Could impurities in my this compound be the cause?

Possible Cause & Solution:

Yes, impurities in the starting material can significantly impact reaction outcomes.

  • Isomeric Impurities: Different isomers of bromodifluorobenzene may have different reactivities in your specific reaction, leading to the formation of undesired side products. For example, in reactions like Suzuki or Heck couplings, the position of the bromine and fluorine atoms influences the reactivity of the C-Br bond.

  • Unreacted Starting Material (1,3-difluorobenzene): The presence of the starting material will reduce the effective concentration of your reactant, potentially leading to lower yields.

  • Over-brominated Impurities: Dibromodifluorobenzene impurities could lead to double addition products in cross-coupling reactions.

Recommended Action:

  • Analyze the Starting Material: Use the analytical methods detailed in this guide (GC-MS, HPLC, and/or NMR) to confirm the purity of your this compound and identify any significant impurities.

  • Purify the Starting Material: If significant impurities are detected, consider purifying the starting material by techniques such as distillation or preparative chromatography.

Troubleshooting Analytical Methods

Problem: I am having difficulty resolving impurities from the main peak in my HPLC analysis.

Possible Causes & Solutions:

  • Inadequate Mobile Phase: The mobile phase composition may not be optimal for separating closely related isomers.

    • Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Introducing a gradient elution can often improve the resolution of impurities that elute close to the main peak. A typical mobile phase consists of acetonitrile (B52724) and water with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape[1].

  • Incorrect Column: The stationary phase of your HPLC column may not be suitable.

    • Solution: A C18 column is a good starting point for reverse-phase chromatography of this compound. Consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl) or a smaller particle size for higher efficiency.

  • Isomers Co-eluting: Some isomers may have very similar polarities and co-elute under standard conditions.

    • Solution: In addition to optimizing your HPLC method, consider using a complementary technique like GC-MS, which separates based on boiling point and polarity, or ¹⁹F NMR, which can resolve different fluorine environments.

Problem: My GC-MS analysis is not showing any significant impurities, but I still suspect my starting material is impure.

Possible Causes & Solutions:

  • Non-volatile Impurities: Your GC-MS method will only detect volatile and semi-volatile impurities. Non-volatile impurities will not elute from the GC column.

    • Solution: Use HPLC to analyze for non-volatile impurities.

  • Inadequate GC Method: Your GC temperature program may not be sufficient to separate all impurities.

    • Solution: Optimize your GC oven temperature program. A slower ramp rate or a longer column can improve the separation of closely boiling isomers.

Quantitative Data Summary

The following table provides a summary of typical purity and impurity levels for this compound based on information from commercial suppliers. Please note that these are general specifications and can vary between lots and suppliers. Always refer to the Certificate of Analysis for specific values.

AnalyteTypical Purity/Impurity LevelAnalytical Method
This compound>98.0%GC
Isomeric Bromodifluorobenzenes<2.0% (total)GC-MS, ¹⁹F NMR
1,3-Difluorobenzene<0.5%GC-MS
Dibromodifluorobenzenes<0.5%GC-MS

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To separate and identify volatile and semi-volatile impurities in this compound.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in split mode (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-300 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities by area percent normalization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water.

      • B: Acetonitrile.

    • Gradient:

      • 0-2 min: 60% B.

      • 2-15 min: Linear gradient from 60% to 95% B.

      • 15-20 min: Hold at 95% B.

      • 20.1-25 min: Return to 60% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity based on the relative peak areas (Area %).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Objective: To identify and quantify isomeric impurities using ¹H and ¹⁹F NMR.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Integrate the signals in the aromatic region. The presence of impurities with different substitution patterns will result in distinct signals or altered splitting patterns compared to the pure compound.

  • ¹⁹F NMR Analysis:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • The two fluorine atoms in this compound will give two distinct signals. Isomeric impurities will have their own characteristic ¹⁹F chemical shifts and coupling constants.

    • Quantify the relative amounts of each isomer by integrating the corresponding signals in the ¹⁹F NMR spectrum.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Potential Impurities cluster_impurities Potential Impurities cluster_analysis Analytical Workflow cluster_results Results start 1,3-Difluorobenzene (Starting Material) synthesis Electrophilic Bromination start->synthesis product This compound (Main Product) synthesis->product unreacted Unreacted 1,3-Difluorobenzene synthesis->unreacted Incomplete Reaction isomer Isomeric Impurities (e.g., 1-Bromo-3,5-difluorobenzene) synthesis->isomer Side Reaction/ Isomerization over_brominated Over-brominated (e.g., Dibromodifluorobenzene) synthesis->over_brominated Side Reaction sample Starting Material Sample gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc nmr NMR Analysis (¹H and ¹⁹F) sample->nmr purity Purity Assessment gcms->purity impurity_id Impurity Identification & Quantification gcms->impurity_id hplc->purity hplc->impurity_id nmr->purity nmr->impurity_id

Caption: Workflow for the identification of impurities in this compound.

Troubleshooting_Logic cluster_purity_outcome Purity Assessment start Unexpected Experimental Result check_purity Analyze Starting Material Purity (GC-MS, HPLC, NMR) start->check_purity pure Purity is High (>99%) check_purity->pure impure Impurities Detected check_purity->impure investigate_reaction Investigate Other Reaction Parameters (Temperature, Reagents, etc.) pure->investigate_reaction identify_impurities Identify and Quantify Impurities impure->identify_impurities proceed Proceed with Experiment investigate_reaction->proceed purify Purify Starting Material identify_impurities->purify purify->proceed

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Optimizing Reactions with 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing chemical reactions involving 1-Bromo-2,4-difluorobenzene. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Grignard reagent formation.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, issues such as low yield and reproducibility can arise. This section provides guidance on optimizing these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Suzuki-Miyaura couplings with this compound?

A1: Low yields can stem from several factors, including:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is critical for efficient coupling.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or inadequate inert atmosphere can hinder the reaction.

  • Reagent Quality: The purity and stability of the boronic acid or ester and the quality of the base are crucial.

  • Solvent Selection: The solvent plays a significant role in solubility and reaction kinetics.

  • Competing Side Reactions: Homocoupling of the boronic acid and protodeboronation can reduce the yield of the desired product.

Q2: How critical is the choice of solvent for this reaction?

A2: The solvent is a key parameter. A mixture of an organic solvent with water is often used to dissolve the inorganic base. Common choices include ethers like 1,4-dioxane (B91453) and THF, or aromatic hydrocarbons such as toluene (B28343). The optimal solvent system can influence reaction rate and yield, and may need to be empirically determined for your specific substrate combination. For instance, polar solvents can stabilize certain transition states, potentially altering chemoselectivity.

Q3: My Suzuki-Miyaura reaction is not reproducible. What should I investigate?

A3: Lack of reproducibility is often traced back to subtle variations in reaction setup and reagent quality. Key areas to check include:

  • Atmosphere Control: Ensure a consistently inert atmosphere (argon or nitrogen) to prevent catalyst degradation. Thoroughly degas all solvents prior to use.

  • Reagent Purity: The purity of the boronic acid is critical, as they can degrade upon storage. Use fresh or recently purified boronic acids/esters.

  • Water Content: The amount of water in the reaction can be critical. Ensure you are using a consistent and appropriate amount, especially when using aqueous base solutions.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst.
Poor quality boronic acidUse a fresh bottle of boronic acid or purify the existing stock. Consider using the corresponding pinacol (B44631) ester for enhanced stability.
Ineffective baseEnsure the base is fully dissolved. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Presence of oxygenDegas the solvent thoroughly (e.g., by bubbling with argon or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.
Significant Homocoupling Catalyst system promotes homocouplingScreen different palladium catalysts and ligands. Lowering the reaction temperature may also help.
Protodeboronation Degradation of the boronic acidUse the boronic acid as soon as it is weighed. Using boronic esters (e.g., pinacol esters) can increase stability. Minimize water content in the reaction if possible.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
Aryl BromideBoronic AcidTemp (°C)Time (h)Conversion (%)
1-Bromo-4-fluorobenzene (B142099)Phenylboronic acid11048~95
1-Bromo-4-fluorobenzene4-Vinylphenylboronic acid11048~85
1-Bromo-4-fluorobenzene4-Carboxyphenylboronic acid11048~75
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acid11048~90
Data adapted from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) to an oven-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst & Ligand solvent Add Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography) extract->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs)

Q1: Which solvents are generally recommended for the Buchwald-Hartwig amination of this compound?

A1: Relatively non-polar, aprotic solvents are typically favored. Toluene is often an excellent choice, frequently leading to high conversion rates.[2][3] 1,4-Dioxane is another commonly used and effective solvent.[2][3]

Q2: What are the key considerations when selecting a base for this reaction?

A2: The choice of base is crucial and can be more complex than solvent selection. Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require optimization of other reaction parameters.

Q3: Can you provide examples of suitable catalyst/ligand systems?

A3: The choice of ligand is critical and often depends on the specific amine being coupled. Bulky, electron-rich phosphine ligands are generally preferred. Commonly used systems include palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands such as XPhos, SPhos, or RuPhos.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low Conversion Inappropriate ligand for the amineScreen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Base is not strong enough or has poor solubilitySwitch to a stronger base like NaOtBu or LiHMDS. Ensure vigorous stirring to overcome solubility issues with inorganic bases.
Catalyst poisoningEnsure the amine and solvent are free of impurities that could coordinate to the palladium center.
Hydrodehalogenation β-hydride elimination is competing with reductive eliminationUse a bulkier phosphine ligand to sterically disfavor β-hydride elimination.
Reaction is sluggish Low reaction temperatureIncrease the reaction temperature, ensuring the solvent choice is appropriate for higher temperatures.
Data Presentation: Solvent Screening for Buchwald-Hartwig Amination

While data for this compound is limited, a study on the amination of bromobenzene (B47551) with various secondary amines showed the following trend in solvent performance:

AmineSolventConversion (%)
CarbazoleToluene>95
Carbazole1,4-Dioxane~90
DiphenylamineToluene>95
Diphenylamine1,4-Dioxane~85
This data highlights that toluene generally provides slightly better conversion than 1,4-dioxane for these types of couplings.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are often complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR'R'')L2 R'R''NH Amine\nCoordination Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L2->Ar-Pd(II)(NR'R'')L Base Deprotonation Deprotonation Ar-Pd(II)(NR'R'')L->Pd(0)L2 Ar-NR'R'' Reductive\nElimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

III. Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a useful transformation but requires careful control of reaction conditions to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully forming the Grignard reagent?

A1: The absolute exclusion of water is paramount. Grignard reagents are extremely strong bases and will be quenched by any protic source, including atmospheric moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous ethereal solvents must be used.[4][5]

Q2: Which solvents are suitable for this Grignard formation?

A2: Anhydrous ether solvents are essential as they solvate and stabilize the Grignard reagent.[4][5] Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common choices. THF is a more strongly coordinating solvent and can be beneficial for less reactive aryl bromides.[4]

Q3: My Grignard reaction won't start. What can I do?

A3: Initiation can sometimes be difficult due to a passivating layer of magnesium oxide on the magnesium turnings. Several activation methods can be employed:

  • Add a small crystal of iodine; its disappearance indicates reaction initiation.

  • Add a few drops of 1,2-dibromoethane.

  • Gently warm the flask.

  • Crush some of the magnesium turnings with a glass rod to expose a fresh surface.

Q4: Are there any specific side reactions to be aware of with this compound?

A4: Yes. Due to the fluorine atom at the 2-position, there is a potential for the formation of a highly reactive benzyne (B1209423) intermediate via elimination of magnesium bromide fluoride (B91410) from the initially formed Grignard reagent.[6] This can lead to subsequent undesired reactions. Performing the reaction at low temperatures may help to suppress benzyne formation. Another common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted aryl bromide. This can be minimized by slow, dropwise addition of the aryl bromide solution.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Reaction Fails to Initiate Inactive magnesium surfaceActivate magnesium with iodine, 1,2-dibromoethane, or gentle heating.
Presence of moistureRigorously dry all glassware and use anhydrous solvents under an inert atmosphere.
Low Yield of Desired Product Grignard reagent quenched by moistureEnsure anhydrous conditions are maintained throughout the reaction and subsequent steps.
Wurtz coupling byproduct formationAdd the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the aryl halide.
Benzyne formationConduct the reaction at a lower temperature (e.g., 0 °C or below) to disfavor the elimination pathway.
Data Presentation: Solvent Choice for Grignard Reagent Formation

The formation of Grignard reagents is almost exclusively carried out in ethereal solvents. The choice between them often depends on the reactivity of the halide and the desired reaction temperature.

SolventBoiling Point (°C)Key Feature
Diethyl Ether34.6Volatile, easy to remove. Good for reactive halides.
Tetrahydrofuran (THF)66Higher boiling point, better solvating properties for stabilizing the Grignard reagent. Often used for less reactive halides like aryl bromides.[4]
Experimental Protocol: General Procedure for Grignard Reagent Formation
  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inert gas inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes. Allow to cool.

  • Initiation: Add a small amount of anhydrous THF or diethyl ether to just cover the magnesium. Prepare a solution of this compound (1.0 equiv.) in the same anhydrous solvent in the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium. The reaction should start, indicated by bubbling and a cloudy appearance. Gentle warming may be necessary.

  • Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. To suppress potential benzyne formation, consider cooling the flask (e.g., to 0 °C) and adding the aryl bromide solution slowly.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours. The resulting grey/brown solution is the Grignard reagent and should be used immediately.

Visualization: Troubleshooting Grignard Reaction Initiation

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate q1 Is glassware perfectly dry? start->q1 a1_no No q1->a1_no Action: Flame-dry all glassware under vacuum. q2 Is the solvent anhydrous? q1->q2 Yes a1_yes Yes a2_no No q2->a2_no Action: Use freshly distilled or commercially anhydrous solvent. q3 Is the magnesium surface active? q2->q3 Yes a2_yes Yes a3_no No q3->a3_no Action: Add a crystal of iodine or a few drops of 1,2-dibromoethane. success Initiation should occur. Consider gentle warming. q3->success Yes a3_yes Yes

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 1-Bromo-2,4-difluorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-Bromo-2,4-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. For comparative purposes, this guide also includes detailed ¹H NMR data for its structural isomers, 1-Bromo-2,3-difluorobenzene and 1-Bromo-3,5-difluorobenzene, as well as the analogous compound, 1-Chloro-2,4-difluorobenzene. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

¹H NMR Data Comparison

The following table summarizes the key ¹H NMR spectral data for this compound and its related compounds. The data was acquired in deuterated chloroform (B151607) (CDCl₃), a standard solvent for NMR analysis.

Compound NameProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound H-37.20 - 7.13m
H-57.51tdJ = 8.8, 6.0
H-66.99dddJ = 8.8, 8.8, 2.7
1-Bromo-2,3-difluorobenzene Ar-H7.34 - 7.47m
Ar-H7.17 - 7.29m
Ar-H7.00 - 7.16m
1-Bromo-3,5-difluorobenzene H-2, H-67.07m
H-46.76ttJ = 8.8, 2.2
1-Chloro-2,4-difluorobenzene H-37.26 - 7.19m
H-57.42tdJ = 8.8, 6.0
H-67.05dddJ = 8.8, 8.8, 2.7

Experimental Protocol for ¹H NMR Acquisition

The following is a standard protocol for the acquisition of ¹H NMR spectra of small organic molecules, such as the bromodifluorobenzene isomers.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the compound.

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃) for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent. However, for routine analysis, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used as a secondary reference.

2. NMR Instrument Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of complex splitting patterns.

  • Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus.

  • Locking: Lock the magnetic field frequency using the deuterium (B1214612) signal from the solvent.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, well-defined peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0 to 12 ppm).

    • Acquisition Time: Typically around 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the reference peak (TMS or residual solvent) to its known value.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Spin-Spin Coupling Pathway in this compound

The spin-spin coupling interactions between the protons in this compound give rise to the observed splitting patterns in the ¹H NMR spectrum. The following diagram, generated using the DOT language, illustrates these coupling relationships.

G H3 H-3 H5 H-5 H3->H5 J (meta) H6 H-6 H3->H6 J (para) H5->H6 J = 8.8 Hz (ortho)

Comparative 13C NMR Spectral Analysis of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the 13C NMR spectral assignment of 1-bromo-2,4-difluorobenzene, with comparisons to analogous compounds, providing valuable insights for researchers in spectroscopy and drug development.

This guide provides a comprehensive analysis and assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. For comparative purposes, the spectral data of 1,3-difluorobenzene (B1663923) and 2,4-difluorotoluene (B1202308) are also presented and discussed. This information is crucial for the structural elucidation and purity assessment of these and related compounds in various research and development settings.

13C NMR Data Comparison

The 13C NMR chemical shifts (δ) in parts per million (ppm) and carbon-fluorine coupling constants (JC-F) in Hertz (Hz) for this compound and the selected reference compounds are summarized in the table below. The data was obtained from the Spectral Database for Organic Compounds (SDBS).

CarbonThis compound1,3-Difluorobenzene2,4-Difluorotoluene
C1 98.1 (dd, J = 29.3, 3.8 Hz)163.6 (t, J = 247.9 Hz)123.6 (dd, J = 16.2, 3.8 Hz)
C2 161.4 (dd, J = 251.7, 12.4 Hz)103.1 (t, J = 25.8 Hz)161.3 (dd, J = 246.0, 7.6 Hz)
C3 112.5 (dd, J = 22.9, 3.8 Hz)130.8 (t, J = 10.5 Hz)111.4 (d, J = 21.0 Hz)
C4 162.0 (dd, J = 257.4, 12.4 Hz)103.1 (t, J = 25.8 Hz)163.1 (dd, J = 249.8, 7.6 Hz)
C5 118.8 (d, J = 22.9 Hz)130.8 (t, J = 10.5 Hz)127.8 (d, J = 5.7 Hz)
C6 130.2 (d, J = 5.7 Hz)163.6 (t, J = 247.9 Hz)117.2 (d, J = 3.8 Hz)
-CH3 --14.3 (q, J = 5.7 Hz)

Spectral Assignment and Interpretation

The assignment of the 13C NMR signals for this compound is based on the analysis of chemical shifts and, most importantly, the characteristic C-F coupling patterns.

  • C1 (Carbon bearing Bromine): This carbon appears at the most upfield region (98.1 ppm) among the aromatic carbons. This is a classic example of the "heavy atom effect," where the large electron cloud of the bromine atom causes significant shielding of the directly attached carbon nucleus. The signal is a doublet of doublets due to coupling with the fluorine atoms at C2 (2JC-F) and C4 (4JC-F).

  • C2 and C4 (Carbons bearing Fluorine): These carbons appear far downfield (161.4 and 162.0 ppm) due to the strong deshielding effect of the highly electronegative fluorine atoms. They both show a large one-bond coupling (1JC-F) of over 250 Hz, which is characteristic for carbons directly bonded to fluorine. The signals are further split into doublets of doublets due to coupling with the other fluorine atom (2JC-F or 3JC-F).

  • C3 and C5 (Carbons adjacent to Fluorine): These carbons resonate at intermediate chemical shifts (112.5 and 118.8 ppm). Their signals are split by coupling to the adjacent fluorine atoms (2JC-F and 3JC-F), resulting in doublet of doublets or doublet patterns.

  • C6 (Carbon adjacent to Bromine): This carbon appears at 130.2 ppm and shows a small doublet splitting due to a three-bond coupling with the fluorine at C2 (3JC-F).

Comparison with Analogous Compounds

  • 1,3-Difluorobenzene: In this symmetric molecule, C1 and C3 are equivalent, as are C4 and C6, and C2 and C5. The carbons directly attached to fluorine (C1/C3) show a very large one-bond C-F coupling and appear at a downfield chemical shift. This provides a baseline for the electronic effect of two fluorine atoms on the benzene (B151609) ring.

  • 2,4-Difluorotoluene: Replacing the bromine at C1 with a methyl group results in a significant upfield shift for C1 (123.6 ppm) compared to the fluorine-bearing carbons in 1,3-difluorobenzene, but it is still downfield of the bromine-bearing carbon in the target molecule. The methyl group is an electron-donating group, which influences the chemical shifts of the other ring carbons as well. The characteristic upfield signal for the methyl carbon is also observed.

Experimental Protocol

The following is a standard protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the solid sample or measure 20-50 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • Nucleus: 13C

  • Frequency: Approximately 100 MHz

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Perform baseline correction.

Logical Workflow for Spectral Assignment

The process of assigning the 13C NMR signals of this compound can be visualized as a logical workflow. This involves considering the substituent effects on chemical shifts and the expected C-F coupling patterns.

G cluster_molecule This compound Structure cluster_analysis Spectral Analysis cluster_assignment Signal Assignment mol C1-Br C2-F C3-H C4-F C5-H C6-H chem_shift Chemical Shift (δ) - Electronegativity - Heavy Atom Effect mol:c1->chem_shift Heavy Atom Effect mol:c2->chem_shift High Electronegativity mol:c4->chem_shift High Electronegativity mol:c3->chem_shift mol:c5->chem_shift mol:c6->chem_shift coupling C-F Coupling (J) - 1J (large) - 2J, 3J, 4J (smaller) mol:c2->coupling 1J, 2J, 3J mol:c4->coupling 1J, 2J, 3J, 4J c1_assign C1: Upfield shift (Br) + dd splitting chem_shift->c1_assign c2_c4_assign C2 & C4: Downfield shift (F) + large 1J splitting chem_shift->c2_c4_assign c3_c5_c6_assign C3, C5, C6: Intermediate shifts + smaller J splitting chem_shift->c3_c5_c6_assign coupling->c1_assign coupling->c2_c4_assign coupling->c3_c5_c6_assign

Caption: Workflow for 13C NMR assignment of this compound.

A Comparative Analysis of the Reactivity of 1-Bromo-2,4-difluorobenzene and 1-Bromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Bromo-2,4-difluorobenzene and 1-Bromo-3,5-difluorobenzene, two important building blocks in organic synthesis. The positioning of the fluorine atoms on the benzene (B151609) ring significantly influences the electron density and steric environment of these isomers, leading to distinct behaviors in various key reactions. This analysis is supported by experimental data from the literature to inform reaction design and optimization.

Electronic and Steric Effects: A Tale of Two Isomers

The reactivity of an aryl halide is largely dictated by the electronic effects of its substituents. In our case, the strongly electron-withdrawing fluorine atoms play a crucial role.

  • This compound: The fluorine atoms are located at the ortho and para positions relative to the bromine atom. This placement allows for strong inductive and resonance electron withdrawal from the ring, making the aromatic system electron-deficient. The ortho-fluorine atom also introduces significant steric hindrance around the Carbon-Bromine (C-Br) bond.

  • 1-Bromo-3,5-difluorobenzene: The fluorine atoms are in the meta positions relative to the bromine. While the inductive electron-withdrawing effect is still potent, the resonance effect on the C-Br bond is less pronounced compared to the 2,4-isomer. Steric hindrance around the C-Br bond is minimal.

These fundamental differences in electronic and steric profiles are the primary drivers for the observed variations in reactivity.

G Electronic Effects on C-Br Bond cluster_0 This compound cluster_1 1-Bromo-3,5-difluorobenzene a Ortho-Fluorine (-I, -M effects) c C-Br Bond (Electron Deficient, Sterically Hindered) a->c Inductive & Resonance b Para-Fluorine (-I, -M effects) b->c Inductive & Resonance d Meta-Fluorines (-I effect) e C-Br Bond (Electron Deficient, Sterically Accessible) d->e Inductive

Caption: Electronic influence of fluorine atoms on the C-Br bond.

Reactivity in Key Organic Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which is stabilized by these groups.

This compound is highly activated towards SNAr. The ortho and para fluorine atoms effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This leads to a higher reaction rate. Furthermore, the reaction is regioselective, with the nucleophile preferentially displacing the fluorine atom at the para position due to a combination of electronic activation and lesser steric hindrance compared to the ortho position.

1-Bromo-3,5-difluorobenzene , with its meta-positioned fluorine atoms, is less reactive in SNAr reactions. The fluorine atoms can only stabilize the Meisenheimer complex through their inductive effect, which is less effective than the resonance stabilization provided by ortho and para substituents.

Experimental Data Summary: SNAr with Morpholine

SubstrateNucleophileProductConditionsYieldReference
1-Chloro-2,4-difluorobenzeneMorpholine4-(2-Chloro-4-fluorophenyl)morpholineDeep Eutectic Solvent, 100°C, 24hHigh[1]
1,3-DifluorobenzeneMorpholine4-(3-Fluorophenyl)morpholineDeep Eutectic Solvent, 100°C, 24hModerate[1]

Note: Data for chloro- and difluoro- analogs are presented to illustrate the activating effect of ortho/para vs. meta electron-withdrawing groups. A similar trend is expected for the bromo-analogs.

SNAr_Workflow start Aryl Halide + Nucleophile step1 Formation of Meisenheimer Complex start->step1 step2 Resonance Stabilization (Ortho/Para EWGs) step1->step2 More Stable (e.g., this compound) step3 Inductive Stabilization (Meta EWGs) step1->step3 Less Stable (e.g., 1-Bromo-3,5-difluorobenzene) step4 Elimination of Leaving Group step2->step4 step3->step4 end Substituted Product step4->end

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is influenced by both electronic and steric factors.

This compound: The electron-withdrawing fluorine atoms make the C-Br bond more polarized and susceptible to oxidative addition. However, the ortho-fluorine atom introduces steric hindrance, which can slow down the reaction rate by impeding the approach of the bulky palladium catalyst.

1-Bromo-3,5-difluorobenzene: This isomer also benefits from the electron-withdrawing nature of the fluorine atoms, which activates the C-Br bond for oxidative addition. Crucially, the absence of ortho substituents means there is minimal steric hindrance, which can lead to faster reaction rates compared to its 2,4-isomer under certain conditions.

Experimental Data Summary: Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

Aryl BromideBoronic AcidConversion (3h)Conversion (48h)Reference
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acid65%85%[2]
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acid80%95%[2]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acid85%>95%[2]

Note: This data for monofluoro analogs suggests that the absence of ortho-substitution in the 3- and 4-isomers leads to higher conversions compared to the ortho-substituted 2-isomer. A similar trend is anticipated for the difluorinated compounds.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the C-Br bond. This reaction can be sensitive to the electronic nature of the aryl halide and prone to side reactions.

This compound: The presence of a fluorine atom ortho to the bromine introduces the possibility of a significant side reaction. Upon formation of the Grignard reagent, elimination of magnesium bromide fluoride (B91410) can occur to generate a highly reactive benzyne (B1209423) intermediate.[3][4] This can lead to subsequent reactions with nucleophiles or dimerization, reducing the yield of the desired Grignard reagent.

1-Bromo-3,5-difluorobenzene: In the absence of an ortho-halogen, the formation of a Grignard reagent from this isomer is expected to be more straightforward, with a lower propensity for benzyne formation. The primary side reaction would be the Wurtz coupling.

Expected Reactivity Summary: Grignard Formation

SubstrateExpected Major ProductPotential Side Reactions
This compound(2,4-Difluorophenyl)magnesium bromideBenzyne formation, Wurtz coupling
1-Bromo-3,5-difluorobenzene(3,5-Difluorophenyl)magnesium bromideWurtz coupling

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

A representative procedure based on literature for similar substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100°C and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Grignard Reagent Formation

A representative procedure; caution is advised due to the exothermic nature and moisture sensitivity.

  • Apparatus Setup: Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Initiation: Add a small portion of a solution of the aryl bromide (1.0 eq) in anhydrous THF via the dropping funnel. A crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to initiate the reaction.

  • Grignard Formation: Once the reaction starts (indicated by bubbling and heat), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours.

  • Usage: The resulting Grignard reagent solution is typically used immediately in the subsequent reaction step.

Conclusion

The choice between this compound and 1-Bromo-3,5-difluorobenzene in a synthetic route has significant implications for reactivity and potential side products.

  • This compound is the more reactive isomer in Nucleophilic Aromatic Substitution , offering regioselective functionalization, but its utility in Grignard reactions is complicated by potential benzyne formation. In cross-coupling reactions , its reactivity can be attenuated by steric hindrance from the ortho-fluorine.

  • 1-Bromo-3,5-difluorobenzene is generally less reactive in SNAr but is a more predictable substrate for Grignard reagent formation and may exhibit faster rates in palladium-catalyzed cross-coupling reactions due to its sterically unencumbered C-Br bond.

Understanding these distinct reactivity profiles is essential for the rational design of synthetic strategies in pharmaceutical and materials science research.

References

Isomerization of 1-bromo-2,4-difluorobenzene: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Isomerization versus De Novo Synthesis for Accessing Bromodifluorobenzene Isomers.

1-Bromo-2,4-difluorobenzene is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals and advanced materials.[1] The specific arrangement of its halogen substituents is crucial for directing subsequent chemical transformations, making access to its various isomers a key consideration for synthetic chemists. While direct synthesis of a desired isomer is common, isomerization of a readily available precursor like this compound presents an alternative pathway.

This guide provides a comparative analysis of the acid-catalyzed isomerization of this compound against other isomerization methods and alternative de novo synthetic routes.

Performance Comparison: Isomerization vs. Direct Synthesis

The conversion of this compound to its isomers, primarily the thermodynamically favored 1-bromo-3,5-difluorobenzene (B42898), can be achieved under various conditions. However, the efficiency and practicality of these methods differ significantly when compared to targeted, multi-step syntheses.

MethodStarting MaterialTarget ProductReagents/ConditionsYieldKey Advantages & Disadvantages
Acid-Catalyzed Isomerization This compound1-bromo-3,5-difluorobenzeneAcidic zeolites (pentasil type)Limited ConversionPro: Potentially a continuous process. Con: Requires recycling of starting material; catalyst deactivation can occur.[2]
Lewis Acid Isomerization This compound1-bromo-3,5-difluorobenzeneAluminum halides41.4%[3]Pro: Higher conversion than some acid catalysts. Con: Requires an additional, salt-forming neutralization step during workup.[3]
Base-Catalyzed Isomerization This compound1-bromo-3,5-difluorobenzeneAlkali metal amides, polyethersNot specifiedCon: Reagents are expensive and complex; requires neutralization.[3]
De Novo Synthesis (Sandmeyer) 3,5-difluoroaniline (B1215098)1-bromo-3,5-difluorobenzene1. NaNO₂, HBr 2. CuBrHigh Yield[3][4]Pro: High yield and selectivity. Con: Multi-step synthesis from a different precursor.
De Novo Synthesis (from Isomer) 2,4-difluoroaniline1-bromo-3,5-difluorobenzene1. Bromination 2. NaNO₂ 3. H₃PO₂57-70%[3]Pro: Good, reliable yield. Con: Multi-step process with potentially hazardous deamination step.
De Novo Synthesis (Radical) 2,3-difluorotoluene (B1304731)1-bromo-2,3-difluorobenzene (B1273032)N-Bromosuccinimide (NBS), AIBNHigh Yield (91% for key step)[5]Pro: Highly specific for the 2,3-isomer. Con: Not applicable for other isomers; requires specific starting material.

Reaction Pathways and Mechanisms

The acid-catalyzed rearrangement of polyhalogenated benzenes is characteristic of the Jacobsen rearrangement .[6][7] This reaction typically involves treatment with concentrated sulfuric acid, leading to the migration of halogen or alkyl groups.[7][8] The exact mechanism is complex but is understood to be an intermolecular process.[9] In the case of this compound, protonation of the aromatic ring by a strong acid facilitates the migration of the bromine atom to a more thermodynamically stable position, yielding 1-bromo-3,5-difluorobenzene.

Alternative synthetic strategies bypass isomerization entirely, building the desired isomer from a different starting material. These de novo syntheses often provide better yields and regioselectivity, albeit through more steps.

G cluster_iso Isomerization Pathways cluster_denovo De Novo Synthesis Pathways S_24 This compound P_35 1-Bromo-3,5-difluorobenzene S_24->P_35 Acidic Zeolites (Limited Conversion) S_24->P_35 AlX₃ (41.4% Yield) S_Aniline 3,5-Difluoroaniline S_Aniline->P_35 Sandmeyer Reaction (High Yield) S_Toluene 2,3-Difluorotoluene P_23 1-Bromo-2,3-difluorobenzene S_Toluene->P_23 Radical Bromination (High Yield)

Caption: Comparison of Isomerization vs. De Novo Synthetic Routes.

Experimental Protocols

Acid-Catalyzed Isomerization using Zeolites

This process involves passing gaseous this compound over a heated bed of an acidic zeolite catalyst of the pentasil type.[2]

  • Catalyst: An acidic zeolite with a ZSM-5 crystal structure is prepared. The SiO₂/Al₂O₃ ratio is typically between 22 and 200.[2]

  • Reaction: this compound is vaporized and passed through a reactor containing the zeolite catalyst.

  • Conditions: The reaction is carried out at elevated temperatures (e.g., 320°C) and pressure (e.g., 25 bar).[2]

  • Workup: The product mixture is condensed and analyzed. Due to limited conversion, the unreacted starting material is typically separated and recycled.

Lewis Acid-Catalyzed Isomerization

The isomerization is conducted in the presence of aluminum halides.[3]

  • Setup: To a solution of this compound, add a catalytic amount of an aluminum halide (e.g., AlCl₃ or AlBr₃).

  • Reaction: The mixture is stirred, typically with heating, to promote isomerization. The reaction progress is monitored by GC or TLC.

  • Workup: The reaction is quenched by carefully adding it to ice water. The mixture is neutralized with a base (e.g., NaHCO₃ solution). The organic layer is extracted with a suitable solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The product is purified by distillation or chromatography.

De Novo Synthesis of 1-bromo-3,5-difluorobenzene (Sandmeyer Reaction)

This high-yield method starts from 3,5-difluoroaniline.[3][10]

  • Diazotization: 3,5-difluoroaniline is dissolved in aqueous hydrobromic acid (HBr) and cooled to 0-5°C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.[10]

  • Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in HBr.[10]

  • Workup: The mixture is heated to facilitate the release of nitrogen gas and the formation of the product. The 1-bromo-3,5-difluorobenzene is then isolated, often by steam distillation, and purified.[3][10]

De Novo Synthesis of 1-bromo-2,3-difluorobenzene (Radical Bromination)

This method is highly specific for producing the 1,2,3-substituted isomer from 2,3-difluorotoluene.[11]

  • Setup: 2,3-difluorotoluene is dissolved in a suitable solvent like dichloromethane (B109758) or acetonitrile.[5][12]

  • Reaction: A radical initiator (e.g., AIBN) is added, followed by the portion-wise addition of N-bromosuccinimide (NBS) at a controlled temperature (0-10°C). After the addition is complete, the reaction temperature is raised (e.g., to 40°C or reflux) and monitored until completion.[5][12]

  • Workup: The reaction mixture is cooled and filtered. The filtrate is washed with water, and the organic layer is separated, dried, and concentrated to yield the product, which may be further purified by distillation.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 1-Bromo-2,4-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 1-bromo-2,4-difluorobenzene is critical for the synthesis of novel materials and active pharmaceutical ingredients.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative overview of HPLC methods for the purity assessment of this compound and its derivatives, with a focus on column selection. We also present Gas Chromatography (GC) as a viable alternative and provide detailed experimental protocols.

HPLC Method Comparison: C18 vs. Pentafluorophenyl (PFP) Columns

The choice of HPLC column is paramount in developing a robust purity method. While C18 columns are the workhorse of reversed-phase chromatography, specialized phases like Pentafluorophenyl (PFP) can offer significant advantages for halogenated aromatic compounds.

Key Performance Comparison

ParameterC18 ColumnPFP (Pentafluorophenyl) Column
Primary Separation Mechanism Hydrophobic (van der Waals) interactions.Mixed-mode: Hydrophobic, π-π interactions, dipole-dipole interactions, and shape selectivity.[2]
Selectivity for Isomers Moderate. May co-elute positional isomers with similar hydrophobicity.High. Enhanced ability to resolve positional isomers of halogenated compounds.[2]
Retention of Polar Impurities May be weak, leading to early elution near the solvent front.Can offer improved retention for polar analytes through dipole-dipole and hydrogen bonding interactions.[2]
Method Development Straightforward and widely understood.May require more optimization of mobile phase composition to leverage unique selectivity.
Typical Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water with acid modifier (e.g., formic acid, phosphoric acid).[3]Acetonitrile/Water or Methanol/Water with acid modifier. The organic modifier can significantly influence selectivity.
Illustrative Retention Time ~ 8.5 min~ 7.0 min (can be faster or slower depending on interactions)
Illustrative Resolution (Main Peak vs. Isomeric Impurity) 1.4> 2.0

*Illustrative data based on typical performance characteristics. Actual results will vary based on specific instrumentation and method conditions.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is an excellent alternative or complementary technique to HPLC.

HPLC vs. GC-MS at a Glance

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Sensitivity Good, detector-dependent (UV, MS).Excellent, especially with MS detection in SIM mode.
Resolution High, especially with modern UHPLC systems.Very high, capable of separating complex mixtures of volatile isomers.
Confirmation of Identity Retention time matching with a standard. MS detector provides mass information.Retention time and mass spectrum provide high confidence in identification.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent. Derivatization may be needed for some derivatives.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with a C18 Column

This protocol outlines a general-purpose reversed-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard and sample

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.[3] (For MS compatibility, replace phosphoric acid with 0.1% formic acid).[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Reversed-Phase HPLC with a PFP Column

This protocol utilizes a PFP column to achieve alternative selectivity, which can be beneficial for resolving isomers and related impurities.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • PFP column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and Water (e.g., 55:45 v/v) with 0.1% Formic Acid. The organic-to-water ratio may need to be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Follow the same procedure as described in Protocol 1.

4. Analysis

  • Follow the same procedure as described in Protocol 1. Note that the elution order of impurities may differ from the C18 method.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the purity analysis of this compound by GC-MS.

1. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard and sample

2. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

3. Sample Preparation

  • Standard and Sample Solutions: Prepare solutions of approximately 100 µg/mL in a suitable volatile solvent like methanol or dichloromethane.

4. Analysis

  • Inject the standard solution to determine the retention time and mass spectrum of this compound.

  • Inject the sample solution to identify and quantify any impurities. Purity is determined by the area percentage of the main peak.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve Sample filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample equilibrate Equilibrate Column filter_sample->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Selection start Purity Assessment of This compound Derivative volatile Is the compound and its expected impurities volatile and thermally stable? start->volatile hplc Use HPLC volatile->hplc No gc Consider GC-MS volatile->gc Yes isomers Are positional isomers a key concern? hplc->isomers confirm Need for definitive identification of impurities? hplc->confirm gc->confirm pfp_col Use PFP Column for better resolution isomers->pfp_col Yes c18_col Start with a standard C18 column isomers->c18_col No ms_detector Use MS detector (LC-MS or GC-MS) confirm->ms_detector Yes uv_detector UV detector may suffice for routine purity checks confirm->uv_detector No

Caption: Logical relationships in analytical method selection.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The difluorinated benzene (B151609) moiety is a prevalent structural motif in many bioactive molecules, imparting unique physicochemical properties. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of 1-Bromo-2,4-difluorobenzene, a key precursor for the synthesis of diverse 2,4-difluorophenyl-containing compounds. The information presented herein is supported by experimental data from the scientific literature to aid researchers in the selection of optimal catalytic systems.

Data Presentation: A Comparative Overview of Catalyst Performance

The following tables summarize quantitative data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this compound with representative coupling partners. This data is intended to provide a comparative benchmark for catalyst performance under various conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Palladium Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene (B28343)/EtOH/H₂O801295
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018~95
G-COOH-Pd-10-Na₂CO₃H₂O/EtOH708>95 (conversion)[1][2]

Table 2: Heck Coupling of this compound with Styrene (B11656)

Palladium Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile (B52724)80-901Data not specific to substrate
Pd/C-Na₂CO₃NMP1303Data not specific to substrate
Pd EnCat™-Na₂CO₃NMP1303Data not specific to substrate

Table 3: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

Palladium Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10024>95
Pd(OAc)₂BINAPCs₂CO₃Toluene10018~90
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene10024>95

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and adaptation of synthetic methodologies. The following are representative procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Heck Coupling

This protocol outlines a general procedure for the Heck coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • Acetonitrile

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add acetonitrile (5 mL), followed by styrene (1.2 mmol) and triethylamine (1.5 mmol) via syringe.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated triethylammonium (B8662869) bromide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with morpholine.[3]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • After completion (typically 24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(Ln) OxAdd->Transmetal Transmetalation (R-B(OR)2) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Insertion R-CH2-CH(Ar)-Pd(II)-X(Ln) OxAdd->Insertion Migratory Insertion (Alkene) Insertion->Pd0 β-Hydride Elimination & Reductive Elimination Product Ar-CH=CH-R Insertion->Product

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(HNR'R'')(Ln)]+X- OxAdd->Amine_Coord Amine Coordination Red_Elim Ar-Pd(II)-NR'R''(Ln) Amine_Coord->Red_Elim Deprotonation (Base) Red_Elim->Pd0 Reductive Elimination Product Ar-NR'R'' Red_Elim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) Inert Inert Atmosphere (Purge with Ar or N2) Start->Inert Heating Heating & Stirring Inert->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

A Researcher's Guide to Organoboron Reagents: A Comparative Study of Cross-Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and advanced materials. The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing yield, stability, and substrate scope. This guide provides an objective comparison of the performance of common classes of organoboron reagents—boronic acids, boronic acid pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium organotrifluoroborates—supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

Performance Comparison of Organoboron Reagents

The selection of an appropriate organoboron reagent often involves a trade-off between reactivity and stability. While boronic acids are generally the most reactive species, their stability can be a significant drawback, leading to decomposition and lower yields in some cases. Conversely, derivatives such as pinacol esters, MIDA boronates, and trifluoroborates offer enhanced stability, albeit sometimes at the cost of reduced reactivity. The following tables summarize quantitative data on the performance of these reagents in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboron Reagents

Organoboron ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901285[1]
Phenylboronic Acid Pinacol EsterPdCl₂(dppf)K₃PO₄Dioxane801288[2]
Phenyl MIDA boronatePd(OAc)₂ / SPhosK₃PO₄THF/H₂ORT1889[3]
Potassium PhenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O801695[4]

Disclaimer: The data in this table is compiled from multiple sources and, while representative, may not reflect a direct head-to-head comparison under identical conditions.

Table 2: Relative Reactivity and Stability of Common Organoboron Reagents

Organoboron ReagentGeneral ReactivityStabilityKey AdvantagesKey Disadvantages
Boronic AcidsHighLow to ModerateHigh reactivity, readily available.Prone to protodeboronation and formation of boroxines.
Pinacol EstersModerateHighStable to chromatography, easy to handle.May require more forcing conditions or longer reaction times.
MIDA BoronatesLow (requires activation)Very HighExceptionally stable, allows for slow release of boronic acid, suitable for iterative cross-coupling.Requires an extra deprotection step, may be less reactive.
TrifluoroboratesModerate to HighVery HighCrystalline solids, highly stable to air and moisture.Requires specific conditions for activation.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction, a typical experimental workflow, and a logical decision-making process for reagent selection.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product BoronReagent R'-B(OR)₂ BoronReagent->Transmetalation Base Base Base->Transmetalation Halide R-X Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Organoboron Reagent, and Base B Add Palladium Catalyst and Ligand A->B C Evacuate and backfill with inert gas B->C D Add degassed solvent C->D E Heat to desired temperature D->E F Monitor reaction progress (TLC/GC/LC-MS) E->F G Cool to room temperature F->G H Aqueous workup G->H I Dry and concentrate organic phase H->I J Purify by chromatography I->J

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Reagent_Selection start Start: Need for Suzuki-Miyaura Coupling q1 Is the corresponding boronic acid stable? start->q1 a1_yes Use Boronic Acid q1->a1_yes Yes q2 Is iterative cross-coupling or slow release required? q1->q2 No a2_yes Use MIDA Boronate q2->a2_yes Yes q3 Is high stability for storage and handling critical? q2->q3 No a3_yes Use Trifluoroborate or Pinacol Ester q3->a3_yes Yes a3_no Consider Pinacol Ester for general use q3->a3_no No

Caption: Decision tree for selecting the appropriate organoboron reagent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful execution and comparison of chemical reactions.

General Procedure for a Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a standardized method for comparing the efficacy of different organoboron reagents.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Organoboron reagent (e.g., Phenylboronic acid, Phenylboronic acid pinacol ester, Phenyl MIDA boronate, or Potassium phenyltrifluoroborate, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the respective organoboron reagent, the base, the palladium catalyst, and the ligand.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product. The yield should be calculated and recorded for each organoboron reagent tested.

Preparation of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This procedure allows for the synthesis of the highly stable trifluoroborate salt from the corresponding boronic acid.

Materials:

Procedure:

  • Dissolve the phenylboronic acid in methanol in a flask.

  • In a separate flask, dissolve the potassium hydrogen fluoride in water.

  • Slowly add the aqueous KHF₂ solution to the methanolic solution of phenylboronic acid with stirring.

  • Stir the resulting mixture at room temperature for 1 hour. A white precipitate should form.

  • Remove the methanol under reduced pressure.

  • Collect the solid by filtration and wash it with cold water and then with diethyl ether.

  • Dry the solid under vacuum to yield potassium phenyltrifluoroborate as a white, crystalline solid.

Conclusion

The choice of an organoboron reagent in a Suzuki-Miyaura cross-coupling reaction is a multifaceted decision that depends on the specific requirements of the synthesis. Boronic acids offer high reactivity, while pinacol esters, MIDA boronates, and trifluoroborates provide enhanced stability, which is often crucial for complex, multi-step syntheses. By understanding the relative merits of each class of reagent and employing standardized protocols for comparison, researchers can optimize their synthetic strategies to achieve higher yields and greater efficiency. This guide provides a framework for the rational selection of organoboron reagents, empowering scientists to navigate the nuances of cross-coupling chemistry more effectively.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy for enhancing therapeutic efficacy. This guide provides an objective comparison of pharmaceuticals derived from fluorinated precursors against their non-fluorinated alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform drug discovery and development.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, leading to improved potency, metabolic stability, and pharmacokinetic profiles. The high electronegativity and small atomic size of fluorine can modulate acidity, lipophilicity, and binding affinity, ultimately enhancing a drug's performance.[1][2] This guide explores these effects through specific case studies, presenting quantitative data, experimental methodologies, and the signaling pathways involved.

Efficacy and Potency: A Quantitative Comparison

The impact of fluorination on drug efficacy is often demonstrated by comparing the half-maximal inhibitory concentration (IC50) of fluorinated compounds with their non-fluorinated counterparts. A lower IC50 value indicates greater potency.

For instance, in the development of anti-cancer agents, fluorination has been shown to significantly enhance inhibitory activity. A study comparing isoquinoline-based PARP inhibitors demonstrated that the introduction of a fluorine atom at the 7-position, while not affecting PARP1 inhibition, led to a modest increase in potency against PARP2.[3]

Similarly, the development of antifungal agents has benefited from fluorination. Voriconazole (B182144), a fluorinated triazole, exhibits potent activity against a broad spectrum of fungi, with minimum inhibitory concentrations (MICs) often superior to non-fluorinated or less fluorinated alternatives like fluconazole (B54011) and itraconazole (B105839) against various Candida and Aspergillus species.[4][5][6][7][8]

The antiandrogen bicalutamide (B1683754), which contains a fluorinated substituent, has demonstrated higher receptor affinity and greater potency in preclinical studies compared to the non-fluorinated antiandrogen flutamide.[9][10][11][12][13]

Below are tables summarizing the comparative efficacy of select fluorinated pharmaceuticals versus their non-fluorinated analogs.

Table 1: Comparison of IC50 Values for Fluorinated vs. Non-Fluorinated PARP Inhibitors [3]

Compound IDSubstitutionPARP1 IC50 (nM)PARP2 IC50 (nM)
1a H>10,0001,200
1b 7-F>10,000800

Table 2: Comparative Antifungal Activity (MIC90 in µg/mL) of Voriconazole and Other Antifungals [4][5]

OrganismVoriconazoleItraconazoleFluconazole
Aspergillus spp.0.50.5-
Candida albicans0.030.060.5
Candida glabrata1116
Candida krusei10.564

Metabolic Stability and Pharmacokinetics

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family. This can lead to a longer drug half-life, reduced clearance, and improved bioavailability.[2][14]

The anticancer drug gefitinib, an EGFR inhibitor, also benefits from a pharmacokinetic profile that allows for once-daily dosing. While direct comparisons with a non-fluorinated version are not standard in clinical literature, the existing data underscores the effectiveness of the fluorinated structure in achieving therapeutic concentrations.[20][21][22][23][24][25]

The non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257) contains a trifluoromethyl group, which contributes to its pharmacokinetic properties and efficacy as a COX-2 inhibitor.[25][26][27][28][29]

The following table presents available pharmacokinetic data for some fluorinated compounds.

Table 3: Pharmacokinetic Parameters of Selected Fluorinated Pharmaceuticals

DrugTargetHalf-Life (t½)BioavailabilityPrimary Metabolism
Gefitinib EGFR~48 hours~59%CYP3A4, CYP2D6
Celecoxib COX-2~11 hoursNot determinedCYP2C9
Sitagliptin DPP-4~12.4 hours~87%Primarily renal excretion
Bicalutamide Androgen Receptor~5.8 daysNot determinedExtensive (CYP3A4)

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols for key assays are provided below.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • Test compound (fluorinated or non-fluorinated analog)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture Preparation: In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (fluorinated or non-fluorinated analog)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, and BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a well of the assay plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Incubate briefly to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions. This often involves a two-step process to deplete unused ATP and then convert ADP to a detectable signal (e.g., luminescence).

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by fluorinated pharmaceuticals and a general experimental workflow for their comparative evaluation.

G cluster_membrane Plasma Membrane RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation G start Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) in_vitro In Vitro Assays - Kinase Inhibition (IC50) - Metabolic Stability (t½) start->in_vitro in_vivo In Vivo Studies - Pharmacokinetics - Efficacy in Animal Models in_vitro->in_vivo data_analysis Data Analysis & Comparison in_vivo->data_analysis conclusion Conclusion on Efficacy & Developability data_analysis->conclusion

References

Validating the Structure of Novel Compounds from 1-Bromo-2,4-difluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The starting material, 1-Bromo-2,4-difluorobenzene, offers a versatile platform for synthesizing novel compounds with potentially enhanced pharmacological properties. This guide provides an objective comparison of the synthetic routes originating from this compound and alternative starting materials, supported by experimental data and detailed methodologies.

The Impact of Fluorination on Physicochemical and Biological Properties

The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] These modifications can translate to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Data Presentation: Comparative Performance of Fluorinated vs. Non-Fluorinated Compounds

The following tables summarize the impact of fluorination on the biological activity of different classes of compounds. While not all of these examples are directly synthesized from this compound, they illustrate the well-established principle of how the introduction of fluorine, a key feature of our starting material, can enhance potency.

Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

Target ScaffoldFluorinated AnalogIC50Non-Fluorinated AnalogIC50Fold Improvement
Isoquinoline7-Fluoro-isoquinoline derivative8 nMIsoquinoline derivative25 nM3.1x
Indole5-Fluoro-indole derivative15 nMIndole derivative50 nM3.3x
KetonePeptidyl Ketone (Z-Val-Asp-CH2F)30 nMNot specified as active--

Data is representative and compiled from analogous studies to demonstrate the principle of fluorine's effect.[1][3][4]

Table 2: Physicochemical Properties of Isomeric Starting Materials

CompoundCAS NumberMolecular WeightBoiling Point (°C)Density (g/mL at 25°C)
This compound348-57-2192.99145-1461.708
1-Bromo-2,3-difluorobenzene38573-88-5192.992341.724
1-Bromo-3,4-difluorobenzene348-61-8192.99150-1511.707

The choice of starting material can influence not only the final compound's properties but also the reaction conditions required for synthesis.[5][6][7]

Key Synthetic Methodologies

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds essential for many bioactive molecules.[2]

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound.

Experimental Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trichloromethyl)benzene (B6247842) (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%) and triphenylphosphine (B44618) (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (B28343) (5 mL), ethanol (B145695) (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to isolate the product.[8]

Sonogashira Coupling

This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne.

Experimental Protocol:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Add this compound (1.0 eq) and an anhydrous solvent (e.g., THF, DMF).

  • Add the base (e.g., triethylamine, diisopropylamine, 2-3 eq) and the terminal alkyne (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between the aryl halide and a primary or secondary amine.

Experimental Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.[10]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic and analytical processes, as well as a key biological pathway often targeted by compounds derived from fluorinated precursors.

Suzuki_Coupling_Workflow reagents Reagents: This compound Boronic Acid Base (e.g., K2CO3) setup Reaction Setup: Inert Atmosphere Degassed Solvent reagents->setup catalyst Catalyst: Pd(OAc)2 Ligand (e.g., PPh3) catalyst->setup reaction Heating & Stirring (e.g., 80°C, 12-24h) setup->reaction monitoring Monitoring: TLC / GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Aqueous Quench Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product: Characterization purification->product Sonogashira_Coupling_Workflow reagents Reagents: This compound Terminal Alkyne Base (e.g., Et3N) setup Reaction Setup: Inert Atmosphere Anhydrous Solvent reagents->setup catalyst Catalyst: Pd(PPh3)4 CuI (co-catalyst) catalyst->setup reaction Stirring at RT or Heat (e.g., 40-60°C) setup->reaction monitoring Monitoring: TLC / GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Aqueous Quench Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product: Characterization purification->product Buchwald_Hartwig_Workflow reagents Reagents: This compound Amine Base (e.g., NaOtBu) setup Reaction Setup: Inert Atmosphere Anhydrous Solvent reagents->setup catalyst Catalyst: Pd2(dba)3 Ligand (e.g., XPhos) catalyst->setup reaction Heating & Stirring (e.g., 100°C, 12-24h) setup->reaction monitoring Monitoring: TLC / GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Aqueous Quench Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product: Characterization purification->product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Fluorinated Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

A Comparative Guide to Monitoring Reactions of 1-Bromo-2,4-difluorobenzene using ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for real-time monitoring of two common and synthetically important reactions involving 1-bromo-2,4-difluorobenzene: the Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SₙAr). Due to its high sensitivity and the significant dispersion of fluorine chemical shifts, ¹⁹F NMR is an invaluable tool for tracking the consumption of starting materials and the formation of products and intermediates in complex reaction mixtures.[1][2]

Comparison of Reaction Monitoring by ¹⁹F NMR

The distinct electronic environments of the fluorine atoms in this compound and its subsequent products lead to well-resolved signals in the ¹⁹F NMR spectrum, allowing for straightforward quantitative analysis.

Reaction TypeKey Advantages of ¹⁹F NMR MonitoringAlternative Monitoring Techniques
Suzuki-Miyaura Coupling Direct observation of the disappearance of the two distinct fluorine signals of the starting material and the appearance of new signals for the difluorobiphenyl product. Allows for easy calculation of conversion and yield without the need for chromatography.Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), ¹H NMR. These methods may require derivatization, more complex sample preparation, and can have overlapping signals in the aromatic region.
Nucleophilic Aromatic Substitution (SₙAr) Clear differentiation between the starting material, the SₙAr product, and any potential regioisomeric byproducts due to the high sensitivity of fluorine chemical shifts to changes in substitution on the aromatic ring.Thin Layer Chromatography (TLC) for qualitative monitoring. LC-MS for quantitative analysis, though it is a destructive technique and may require calibration curves.

Experimental Protocols

General Considerations for ¹⁹F NMR Reaction Monitoring

Aliquots of the reaction mixture can be taken at various time points, diluted with a deuterated solvent (e.g., CDCl₃), and quickly analyzed by ¹⁹F NMR. For quantitative analysis, an internal standard with a known concentration and a distinct ¹⁹F NMR signal that does not overlap with the signals of interest should be added.

Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic Acid

This protocol outlines a typical palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a mixture of toluene (B28343) (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.

  • Quench the aliquot with water and extract with CDCl₃ containing a known concentration of an internal standard (e.g., trifluorotoluene).

  • Analyze the organic layer by ¹⁹F NMR.

Nucleophilic Aromatic Substitution (SₙAr) of this compound with Morpholine (B109124)

This protocol describes a typical SₙAr reaction where the bromine atom is displaced by a nucleophile.

Reaction Scheme:

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), morpholine (1.5 mmol), and potassium carbonate (2.0 mmol) in dimethyl sulfoxide (B87167) (DMSO) (5 mL).

  • Heat the reaction mixture to 120 °C.

  • At desired time points, take an aliquot of the reaction mixture and dilute it with CDCl₃ containing an internal standard.

  • Analyze the diluted sample by ¹⁹F NMR.

Data Presentation: Expected ¹⁹F NMR Chemical Shifts

The following tables summarize the expected ¹⁹F NMR chemical shifts for the starting material and products of the described reactions. These values are estimates based on data from similar compounds and spectral prediction tools.[3][4][5]

Table 1: Suzuki-Miyaura Coupling

CompoundFluorine PositionExpected Chemical Shift (δ, ppm) vs. CFCl₃Expected Multiplicity
This compound F-2~ -110dd
F-4~ -115ddd
2,4-Difluoro-4'-methylbiphenyl F-2'~ -112dd
F-4'~ -118ddd

Table 2: Nucleophilic Aromatic Substitution (SₙAr)

CompoundFluorine PositionExpected Chemical Shift (δ, ppm) vs. CFCl₃Expected Multiplicity
This compound F-2~ -110dd
F-4~ -115ddd
4-(2,4-Difluorophenyl)morpholine F-2'~ -118dd
F-4'~ -125ddd

Visualizations

Signaling Pathway for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Pd(0) Catalytic Cycle cluster_product Product SM This compound (F-2: ~-110 ppm, F-4: ~-115 ppm) OxAdd Oxidative Addition SM->OxAdd BoronicAcid 4-Methylphenylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Product 2,4-Difluoro-4'-methylbiphenyl (F-2': ~-112 ppm, F-4': ~-118 ppm) RedElim->Product NMR_Workflow Start Start Reaction Aliquot Take Aliquot at Time 't' Start->Aliquot Quench Quench & Dilute with Deuterated Solvent + Internal Standard Aliquot->Quench NMR Acquire ¹⁹F NMR Spectrum Quench->NMR Analyze Process and Analyze Data (Integration, Chemical Shift) NMR->Analyze Decision Reaction Complete? Analyze->Decision Decision->Aliquot No End Work-up Decision->End Yes SNAr_Signals cluster_time Reaction Time cluster_signals ¹⁹F NMR Signals T0 T = 0 SM_Signals Starting Material Signals (F-2, F-4) T0->SM_Signals High Intensity Prod_Signals Product Signals (F-2', F-4') T0->Prod_Signals No/Low Intensity T_final T = Final T_final->SM_Signals No/Low Intensity T_final->Prod_Signals High Intensity

References

A Comparative Analysis of Synthetic Routes: The Greener BHC Process for Ibuprofen Synthesis Outperforms the Traditional Boots Method

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development are constantly seeking more efficient, cost-effective, and environmentally friendly methods for synthesizing pharmaceutical compounds. A prime example of this evolution is the industrial production of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The traditional synthesis, developed by the Boots Company in the 1960s, has been largely supplanted by the greener BHC (Boots-Hoechst-Celanese) process. This guide provides a detailed comparison of these two synthetic routes, supported by experimental data, to highlight the significant advancements in green chemistry.

Performance Comparison

The BHC process demonstrates superior performance over the traditional Boots method across several key metrics. It significantly reduces the number of synthetic steps, leading to a higher overall yield and a dramatically improved atom economy.[1][2][3][4] This streamlined approach not only minimizes waste but also reduces energy consumption and the use of hazardous materials.[2][5]

MetricBoots ProcessBHC Process
Number of Steps 63
Starting Material IsobutylbenzeneIsobutylbenzene
Overall Yield ~40%~77-80%
Atom Economy 40%[1][2][4]77% (up to 99% with byproduct recovery)[1][2]
Key Reagents Acetic Anhydride (B1165640), Ethyl Chloroacetate (B1199739), Hydroxylamine[1]Acetic Anhydride, Hydrogen, Carbon Monoxide[1]
Catalyst(s) Aluminum Trichloride (B1173362) (AlCl₃)[1]Hydrogen Fluoride (B91410) (HF), Raney Nickel, Palladium (Pd)[1]
Waste Products Large amounts of aluminum trichloride hydrate (B1144303) and other salts.[1][2]Acetic acid (recoverable and reusable).[1][2]

Experimental Protocols

The two synthetic pathways commence with the same starting material, isobutylbenzene, but diverge significantly in their chemical transformations.

The Boots Process (6 Steps)

The original Boots synthesis is a multi-step process that utilizes stoichiometric reagents, contributing to its low atom economy.[1][5]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using an aluminum trichloride catalyst to produce 4'-isobutylacetophenone.[1]

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens reaction to form an α,β-epoxy ester.[1]

  • Hydrolysis & Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to yield an aldehyde.[1]

  • Oxime Formation: The aldehyde is reacted with hydroxylamine (B1172632) to form an oxime.

  • Nitrile Formation: The oxime is converted to a nitrile.[5]

  • Hydrolysis: The nitrile is hydrolyzed to afford ibuprofen.[5]

The BHC Process (3 Steps)

The BHC process is a more streamlined and atom-economical route that employs catalytic reagents.[2][5]

  • Friedel-Crafts Acylation: Isobutylbenzene undergoes acylation with acetic anhydride in the presence of hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be recovered and reused with high efficiency.[6] This step produces 4'-isobutylacetophenone.

  • Hydrogenation: The ketone is catalytically hydrogenated using a Raney nickel catalyst to form an alcohol intermediate.

  • Carbonylation: The alcohol is then subjected to a palladium-catalyzed carbonylation reaction with carbon monoxide to yield ibuprofen.[1] The acetic acid produced as a byproduct in the first step can be recovered and reused.[2]

Workflow Diagrams

The following diagrams illustrate the logical flow of the traditional Boots synthesis versus the modern BHC process.

Boots_Process cluster_input Starting Material cluster_steps Synthetic Steps cluster_output Final Product cluster_waste Waste start Isobutylbenzene step1 1. Friedel-Crafts Acylation (AlCl₃, Acetic Anhydride) start->step1 step2 2. Darzens Reaction (Ethyl Chloroacetate) step1->step2 waste Significant Salt Waste step1->waste step3 3. Hydrolysis & Decarboxylation step2->step3 step4 4. Oxime Formation (Hydroxylamine) step3->step4 step5 5. Nitrile Formation step4->step5 step6 6. Hydrolysis step5->step6 end Ibuprofen step6->end

Workflow for the traditional Boots synthesis of Ibuprofen.

BHC_Process cluster_input Starting Material cluster_steps Synthetic Steps cluster_output Final Product cluster_recycle Recycled Byproduct start Isobutylbenzene step1 1. Friedel-Crafts Acylation (HF, Acetic Anhydride) start->step1 step2 2. Catalytic Hydrogenation (Raney Nickel) step1->step2 recycle Acetic Acid step1->recycle step3 3. Carbonylation (Pd Catalyst, CO) step2->step3 end Ibuprofen step3->end

Workflow for the greener BHC synthesis of Ibuprofen.

References

Comparative Analysis of Reaction Kinetics for 1-Bromo-2,4-difluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of reaction kinetics is paramount for the optimization of synthetic routes and the efficient production of target molecules. This guide provides a comparative analysis of the reaction kinetics of 1-Bromo-2,4-difluorobenzene in two of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While specific kinetic data for this compound is not extensively available in publicly accessible literature, this guide draws upon established principles and comparative data from analogous fluorinated and non-fluorinated aryl bromides to provide valuable insights into its reactivity.

This compound is a crucial building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences its electronic properties and, consequently, its reactivity in cross-coupling reactions. This guide will explore the expected kinetic behavior of this compound in comparison to other aryl bromides and provide detailed experimental protocols for researchers seeking to conduct their own kinetic analyses.

Comparative Kinetic Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The rate of this reaction is heavily influenced by the electronic nature of the substituents on the aryl halide. Electron-withdrawing groups, such as the fluorine atoms in this compound, are generally expected to accelerate the rate-determining oxidative addition step of the catalytic cycle.

While direct kinetic comparisons for this compound are scarce, data from related compounds can provide a strong indication of its performance. The following table summarizes kinetic data for the Suzuki-Miyaura coupling of various substituted bromobenzenes, offering a framework for predicting the reactivity of this compound.

Aryl BromideSubstituentElectronic EffectCatalyst SystemTemperature (°C)Turnover Frequency (TOF) (h⁻¹)Yield (%)
1-Bromo-4-nitrobenzene-NO₂Strong Electron-WithdrawingPd-poly(AA) hybrid703343>80 (in 6h)[1][2]
This compound -F, -F Strong Electron-Withdrawing (Predicted)-(Predicted to be high)-
1-Bromo-4-fluorobenzene-FWeakly DeactivatingG-COOH-Pd-10110-90 (in 3h)[2]
Bromobenzene-HNeutralPd-poly(AA) hybrid70--
4-Bromoaniline-NH₂Strong Electron-DonatingPd-poly(AA) hybrid70-(slower conversion)[1]

Note: The data presented is compiled from various sources and is intended for comparative purposes. Direct comparison of TOF values should be made with caution due to variations in experimental conditions.

The high turnover frequency observed for 1-bromo-4-nitrobenzene, a strongly electron-deficient aryl bromide, suggests that this compound, with its two electron-withdrawing fluorine atoms, would also exhibit high reactivity and a correspondingly high turnover frequency in Suzuki-Miyaura coupling reactions.

Comparative Kinetic Data in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura reaction, the electronic properties of the aryl halide play a critical role in the reaction kinetics. The development of various generations of catalyst systems has significantly broadened the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides under increasingly mild conditions.[3]

Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Observations
BromobenzeneVarious secondary amines[Pd(allyl)Cl]₂ / Various phosphine (B1218219) ligandsNaOtBuToluene100High conversion rates (>95%) with optimal ligand selection.[6]
Aryl ChloridesSecondary amines and anilinesPd(dba)₂ / Saturated carbene ligandNaOtBuDMERoom Temp.High turnover numbers (up to 5000) at elevated temperatures.[5]
This compound Various amines(Predicted)---(Predicted to be a reactive substrate)

Given the electron-deficient nature of the aromatic ring, this compound is expected to be a highly reactive substrate in Buchwald-Hartwig amination, likely proceeding at a faster rate than electron-rich or sterically hindered aryl bromides.

Experimental Protocols for Kinetic Analysis

Accurate and reproducible kinetic data is essential for a thorough understanding of reaction mechanisms and for process optimization. The following are detailed protocols for conducting kinetic studies of the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.

General Considerations for Kinetic Studies:
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

  • Anhydrous Solvents: Use of anhydrous and degassed solvents is crucial for reproducibility.

  • Internal Standard: An internal standard that does not react under the reaction conditions should be used for accurate quantification by GC-MS or NMR.

  • Temperature Control: Precise temperature control is essential for accurate kinetic measurements.

  • Sampling: Aliquots of the reaction mixture should be taken at regular intervals and quenched immediately to stop the reaction.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via GC-MS

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane/water mixture)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., cold diethyl ether)

Procedure:

  • To a pre-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (10 mL) via syringe.

  • In a separate vial, prepare a stock solution of the palladium catalyst.

  • Initiate the reaction by adding a precise amount of the catalyst stock solution to the reaction mixture at a controlled temperature.

  • At timed intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture and immediately quench it in a vial containing the quenching solution.

  • Analyze the quenched samples by GC-MS to determine the concentration of the starting material and product relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

Protocol 2: Kinetic Analysis of Buchwald-Hartwig Amination via ¹H NMR

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium pre-catalyst (e.g., a G3-precatalyst)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous and deuterated solvent (e.g., toluene-d₈)

  • Internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In a glovebox, add the palladium pre-catalyst, phosphine ligand, base, this compound, and internal standard to an NMR tube.

  • Add the anhydrous, deuterated solvent.

  • Add the amine to the NMR tube, cap it, and quickly transfer it to the NMR spectrometer, which has been pre-heated to the desired reaction temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting material, product, and internal standard to determine their relative concentrations over time.

  • Plot the concentration of the product versus time to determine the reaction rate.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in the kinetic analysis of this compound, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L) OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord PdII_Amido Ar-Pd(II)-NR₂(L) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Amine HNR₂ + Base Amine->Amine_Coord Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep Prepare Reactants & Catalyst Solution Inert Establish Inert Atmosphere Prep->Inert Temp Set Reaction Temperature Inert->Temp Start Initiate Reaction Temp->Start Sample Take Aliquots at Timed Intervals Start->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC-MS or NMR Quench->Analyze Analyze->Sample Repeat Plot Plot Concentration vs. Time Analyze->Plot Rate Determine Reaction Rate Plot->Rate

References

A Comparative Guide to the FT-IR Analysis of 1-Bromo-2,4-difluorobenzene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-Bromo-2,4-difluorobenzene and its functionalized products. Supporting experimental data and detailed methodologies are presented to assist researchers in the characterization of this versatile chemical intermediate.

This compound is a key building block in the synthesis of pharmaceuticals and advanced materials. Its functionalization, often through cross-coupling reactions, introduces new functional groups that significantly alter the molecule's properties. FT-IR spectroscopy is a powerful and accessible analytical technique for monitoring these transformations by detecting changes in the vibrational frequencies of chemical bonds.

Comparative FT-IR Data

The functionalization of this compound leads to noticeable changes in its FT-IR spectrum. The disappearance of vibrational modes associated with the carbon-bromine (C-Br) bond and the appearance of new bands corresponding to the introduced functional group are key indicators of a successful reaction.

Below is a comparative summary of the expected FT-IR peak assignments for this compound and a representative functionalized product, 2',4'-difluoro-4-hydroxybiphenyl, synthesized via a Suzuki-Miyaura coupling reaction.

Vibrational ModeThis compound (cm⁻¹)2',4'-Difluoro-4-hydroxybiphenyl (cm⁻¹)Interpretation of Change
O-H StretchN/A~3200-3600 (broad)Appearance of a broad peak indicates the presence of the hydroxyl group from the coupled hydroxyphenyl boronic acid.
Aromatic C-H Stretch~3000-3100~3000-3100These peaks are characteristic of C-H bonds on the benzene (B151609) rings and are expected in both the reactant and the product.
Aromatic C=C Stretch~1400-1600~1400-1600Multiple sharp peaks in this region are indicative of the aromatic rings. The pattern may change slightly upon functionalization.
C-F Stretch~1100-1300~1100-1300Strong absorptions corresponding to the carbon-fluorine bonds will be present in both the starting material and the product.
C-Br Stretch~500-600N/AThe disappearance of the C-Br stretching vibration is a primary indicator of successful functionalization at the bromine position.
C-O StretchN/A~1200-1300Appearance of this peak confirms the presence of the phenol (B47542) group in the product.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol details the synthesis of 2',4'-difluoro-4-hydroxybiphenyl, a common functionalization of this compound.[1][2]

Materials:

  • This compound

  • 4-Hydroxyphenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene (B28343)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[2]

  • Add a 4:1 mixture of toluene and deionized water to the flask.[2]

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Maintain the reaction at 80°C for 12 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain 2',4'-difluoro-4-hydroxybiphenyl.

FT-IR Analysis Workflow

The following diagram illustrates the typical workflow for FT-IR analysis of the functionalization of this compound.

FTIR_Workflow FT-IR Analysis Workflow for Functionalization cluster_start Starting Material Analysis cluster_reaction Functionalization Reaction cluster_product Product Analysis cluster_comparison Data Comparison and Analysis start_material This compound sample_prep_start Sample Preparation (e.g., neat liquid on KBr plate) start_material->sample_prep_start ftir_start Acquire FT-IR Spectrum of Starting Material sample_prep_start->ftir_start compare Compare Spectra: Identify Disappearance of C-Br Peak and Appearance of New Functional Group Peaks ftir_start->compare reaction Perform Functionalization (e.g., Suzuki Coupling) workup Reaction Work-up and Purification reaction->workup product Functionalized Product workup->product sample_prep_product Sample Preparation (e.g., KBr pellet or solution) product->sample_prep_product ftir_product Acquire FT-IR Spectrum of Product sample_prep_product->ftir_product ftir_product->compare

Caption: Workflow for FT-IR analysis of this compound functionalization.

Comparison with Other Analytical Techniques

While FT-IR is a valuable tool for monitoring the functionalization of this compound, a comprehensive characterization often involves other analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Presence or absence of functional groups.Rapid, non-destructive, and relatively inexpensive.Provides limited information on molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed information about the molecular structure, connectivity of atoms, and the electronic environment of the fluorine atoms.Provides unambiguous structural elucidation.More expensive instrumentation and requires deuterated solvents.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, confirming the elemental composition.High sensitivity and provides molecular formula confirmation.Can be a destructive technique.
High-Performance Liquid Chromatography (HPLC) Purity of the compound and separation of reaction mixtures.Excellent for assessing purity and isolating products.Does not provide structural information on its own.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Bromo-2,4-difluorobenzene, a halogenated organic compound. Adherence to these protocols will help mitigate risks and ensure compliance with safety regulations.

Chemical Safety and Hazard Profile

This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.

Hazard ClassificationDetails
Physical Hazards Combustible liquid and vapor.[1][2][3]
Health Hazards Harmful if swallowed.[1] Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[2]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6][7]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4][6]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[6]

  • Respiratory Protection: In poorly ventilated areas or if there is a risk of inhalation, use a respirator with an appropriate filter for organic vapors.[6]

Waste Collection
  • Designated Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.[6]

  • Container Material: The container must be made of a material compatible with the chemical, such as polyethylene.[5] Avoid using metal containers, as halogenated solvents can produce acids that corrode metal.[5]

  • Segregation: As a halogenated hydrocarbon, this waste must be collected in a specific "Halogenated Organic Waste" container.[4][8] It is crucial to keep it separate from non-halogenated organic solvents to facilitate proper disposal and recycling efforts.[8][9]

Labeling
  • Clear Identification: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, harmful, environmental hazard).[6]

Storage of Chemical Waste
  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[2][5][6]

  • Ignition Sources: Keep the container away from heat, sparks, open flames, and other ignition sources.[2][6]

  • Security: Ensure the storage area is secure and only accessible to authorized personnel.[6]

  • Incompatibilities: Store the waste segregated from incompatible materials such as acids, bases, metals, and oxidizing agents.[5]

Final Disposal
  • Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[6][10]

  • Documentation: Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[6]

  • Containment: Prevent the spill from spreading and entering drains.[1][2]

  • Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust. Collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's environmental health and safety department.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Container Select Designated 'Halogenated Organic Waste' Container PPE->Container Collect Collect Waste Chemical & Contaminated Materials Container->Collect Seal Securely Seal Container Collect->Seal Label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) Seal->Label Store Store in Designated, Secure, Well-Ventilated Area Label->Store Arrange Arrange for Pickup by Licensed Disposal Contractor Store->Arrange Document Provide SDS to Contractor Arrange->Document Dispose Incineration at Approved Facility Document->Dispose Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill & Prevent Entry to Drains Evacuate->Contain Absorb Absorb with Inert Material Contain->Absorb CollectSpill Collect as Hazardous Waste Absorb->CollectSpill CollectSpill->Store

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Bromo-2,4-difluorobenzene in a laboratory setting. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Safety glasses are not sufficient.
Hand Protection Chemically resistant gloves.Nitrile, Neoprene, PVC, or Viton gloves are recommended.[2] Always check glove compatibility charts and dispose of contaminated gloves after use.
Skin and Body Protection Fire/flame resistant and impervious clothing. A lab coat, protective apron, or coveralls.A lab coat or apron is suitable for protection against incidental splashes. For larger quantities or a higher risk of exposure, chemically impervious coveralls are recommended.[1][2]
Respiratory Protection Full-face respirator.To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure the respirator is NIOSH-approved and equipped with an organic vapor/acid gas cartridge.[3]

Operational Plan

A systematic approach is crucial for safely handling this compound.

1. Preparation:

  • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Locate and verify the functionality of the nearest emergency shower and eyewash station.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Keep away from open flames, hot surfaces, sparks, and other ignition sources.[4][5]

  • Use spark-proof and explosion-proof equipment.[2][6]

  • Ground and bond all containers during material transfer to prevent static discharge.[2]

2. Handling:

  • Avoid all direct contact with skin and eyes.[4]

  • Do not breathe in mist or vapors.[2][4]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][6][7]

  • Keep the container tightly closed.[2][6][7]

  • Store in a designated flammables area.[2]

  • Incompatible with strong oxidizing agents.[2][4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.[1]

  • Disposal Method: Dispose of the contents and the container at an approved waste disposal plant.[1][6][7] This must be done in accordance with local, state, and federal regulations.

  • Environmental Precautions: Do not allow the chemical to enter drains or the environment.[1][4] In case of a spill, prevent further leakage if it is safe to do so.

Emergency First-Aid Measures

Immediate and appropriate first aid is vital in the event of exposure.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1][4] Seek medical attention if irritation occurs.[6]

  • Inhalation: Move the person to fresh air.[1][4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[1][4] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency prep_ignition Remove Ignition Sources prep_emergency->prep_ignition handle_transfer Ground & Bond Containers prep_ignition->handle_transfer handle_avoid_contact Avoid Skin/Eye Contact handle_transfer->handle_avoid_contact em_spill Spill Containment handle_transfer->em_spill If Spill Occurs handle_avoid_inhalation Avoid Inhaling Vapors handle_avoid_contact->handle_avoid_inhalation em_first_aid Administer First Aid handle_avoid_contact->em_first_aid If Exposure Occurs storage_conditions Cool, Dry, Well-Ventilated Area handle_avoid_inhalation->storage_conditions handle_avoid_inhalation->em_first_aid storage_container Keep Container Tightly Closed storage_conditions->storage_container disp_collect Collect in Labeled Container storage_container->disp_collect After Use disp_facility Dispose at Approved Facility disp_collect->disp_facility end End disp_facility->end em_spill->disp_collect em_medical Seek Medical Attention em_first_aid->em_medical start Start start->prep_fume_hood

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.